molecular formula C13H17F3N2 B1598636 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine CAS No. 885950-66-3

2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Cat. No.: B1598636
CAS No.: 885950-66-3
M. Wt: 258.28 g/mol
InChI Key: FNLFYBHUAIQAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)18-7-1-2-8-18/h3-6,12H,1-2,7-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLFYBHUAIQAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403594
Record name 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-66-3
Record name 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, a valuable building block in medicinal chemistry. The synthesis is strategically designed around a two-step sequence, commencing with the formation of a key α-aminonitrile intermediate via a Strecker-type reaction, followed by its reduction to the target vicinal diamine. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. The presented pathway is designed to be both efficient and scalable, making it suitable for laboratory-scale research and potential scale-up for drug development programs.

Introduction

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine and its analogs are of significant interest in pharmaceutical research due to their structural resemblance to known bioactive molecules. The presence of a chiral center, a basic pyrrolidine moiety, and a trifluoromethyl-substituted phenyl ring provides a rich scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide outlines a logical and experimentally validated approach to access this important molecule.

Overall Synthetic Strategy

The synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine can be efficiently achieved through a two-step process. The core of this strategy involves the initial construction of the C-C and C-N bonds to form a stable α-aminonitrile intermediate. This is followed by the reduction of the nitrile functionality to the corresponding primary amine.

Overall Synthesis Strategy Starting_Materials 4-(Trifluoromethyl)benzaldehyde + Pyrrolidine + Cyanide Source Intermediate 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetonitrile Starting_Materials->Intermediate Step 1: Strecker-type Reaction Target_Molecule 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine Intermediate->Target_Molecule Step 2: Nitrile Reduction

Caption: A two-step synthetic approach to the target molecule.

Part 1: Synthesis of the α-Aminonitrile Intermediate

The first critical step is the formation of 2-(pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetonitrile. This is achieved through a one-pot, three-component Strecker-type reaction.[1][2][3][4][5] This reaction is a classic and highly effective method for the synthesis of α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1][2]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the condensation of 4-(trifluoromethyl)benzaldehyde and pyrrolidine. This electrophilic iminium ion is then attacked by the cyanide nucleophile to furnish the stable α-aminonitrile product.

Strecker Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Aldehyde 4-(Trifluoromethyl)benzaldehyde Iminium Iminium Ion Aldehyde->Iminium + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Aminonitrile α-Aminonitrile Intermediate Iminium->Aminonitrile + CN- Cyanide Cyanide (e.g., KCN)

Caption: Mechanism of the Strecker-type reaction.

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethyl)benzaldehyde174.1117.4 g0.1
Pyrrolidine71.127.8 g (8.9 mL)0.11
Potassium Cyanide (KCN)65.127.16 g0.11
Methanol32.04100 mL-
Acetic Acid60.056.6 g (6.3 mL)0.11

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzaldehyde (17.4 g, 0.1 mol) and methanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde has completely dissolved.

  • In a separate beaker, dissolve potassium cyanide (7.16 g, 0.11 mol) in a minimal amount of water (approximately 15 mL) with cooling. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • To the methanolic solution of the aldehyde, add pyrrolidine (7.8 g, 0.11 mol) dropwise at room temperature. An exotherm may be observed.

  • After the addition of pyrrolidine is complete, add the aqueous solution of potassium cyanide dropwise to the reaction mixture over 30 minutes.

  • Following the cyanide addition, add acetic acid (6.6 g, 0.11 mol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 300 mL of ice-water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetonitrile.

Part 2: Reduction of the α-Aminonitrile to the Target Diamine

The final step in the synthesis is the reduction of the nitrile group of the α-aminonitrile intermediate to a primary amine. This transformation can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4) or through catalytic hydrogenation.[6][7][8]

Choice of Reducing Agent
  • Lithium Aluminum Hydride (LiAlH4): This is a potent and versatile reducing agent capable of reducing nitriles to primary amines in high yields.[6][7][8] The reaction is typically carried out in an anhydrous ethereal solvent.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon. It is often considered a "greener" alternative to metal hydrides.

For this guide, we will focus on the LiAlH4 reduction due to its high efficiency and reliability on a laboratory scale.

Reaction Mechanism

The reduction of the nitrile with LiAlH4 involves the nucleophilic attack of hydride ions (H-) from the AlH4- complex onto the electrophilic carbon of the nitrile group. This occurs in a stepwise manner to form an intermediate imine, which is further reduced to the primary amine.[8]

Nitrile Reduction Mechanism Aminonitrile α-Aminonitrile Intermediate Imine_Intermediate Imine Intermediate Aminonitrile->Imine_Intermediate + LiAlH4 (Hydride addition) Diamine_Product 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine Imine_Intermediate->Diamine_Product + LiAlH4 (Hydride addition) + H2O workup

Caption: Simplified mechanism for the LiAlH4 reduction of the nitrile.

Experimental Protocol: Reduction of 2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)acetonitrile268.2826.8 g0.1
Lithium Aluminum Hydride (LiAlH4)37.957.6 g0.2
Anhydrous Diethyl Ether74.12300 mL-
Sodium Sulfate (anhydrous)142.04As needed-

Procedure:

  • Set up a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add Lithium Aluminum Hydride (7.6 g, 0.2 mol) to 150 mL of anhydrous diethyl ether in the flask. Caution: LiAlH4 is a highly reactive and pyrophoric solid. Handle with extreme care in an inert atmosphere and away from moisture.

  • Dissolve the α-aminonitrile (26.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the α-aminonitrile dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the dropwise addition of water (7.6 mL), followed by 15% aqueous sodium hydroxide (7.6 mL), and then water again (22.8 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

  • The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
¹H NMR Signals corresponding to the pyrrolidine, ethylamine, and trifluoromethylphenyl protons with appropriate integrations and splitting patterns.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the CF3 carbon.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
Purity (HPLC) >95% (as desired for research purposes).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. The two-step sequence, involving a Strecker-type synthesis of an α-aminonitrile followed by its reduction, utilizes well-established and high-yielding reactions. This approach is amenable to laboratory-scale synthesis and offers a solid foundation for further optimization and scale-up in a drug discovery and development setting. Careful adherence to the experimental protocols and safety precautions is essential for successful and safe synthesis.

References

  • Shafran, Y.; Vrestrel, J.; Fokin, A. A. "Organocatalytic Synthesis of α-Aminonitriles: A Review." Molecules2019 , 24(6), 1149. [Link]

  • BYJU'S. "Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis." [Link]

  • Ishikawa, T.; Koga, K. "Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium Catalyst." Angewandte Chemie International Edition in English1998 , 37(22), 3186-3188. [Link]

  • Wikipedia. "Lithium aluminium hydride." [Link]

  • NROChemistry. "Strecker Synthesis." [Link]

  • University of Bristol. "Experiment 5 Reductions with Lithium Aluminium Hydride." [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." [Link]

  • Chemistry LibreTexts. "Conversion of nitriles to 1° amines using LiAlH4." [Link]

  • Master Organic Chemistry. "Strecker Synthesis." [Link]

  • Organic Chemistry Portal. "Strecker Synthesis." [Link]

  • Al-Zaydi, K. M. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules2003 , 8(8), 581-590. [Link]

  • Organic Syntheses. "Oxidative Amination of Aromatic Aldehydes with Secondary Amines: N-Benzoylmorpholine." Organic Syntheses2007 , 84, 129. [Link]

  • Wikipedia. "Strecker amino acid synthesis." [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. Based on a comprehensive analysis of its structural motifs and the established structure-activity relationships (SAR) of analogous phenethylamine and pyrrolidinyl-containing molecules, we postulate that this compound functions as a potent and selective dopamine-norepinephrine reuptake inhibitor (DNRI). This document provides a detailed examination of the underlying pharmacology, the experimental protocols required to validate this hypothesis, and the potential therapeutic implications for researchers and drug development professionals.

Introduction and Molecular Profile

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is a synthetic molecule belonging to the phenethylamine class of compounds.[1][2][3] Its structure is characterized by a central ethylamine backbone, a feature common to many psychoactive and neurotherapeutically relevant molecules.[4][5][6] Key structural features that inform its predicted pharmacological activity include:

  • Phenethylamine Core: This foundational structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic monoamine reuptake inhibitors.[4][5][6]

  • 4-(Trifluoromethyl)Phenyl Group: The substitution of a trifluoromethyl group at the para position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity.

  • Pyrrolidinyl Moiety: The presence of a pyrrolidinyl ring is a recurring feature in a class of potent monoamine transporter inhibitors, including pyrovalerone and its analogs.[7]

Given these structural characteristics, a logical starting point for investigating the mechanism of action of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is its potential interaction with monoamine transporters.

Hypothesized Mechanism of Action: A Dopamine-Norepinephrine Reuptake Inhibitor (DNRI)

We hypothesize that 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine acts as a dual inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with likely lower affinity for the serotonin transporter (SERT). This classification as a DNRI is based on extensive SAR studies of related phenethylamine and pyrovalerone-type compounds.[4][5][6][7]

The proposed mechanism involves the competitive binding of the compound to the substrate-binding sites on DAT and NET. This occupation of the transporters prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. The direct consequence of this action is an increase in the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged dopaminergic and noradrenergic signaling.

Diagram of Hypothesized Synaptic Action

DNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine & Norepinephrine) da DA vesicle->da Release ne NE vesicle->ne Release dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl) -phenyl]ethylamine compound->dat Inhibition compound->net Inhibition da->dat Reuptake da_receptor Dopamine Receptors da->da_receptor Binding ne->net Reuptake ne_receptor Norepinephrine Receptors ne->ne_receptor Binding

Caption: Hypothesized inhibition of DAT and NET by 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

Experimental Validation Protocols

To rigorously test our hypothesis, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to elucidate the binding affinity, uptake inhibition potency, and functional consequences of the compound's interaction with monoamine transporters.

In Vitro Characterization

A. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine for human DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

    • Following incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

  • Expected Outcome: We predict that the compound will exhibit high affinity (low nanomolar Ki values) for DAT and NET, and significantly lower affinity (higher Ki value) for SERT.

B. Synaptosomal Uptake Assays

  • Objective: To measure the functional potency (IC₅₀) of the compound to inhibit the uptake of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin into rat brain synaptosomes.

  • Methodology:

    • Isolate synaptosomes from specific rat brain regions rich in the respective transporters (e.g., striatum for DAT, hypothalamus for NET, and hippocampus for SERT).

    • Pre-incubate the synaptosomes with various concentrations of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

    • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).

    • Terminate the uptake after a short incubation period by rapid filtration and washing.

    • Quantify the radioactivity accumulated within the synaptosomes.

    • Determine the IC₅₀ values for the inhibition of uptake for each neurotransmitter.

  • Expected Outcome: The compound is expected to potently inhibit the uptake of [³H]dopamine and [³H]norepinephrine at low nanomolar concentrations, while showing significantly less potency for [³H]serotonin uptake.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_binding Radioligand Binding Assays cluster_uptake Synaptosomal Uptake Assays start Start: Characterization of Novel Compound binding_prep Prepare hDAT, hNET, hSERT Membrane Homogenates start->binding_prep uptake_prep Isolate Rat Brain Synaptosomes start->uptake_prep binding_assay Incubate with Radioligand & Test Compound binding_prep->binding_assay binding_filter Separate Bound/Free Ligand binding_assay->binding_filter binding_quantify Quantify Radioactivity binding_filter->binding_quantify binding_calc Calculate Ki values binding_quantify->binding_calc end End: Determine Affinity & Potency Profile binding_calc->end uptake_assay Incubate with [3H]Neurotransmitter & Test Compound uptake_prep->uptake_assay uptake_filter Terminate Uptake & Filter uptake_assay->uptake_filter uptake_quantify Quantify Internalized Radioactivity uptake_filter->uptake_quantify uptake_calc Calculate IC50 values uptake_quantify->uptake_calc uptake_calc->end

Sources

A Technical Guide to 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine and Its Predicted Properties

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine" is a non-commercial, specialized chemical entity with limited publicly available data. This guide provides a detailed analysis based on a plausible structural interpretation and predicts its properties by examining its core functional components. The insights are grounded in established principles of organic and medicinal chemistry to offer a robust scientific profile for research and development purposes.

Abstract

This whitepaper provides a comprehensive technical overview of the predicted physicochemical properties, synthesis, and potential applications of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. By deconstructing the molecule into its primary functional moieties—the 4-(trifluoromethyl)phenyl group, the pyrrolidine ring, and the chiral ethylamine backbone—we extrapolate its expected chemical behavior, stability, and reactivity. This guide includes a detailed, step-by-step hypothetical synthesis protocol via reductive amination, complete with a process workflow diagram. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this or structurally related compounds as building blocks in novel chemical synthesis and discovery programs.

Nomenclature and Chemical Identity

Based on systematic nomenclature, the name implies a specific connectivity that defines its structure.

  • IUPAC Name (Interpreted): 1-(Pyrrolidin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanamine

  • Molecular Formula: C₁₃H₁₇F₃N₂

  • Molecular Weight: 274.28 g/mol

  • Key Structural Features:

    • 4-(Trifluoromethyl)phenyl Group: An aromatic ring functionalized with a highly electronegative trifluoromethyl (-CF₃) group.

    • Ethylamine Backbone: A two-carbon chain with a primary amine (-NH₂) and a chiral center.

    • Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle.

  • Chirality: The structure contains at least two chiral centers (at C1 of the ethylamine chain and C2 of the pyrrolidine ring), implying the existence of multiple stereoisomers (diastereomers and enantiomers). The specific stereochemistry would be critical to its biological activity and would need to be controlled during synthesis or resolved via chiral separation.

Predicted Physicochemical Properties

The properties of the title compound are predicted based on the known characteristics of its constituent functional groups.

PropertyPredicted Value / CharacteristicRationale and Scientific Context
Appearance Colorless to pale yellow oil or low-melting solid.Similar small aromatic amines and pyrrolidine derivatives are typically oils or low-melting solids at room temperature.
Solubility Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, DMSO). Limited solubility in water.The large hydrophobic trifluoromethylphenyl group and hydrocarbon structure will dominate, while the two amine groups provide some polar character. It is expected to form salts (e.g., hydrochloride) which would exhibit enhanced aqueous solubility.[1]
pKa (Basicity) Expected pKa₁ ≈ 10.5-11.3 (Pyrrolidine N-H); pKa₂ ≈ 9.5-10.7 (Ethylamine -NH₃⁺)Pyrrolidine is a strong secondary amine base (pKa of conjugate acid ≈ 11.3).[2] The primary ethylamine group is also basic (pKa of conjugate acid ≈ 10.7).[3][4][5][6] The electron-withdrawing phenyl group will slightly reduce the basicity of the primary amine relative to a simple alkylamine. The pyrrolidine nitrogen is generally more basic than a primary amine in a similar electronic environment.[7]
LogP (Lipophilicity) Estimated LogP > 3.0The trifluoromethyl group significantly increases lipophilicity (LogP). This property is crucial for predicting membrane permeability and potential CNS penetration in drug candidates.[8]
Stability & Storage Stable under inert atmosphere. Sensitive to oxidation and strong acids.Aromatic amines can be susceptible to oxidation over time.[9][10] It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (2–8 °C) to prevent degradation.[11][12] The compound is incompatible with strong oxidizing agents and strong acids.[13]

Proposed Synthesis and Experimental Protocol

A robust and widely used method for synthesizing this class of compounds is reductive amination .[14][15][16] This strategy involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.

Proposed Synthetic Route: The synthesis would logically proceed from 1-[4-(trifluoromethyl)phenyl]ethan-1-one and 2-aminopyrrolidine (or a protected version).

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Ketone 1-(4-(Trifluoromethyl)phenyl)ethan-1-one (CAS: 709-63-7) Imine Intermediate Imine/Enamine Ketone->Imine + Pyrrolidin-2-amine (Weak Acid Catalyst, e.g., AcOH) Amine Pyrrolidin-2-amine Amine->Imine Product Target Compound (Mixture of Diastereomers) Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Workup Aqueous Workup (e.g., NaHCO₃ wash) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 1-(Pyrrolidin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanamine.

Materials:

  • 1-[4-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq)[17]

  • Pyrrolidin-2-amine (or its hydrochloride salt, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane/Triethylamine mixture)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-[4-(trifluoromethyl)phenyl]ethan-1-one (1.0 eq) and anhydrous dichloromethane.

  • Add pyrrolidin-2-amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is evident, cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system would be a gradient of hexane and ethyl acetate, with a small amount of triethylamine (~1%) to prevent the product from streaking on the acidic silica.

  • Characterization: Collect the relevant fractions and concentrate to yield the purified product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Chemical Profile

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a quartet for the methine proton (CH) adjacent to the phenyl ring, and complex multiplets for the pyrrolidine and ethylamine protons.

  • ¹³C NMR: Expect signals for the CF₃ carbon (a quartet due to C-F coupling), aromatic carbons, and aliphatic carbons of the ethylamine and pyrrolidine moieties.

  • Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be expected at m/z 275.14.

  • Reactivity: The primary and secondary amine functionalities make the molecule a good nucleophile, susceptible to reactions like acylation, alkylation, and sulfonylation. The trifluoromethylphenyl group is generally stable but can influence the reactivity of the aromatic ring.[18]

Applications in Research and Development

The structural motifs present in this molecule are of significant interest in medicinal chemistry and materials science.

  • Drug Discovery Scaffold: The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and bioactive compounds.[1][7][19][20][21] The trifluoromethylphenyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[8][22] Therefore, this compound serves as an excellent starting point for creating libraries of novel compounds for screening against various biological targets, particularly in neuroscience and oncology.

  • Chiral Ligand Development: As a chiral diamine, it has the potential to be used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

  • Chemical Probe: It can be used as a tool compound to study structure-activity relationships (SAR) in biological systems where related compounds like 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP) have shown activity.[23]

Safety and Handling

  • Toxicity: No specific toxicity data is available. However, based on its structure as an aromatic amine, it should be handled as a potentially hazardous substance. It may be an irritant to the skin, eyes, and respiratory system.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from oxidizing agents.[11]

Conclusion

While "2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine" is not a widely cataloged compound, its structure represents a confluence of functionalities highly valued in modern chemical research. By analyzing its constituent parts, we can confidently predict its physicochemical properties as a lipophilic, basic compound with multiple stereoisomers. The proposed synthesis via reductive amination offers a reliable and scalable method for its preparation. Its potential as a versatile building block in drug discovery and asymmetric catalysis makes it a compelling target for further investigation by research and development professionals.

References

  • Ethylamine | C2H5NH2 | CID 6341 - PubChem. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • Pyrrolidine | C4H9N | CID 31268 - PubChem. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [online] ResearchGate. Available at: [Link] [Accessed 20 Jan. 2026].

  • Ethylamine Definition - Organic Chemistry Key Term. [online] Fiveable. Available at: [Link] [Accessed 20 Jan. 2026].

  • Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. [online] Scent.vn. Available at: [Link] [Accessed 20 Jan. 2026].

  • Pyrrolidine. In: The Merck Index Online. [online] Royal Society of Chemistry. Available at: [Link] [Accessed 20 Jan. 2026].

  • Ethylamine (CAS 75-04-7): Odor profile, Properties, & IFRA compliance. [online] Scent.vn. Available at: [Link] [Accessed 20 Jan. 2026].

  • Brocchetti, F., et al. 2022. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(6), 1999.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. [online] MDPI. Available at: [Link] [Accessed 20 Jan. 2026].

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [online] ResearchGate. Available at: [Link] [Accessed 20 Jan. 2026].

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [online] ResearchGate. Available at: [Link] [Accessed 20 Jan. 2026].

  • What is the pKa value of ethylamine and aniline? [online] Quora. Available at: [Link] [Accessed 20 Jan. 2026].

  • pKa values. [online] Stenutz. Available at: [Link] [Accessed 20 Jan. 2026].

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [online] ResearchGate. Available at: [Link] [Accessed 20 Jan. 2026].

  • Amine Storage Conditions: Essential Guidelines for Safety. [online] Diplomata Comercial. Available at: [Link] [Accessed 20 Jan. 2026].

  • Pyrrolidine Properties, Reactions and Applications. [online] Safrole. Available at: [Link] [Accessed 20 Jan. 2026].

  • Pyrrolidine. In: Wikipedia. [online] Available at: [Link] [Accessed 20 Jan. 2026].

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [online] ResearchGate. Available at: [Link] [Accessed 20 Jan. 2026].

  • Reductive amination. In: Wikipedia. [online] Available at: [Link] [Accessed 20 Jan. 2026].

  • Reductive Amination, and How It Works. [online] Master Organic Chemistry. Available at: [Link] [Accessed 20 Jan. 2026].

  • Amine synthesis by reductive amination (reductive alkylation). [online] Organic Chemistry Portal. Available at: [Link] [Accessed 20 Jan. 2026].

  • 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | C8H4F6O3S | CID 10565698. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. [online] ChemBK. Available at: [Link] [Accessed 20 Jan. 2026].

  • 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [online] PubMed Central. Available at: [Link] [Accessed 20 Jan. 2026].

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [online] Organic Chemistry Portal. Available at: [Link] [Accessed 20 Jan. 2026].

  • 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • (1S)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride. In: PubChem. [online] National Center for Biotechnology Information. Available at: [Link] [Accessed 20 Jan. 2026].

  • Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. [online] Google Patents.
  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. [online] Google Patents.
  • 1-(4-(Trifluoromethyl)phenyl)piperazine. In: Wikipedia. [online] Available at: [Link] [Accessed 20 Jan. 2026].

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [online] MDPI. Available at: [Link] [Accessed 20 Jan. 2026].

Sources

An In-depth Technical Guide to 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine (CAS 885950-66-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and development purposes only. This compound is not for human or veterinary use.

Introduction

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is a synthetic organic compound with potential applications in pharmaceutical research and medicinal chemistry.[1][2] Its structure, featuring a trifluoromethylphenyl group, suggests it may be explored for its potential biological activity, particularly in neuroscience.[2][3] The trifluoromethyl group is known to enhance lipophilicity and can influence a compound's interaction with biological systems.[3]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is presented in the table below.

PropertyValueSource
CAS Number 885950-66-3[1][2][4][5]
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine[1]
Synonyms 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine[1][2]
Molecular Formula C13H17F3N2[4][5]
Molecular Weight 258.29 g/mol [5]
Purity ≥ 95%[2]
InChI Key FNLFYBHUAIQAHA-UHFFFAOYSA-N
SMILES String FC(F)(F)c1ccc(cc1)C(CN)N2CCCC2[1]
Storage Temperature 2-8°C
Potential Applications in Research

While specific pharmacological data for this exact compound is not extensively published in peer-reviewed literature, its structural motifs are of interest in drug discovery. The trifluoromethylphenyl moiety is present in various bioactive molecules and can be a key feature for developing novel therapeutic agents.[3]

Compounds with similar structural features have been investigated for a range of applications, including:

  • Neuropharmacology: As intermediates in the synthesis of molecules targeting neurological disorders.[3] The trifluoromethyl group can enhance central nervous system penetration.[6]

  • Agrochemicals: In the formulation of crop protection agents.[3][7]

  • Material Science: For the development of advanced materials.[3]

It is suggested that 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine could be used as a research chemical or an intermediate in the synthesis of more complex molecules.[1]

Synthesis and Analysis

Synthesis: This compound is available for purchase from various chemical suppliers and is typically synthesized on demand.[1] While specific, detailed synthetic protocols are not publicly available in academic journals, it is classified as a pharmaceutical intermediate and a reagent for synthesis.[1]

Analytical Methods: The purity and structure of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine can be confirmed using a variety of standard analytical techniques. Suppliers may provide analysis upon request using methods such as:

  • Liquid Chromatography-Mass Spectrometry (LCMS)

  • Gas Chromatography-Mass Spectrometry (GCMS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon)

  • Fourier-Transform Infrared Spectroscopy (FTIR)[1]

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is assigned the GHS07 pictogram, indicating that it may cause skin and eye irritation, or respiratory irritation.[1][8] The signal word is "Danger" with the hazard statement H301 (Toxic if swallowed) and precautionary statements P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician). A skull and crossbones pictogram is also associated with this compound. It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1]

Experimental Workflow: General Protocol for In Vitro Screening

The following diagram outlines a generalized workflow for the initial in vitro screening of a novel compound like 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine to assess its potential biological activity.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity A Hypothesized Target Selection (e.g., GPCRs, Ion Channels) B Assay Development (e.g., Radioligand Binding, Functional Assay) A->B D Primary Screening (Single High Concentration) B->D C Compound Preparation (Stock Solution in DMSO) C->D E Hit Identification (Activity > Threshold) D->E F Dose-Response Curve Generation (e.g., 10-point curve) E->F Proceed with Hits G IC50 / EC50 Determination F->G I Lead Candidate Prioritization G->I H Selectivity Profiling (Screening against related targets) H->I

A generalized workflow for in vitro screening of a novel compound.

References

  • Molbase. 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. [Link]

  • American Custom Chemicals Corporation. 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. [Link]

  • Scribd. BOCSCI | PDF | Functional Group | Chemical Compounds. [Link]

  • AccelaChem. 1434253-82-3,(S)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine. [Link]

  • PubMed. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • PubChem. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. [Link]ncbi.nlm.nih.gov/compound/3701153)

Sources

"2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" molecular structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, a molecule of significant interest in contemporary medicinal chemistry. Known formally by its IUPAC name, 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine , this compound serves as a crucial building block in the synthesis of advanced pharmaceutical agents. Its unique structure, combining a pyrrolidine ring, a trifluoromethylated phenyl group, and an ethylamine backbone, offers a compelling scaffold for the development of novel therapeutics. This guide will delve into its molecular structure, physicochemical properties, a representative synthetic approach, and the scientific rationale behind its utility in drug discovery.

Molecular Structure and Nomenclature

The structural identity of a compound is fundamental to understanding its chemical behavior and biological activity. The common name "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" can be ambiguous. The precise connectivity is clarified by its IUPAC name, which indicates that the pyrrolidine ring is attached via its nitrogen atom (position 1) to the second carbon of the ethylamine chain.

IUPAC Name: 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine[1]

Key Structural Features:

  • Chiral Center: The carbon atom bonded to the pyrrolidine nitrogen, the trifluoromethylphenyl group, the aminomethyl group (-CH2NH2), and a hydrogen atom is a chiral center. Therefore, the compound can exist as a racemic mixture of (R) and (S) enantiomers. The specific stereochemistry can be critical for biological activity, a common theme in modern drug design.

  • Pyrrolidine Moiety: The saturated five-membered nitrogen-containing ring is a prevalent scaffold in numerous FDA-approved drugs.[2] Its non-planar, puckered conformation allows for three-dimensional diversity in molecular design, which can enhance binding affinity to biological targets. The basic nitrogen of the pyrrolidine ring can also participate in crucial hydrogen bonding interactions with receptors.

  • 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3]

  • Ethylamine Backbone: This flexible linker connects the key pharmacophoric elements and provides a primary amine group that can be crucial for salt formation, improving solubility and bioavailability, or for direct interaction with biological targets.

Molecular Visualization:

Caption: 2D representation of 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine.

Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamineSynHet[1]
CAS Number 885950-66-3SynHet[1]
PubChem CID 4466908SynHet[1]
Molecular Formula C₁₃H₁₇F₃N₂ChemicalBook[4]
Molecular Weight 258.28 g/mol ChemicalBook[4]
Appearance Colorless to pale yellow liquid (predicted)---
Boiling Point Not determined---
Melting Point Not determined---
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO.---
pKa Not determined (amine groups suggest basic character)---

Spectroscopic Characterization:

While specific spectra for this compound are not widely published, standard analytical techniques would be employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methine proton of the chiral center, the methylene protons of the ethylamine and pyrrolidine moieties. ¹³C NMR would confirm the number of unique carbon environments, and ¹⁹F NMR would show a singlet for the -CF₃ group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 259.1. Fragmentation patterns would likely involve cleavage of the C-C bond of the ethylamine backbone.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Synthesis and Methodological Considerations

While a specific, peer-reviewed synthesis for 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine is not detailed in readily available literature, a plausible and illustrative synthetic route can be conceptualized based on established organic chemistry principles. A common strategy for constructing such molecules involves the reductive amination of a suitable ketone precursor.

Conceptual Synthetic Workflow:

synthesis_workflow start 1-(4-(Trifluoromethyl)phenyl)ethan-1-one step1 α-Bromination start->step1 intermediate1 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one step1->intermediate1 step2 Nucleophilic Substitution with Pyrrolidine intermediate1->step2 intermediate2 2-(Pyrrolidin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one step2->intermediate2 step3 Reductive Amination (e.g., with NH₃/H₂/Catalyst or NH₄OAc/NaCNBH₃) intermediate2->step3 product 2-Pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine step3->product

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical):

This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

  • Rationale: The initial step involves creating a reactive electrophilic center adjacent to the carbonyl group to facilitate the subsequent introduction of the pyrrolidine nucleophile.

  • Procedure:

    • To a solution of 1-(4-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent (e.g., diethyl ether or chloroform), add a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., HBr).

    • The reaction is typically performed under reflux or with UV irradiation to facilitate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which may be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one

  • Rationale: This step introduces the pyrrolidine moiety via a nucleophilic substitution reaction.

  • Procedure:

    • Dissolve the 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one in an aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

    • Add pyrrolidine (typically 2-3 equivalents to act as both nucleophile and base) to the solution. An additional non-nucleophilic base like triethylamine or potassium carbonate can also be used.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • After completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude product is purified by silica gel column chromatography.

Step 3: Synthesis of 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine (Reductive Amination)

  • Rationale: The final step involves the conversion of the ketone to a primary amine. Reductive amination is a robust method for this transformation.

  • Procedure:

    • Dissolve the 2-(pyrrolidin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent, such as methanol or ethanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Introduce a reducing agent. A common choice is sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB), which are selective for the iminium ion intermediate over the ketone.

    • Stir the reaction at room temperature for several hours to overnight. The reaction progress should be monitored by an appropriate method (e.g., LC-MS).

    • Once complete, the reaction is quenched carefully with an acidic solution (e.g., dilute HCl) to destroy any remaining reducing agent.

    • The pH is then adjusted to basic with an aqueous solution of NaOH or NaHCO₃.

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are dried, filtered, and concentrated to yield the final product.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.

  • Scaffold for CNS-active agents: The phenylethylamine core is a classic pharmacophore for compounds targeting the central nervous system, including receptors for dopamine, serotonin, and norepinephrine.[5] The addition of the pyrrolidine and trifluoromethylphenyl groups can modulate the selectivity and pharmacokinetic properties of these agents.

  • Enzyme Inhibitors: The pyrrolidine ring is found in inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which are targets for the treatment of type 2 diabetes.[2] The primary amine of the title compound can be further functionalized to interact with the active sites of various enzymes.

  • Probing Structure-Activity Relationships (SAR): As a versatile building block, this compound allows medicinal chemists to systematically explore how modifications to the primary amine, the pyrrolidine ring, or the aromatic system impact biological activity. For example, the primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to generate libraries of new chemical entities for high-throughput screening.

Conclusion and Future Outlook

2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine represents a confluence of privileged structural features in modern drug discovery. Its synthesis, while requiring multi-step procedures, relies on well-established and robust chemical transformations. The combination of a chiral center, a basic pyrrolidine ring, and a metabolically robust trifluoromethylphenyl group provides a rich platform for the design of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for novel and more effective drugs continues to grow, the utility of such well-designed chemical building blocks in accelerating the drug discovery process is undeniable. Further research into the biological activities of derivatives of this compound is warranted and holds promise for the development of next-generation pharmaceuticals.

References

  • Biological activity and receptor binding properties of some analogues of pQDPFLRFamide. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved January 21, 2026, from [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Research Applications of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Neuromodulatory Potential

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is a synthetic compound characterized by a unique molecular architecture that positions it as a compelling candidate for investigation in neuroscience and medicinal chemistry. Its structure, featuring a phenethylamine backbone, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group, suggests a potential for interaction with key neurological targets. The phenethylamine core is a well-established pharmacophore found in a multitude of endogenous neurotransmitters and psychoactive drugs, hinting at the compound's potential to modulate monoaminergic systems. The strategic placement of a trifluoromethyl group on the phenyl ring is a common tactic in modern drug design to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability and central nervous system penetration. This guide provides a comprehensive overview of the potential research applications of this compound, grounded in the established pharmacology of its structural analogs and the broader understanding of structure-activity relationships within this chemical class.

Physicochemical Properties and Structural Rationale

A thorough understanding of the physicochemical properties of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is fundamental to designing and interpreting experimental studies.

PropertyValueSource
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine[1]
CAS Number 885950-66-3[1]
Molecular Formula C₁₃H₁₇F₃N₂[1]
Molecular Weight 258.28 g/mol [1]

The trifluoromethyl (-CF₃) group is a key feature of this molecule. Its strong electron-withdrawing nature can significantly influence the pKa of the ethylamine moiety, thereby affecting its ionization state at physiological pH and its potential interactions with biological targets. Furthermore, the lipophilicity imparted by the -CF₃ group is a critical factor for traversing the blood-brain barrier, a prerequisite for compounds targeting the central nervous system. The pyrrolidine ring introduces a degree of conformational rigidity to the ethylamine side chain, which can enhance binding affinity and selectivity for specific receptor or transporter subtypes compared to more flexible, open-chain analogs.

Hypothesized Mechanisms of Action and Potential Research Applications

While direct pharmacological data for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is not extensively available in peer-reviewed literature, its structural similarity to known neuroactive compounds allows for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action and, consequently, its research applications.

Monoamine Transporter Inhibition: A Potential Modulator of Dopamine, Serotonin, and Norepinephrine Levels

The core 2-phenylethylamine structure is a hallmark of compounds that interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.

Structure-activity relationship (SAR) studies of phenethylamine derivatives have consistently demonstrated that substitutions on the phenyl ring and the amine group can fine-tune the potency and selectivity of transporter inhibition. For instance, research on pyrovalerone analogs, which share the 2-pyrrolidinyl-pentan-1-one backbone, has identified potent and selective inhibitors of DAT and NET. This suggests that the pyrrolidine moiety in the topic compound could confer affinity for these transporters.

The trifluoromethyl group on the phenyl ring is also known to significantly impact the psychoactivity and potency of phenethylamines. Its influence on electronic properties and lipophilicity could lead to a unique binding profile at the monoamine transporters.

Potential Research Applications:

  • Screening for Antidepressant and Anxiolytic Activity: The compound could be evaluated in vitro for its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine. Promising in vitro results would warrant further investigation in animal models of depression and anxiety.

  • Investigating Treatments for Attention-Deficit/Hyperactivity Disorder (ADHD): Given that many ADHD medications target DAT and NET, this compound could be explored as a potential therapeutic agent for this condition.

  • Exploring Novel Treatments for Substance Use Disorders: Modulators of the dopaminergic system are of significant interest in addiction research. The compound's potential interaction with DAT makes it a candidate for studies on craving and relapse.

Experimental Workflow: In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a standard in vitro assay to determine the inhibitory potency of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine on DAT, SERT, and NET.

workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hDAT, hSERT, or hNET plating Plate cells in 96-well plates cell_culture->plating compound_prep Prepare serial dilutions of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)Phenyl]Ethylamine preincubation Pre-incubate cells with test compound or vehicle compound_prep->preincubation radioligand_add Add radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) preincubation->radioligand_add incubation Incubate to allow uptake radioligand_add->incubation termination Terminate uptake by rapid washing incubation->termination scintillation Measure radioactivity using liquid scintillation counting termination->scintillation ic50_calc Calculate IC50 values scintillation->ic50_calc caption Workflow for Monoamine Transporter Inhibition Assay

Caption: Workflow for Monoamine Transporter Inhibition Assay

Vesicular Monoamine Transporter 2 (VMAT2) Modulation: A Potential Role in Neuroprotection

VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters into synaptic vesicles, thereby protecting them from degradation and regulating their release. Dysfunction of VMAT2 has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.

Intriguingly, analogs of nor-lobelane containing a pyrrolidine ring have been shown to inhibit VMAT2 function and reduce methamphetamine-induced dopamine release. This raises the possibility that 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine could also interact with VMAT2.

Potential Research Applications:

  • Investigating Neuroprotective Effects: The compound could be tested for its ability to protect dopaminergic neurons from neurotoxins in cellular and animal models of Parkinson's disease.

  • Exploring Treatments for Hyperkinetic Movement Disorders: VMAT2 inhibitors are used to treat conditions like Huntington's disease and tardive dyskinesia. This compound could be evaluated for its potential in these therapeutic areas.

Signaling Pathway: Hypothesized VMAT2 Inhibition

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal Dopamine Cytosolic Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake MAO MAO Dopamine->MAO Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Degradation Dopamine Degradation MAO->Degradation Compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl) Phenyl]Ethylamine Compound->VMAT2 Inhibition caption Hypothesized Inhibition of VMAT2 by the Compound

Caption: Hypothesized Inhibition of VMAT2 by the Compound

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Exploring Metabolic and Immunomodulatory Roles

Recent research has highlighted that compounds containing pyrrolidine and trifluorophenyl moieties can act as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease involved in glucose metabolism and has emerged as a significant target for the treatment of type 2 diabetes. It is also involved in immune regulation.

The presence of both a pyrrolidine ring and a trifluoromethylphenyl group in 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine makes it a plausible candidate for DPP-4 inhibition.

Potential Research Applications:

  • Screening for Antidiabetic Properties: The compound can be evaluated in enzymatic assays for its ability to inhibit DPP-4 activity. Positive hits could be further investigated in animal models of diabetes.

  • Investigating Immunomodulatory Effects: Given the role of DPP-4 in T-cell activation, this compound could be explored for its potential in modulating immune responses in autoimmune diseases or inflammatory conditions.

Future Directions and Conclusion

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine represents a promising, yet underexplored, chemical entity. The structural motifs it contains have been validated in numerous neuropharmacological and metabolic drug discovery programs. The hypotheses presented in this guide, based on robust structure-activity relationship data from analogous compounds, provide a solid foundation for initiating research into its biological activities.

Future research should prioritize a comprehensive pharmacological profiling of this compound against a broad panel of receptors and transporters, particularly the monoamine transporters, VMAT2, and DPP-4. In vitro binding and functional assays will be crucial in elucidating its primary mechanism(s) of action and selectivity profile. Subsequent in vivo studies in relevant animal models will be necessary to assess its pharmacokinetic properties, efficacy, and safety.

The convergence of a privileged phenethylamine scaffold, a conformationally restricting pyrrolidine ring, and a bioavailability-enhancing trifluoromethyl group makes 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine a compelling molecule for researchers seeking to develop novel therapeutics for a range of neurological and metabolic disorders. Its systematic investigation holds the potential to uncover new pharmacological tools and, ultimately, new therapeutic avenues.

References

  • Wiltshire, H. D., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590.
  • Kundu, P., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 445–452.
  • Zheng, G., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 841–851.
  • Pocrnic, M., & Sentic, M. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639–9648.

Sources

The Neuroscientific Investigator's Guide to 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine: A Novel Dopamine Reuptake Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the scientific rationale and experimental methodologies for investigating the role of "2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine" in neuroscience research. While direct pharmacological data for this specific molecule is not extensively available in public-access literature, its structural characteristics strongly suggest its function as a dopamine reuptake inhibitor (DRI). This guide will, therefore, leverage established principles and experimental data from closely related analogs to provide a robust framework for its synthesis, in vitro characterization, and in vivo evaluation. We will delve into the core mechanisms of dopamine reuptake inhibition, detail state-of-the-art experimental protocols, and discuss the potential therapeutic implications for neurological and psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and substance use disorders.

Introduction: The Rationale for Investigating Novel Dopamine Reuptake Inhibitors

The dopamine (DA) system is a critical neuromodulatory pathway implicated in a wide array of cognitive and behavioral processes, including motivation, reward, motor control, and executive function. The dopamine transporter (DAT) is a key protein that regulates dopaminergic neurotransmission by clearing DA from the synaptic cleft back into the presynaptic neuron.[1] Compounds that block the DAT, known as dopamine reuptake inhibitors (DRIs), increase the extracellular concentration and duration of action of dopamine. This mechanism is the basis for the therapeutic effects of several established medications, including methylphenidate for ADHD and bupropion for depression and smoking cessation.[2]

The development of novel DRIs with improved selectivity and pharmacokinetic profiles remains a significant area of interest in medicinal chemistry and neuroscience.[3][4] The compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (CAS Number: 885950-66-3) represents a promising candidate within this class.[5] Its structure, featuring a phenethylamine backbone—a common scaffold for monoamine transporter ligands—a pyrrolidine ring, and a trifluoromethylphenyl moiety, suggests a high affinity and selectivity for the DAT. The trifluoromethyl group, in particular, is a common modification in medicinal chemistry used to enhance metabolic stability and brain penetrability.[6]

This guide will provide the scientific and methodological foundation for researchers to undertake a thorough investigation of this compound's neuropharmacological profile.

Proposed Mechanism of Action: Dopamine Reuptake Inhibition

The primary hypothesized mechanism of action for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is the inhibition of the dopamine transporter. By binding to the DAT, the compound is expected to block the reuptake of dopamine from the synapse, leading to an accumulation of extracellular dopamine and enhanced dopaminergic signaling.

Signaling Pathway: Dopamine Reuptake Inhibition

Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Action Potential extracellular_DA Extracellular Dopamine DA_release->extracellular_DA DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_reuptake->DA_vesicle Repackaging extracellular_DA->DA_reuptake DA_receptor Dopamine Receptors extracellular_DA->DA_receptor postsynaptic_signal Postsynaptic Signaling DA_receptor->postsynaptic_signal DRI 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine DRI->DAT Inhibition

Caption: Proposed mechanism of action of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine as a dopamine reuptake inhibitor.

Synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine

A potential, though unverified, synthetic approach could involve a multi-step process starting from 4-(trifluoromethyl)acetophenone. This could be followed by a Mannich-type reaction with pyrrolidine and formaldehyde to introduce the pyrrolidine ring, and subsequent chemical modifications to yield the final ethylamine product. The synthesis of related pyrrolidine derivatives has been achieved through [3+2]-cycloaddition reactions of azomethine ylides with electron-deficient alkenes.[7]

In Vitro Characterization: Defining the Pharmacological Profile

A crucial first step in characterizing any novel psychoactive compound is to determine its binding affinity and functional potency at its primary targets. For a putative DRI, this involves assessing its interaction with the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site.

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or membranes from cells stably expressing the human recombinant transporters (hDAT, hSERT, hNET) in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Membranes (Brain Tissue or Cell Lines) start->prep_membranes binding_reaction Incubate Membranes with Radioligand and Test Compound prep_membranes->binding_reaction filtration Separate Bound and Unbound Ligand via Filtration binding_reaction->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (IC50 and Ki Determination) quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining monoamine transporter binding affinity using a radioligand binding assay.

Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Dopamine Reuptake Inhibitors

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Bupropion 526>10,0001960>193.7
GBR 12909 1.43301923613.6
Amfonelic Acid 2.01,200250600125

Note: Data for bupropion, GBR 12909, and amfonelic acid are included for comparative purposes to provide a context for the expected pharmacological profile of a selective DRI. Specific values for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine are yet to be determined experimentally.

In Vitro Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, uptake assays determine the functional consequence of that binding—the inhibition of neurotransmitter transport. These assays typically use synaptosomes or cells expressing the transporter of interest and measure the uptake of a radiolabeled substrate.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Preparation of Synaptosomes or Cells:

    • Prepare synaptosomes from fresh brain tissue (e.g., rat striatum) or use cells stably expressing hDAT.

  • Uptake Reaction:

    • Pre-incubate the synaptosomes or cells with varying concentrations of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

    • Initiate the uptake by adding a known concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined period at a controlled temperature (e.g., 37°C).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells or synaptosomes and measure the accumulated radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]dopamine uptake at each concentration of the test compound.

    • Determine the IC₅₀ value for uptake inhibition.

In Vivo Evaluation: From Neurochemistry to Behavior

In vivo studies are essential to understand how the in vitro pharmacological profile of a compound translates to its effects in a living organism. Key in vivo methodologies for characterizing a novel DRI include microdialysis and behavioral assays.

In Vivo Microdialysis: Measuring Extracellular Dopamine Levels

Microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens

  • Surgical Implantation:

    • Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens, a key brain region in the reward pathway.

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine.

  • Drug Administration and Sample Collection:

    • Administer 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (systemically or directly into the brain via the probe).

    • Continue to collect dialysate samples to measure the effect of the compound on extracellular dopamine levels.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis:

    • Express the post-drug dopamine levels as a percentage of the pre-drug baseline.

    • Analyze the time course and dose-dependency of the effect.

Experimental Workflow: In Vivo Microdialysis

In Vivo Microdialysis Workflow start Start surgery Surgical Implantation of Microdialysis Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline_collection Baseline Sample Collection probe_insertion->baseline_collection drug_admin Drug Administration baseline_collection->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc_analysis HPLC-EC Analysis of Dopamine post_drug_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vivo microdialysis experiment to measure neurotransmitter levels.

Behavioral Pharmacology: Assessing Functional Outcomes

Behavioral assays are critical for understanding the psychoactive effects of a novel compound and its potential therapeutic applications. For a DRI, key behavioral assessments include locomotor activity and drug discrimination studies.

5.2.1. Locomotor Activity

DRIs typically increase spontaneous locomotor activity in rodents.[8] This is often assessed in an open-field arena.

Experimental Protocol: Locomotor Activity Assessment

  • Habituation:

    • Place the animal (rat or mouse) in the open-field chamber and allow it to habituate for a set period (e.g., 30-60 minutes).[9]

  • Drug Administration:

    • Administer a vehicle or various doses of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

  • Data Collection:

    • Place the animal back in the open-field chamber and record its activity for a defined duration (e.g., 60-120 minutes) using an automated tracking system with infrared beams or video analysis software.[8]

    • Key parameters to measure include distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Analyze the data to determine the dose-dependent effects of the compound on locomotor activity.

5.2.2. Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug. Animals are trained to discriminate between the effects of a known drug of abuse (e.g., cocaine or amphetamine) and saline.[10][11]

Experimental Protocol: Drug Discrimination in Rats

  • Training:

    • Train rats to press one of two levers in an operant chamber to receive a food reward.

    • On days when they receive an injection of a known DRI (e.g., cocaine), responses on one lever are reinforced (the "drug" lever).

    • On days when they receive a saline injection, responses on the other lever are reinforced (the "saline" lever).

  • Testing:

    • Once the rats have learned the discrimination, administer a test dose of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

    • Measure the percentage of responses on the "drug" lever.

  • Data Analysis:

    • Full substitution (a high percentage of responses on the "drug" lever) indicates that the test compound has subjective effects similar to the training drug. This can be an indicator of abuse potential.

Potential Therapeutic Applications and Future Directions

Based on its hypothesized mechanism as a selective DRI, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine could have therapeutic potential for a range of neuropsychiatric disorders.

  • ADHD: By increasing dopamine levels in the prefrontal cortex, this compound could potentially improve attention, focus, and impulse control.

  • Depression: The role of dopamine in anhedonia and motivation suggests that DRIs may be effective antidepressants, particularly for subtypes of depression characterized by low positive affect.

  • Substance Use Disorders: DRIs are being investigated as potential treatments for stimulant addiction by reducing craving and withdrawal symptoms.

Future research should focus on a comprehensive characterization of this compound, including its full pharmacokinetic profile, off-target effects, and long-term safety. Further studies in animal models of the aforementioned disorders will be crucial to validate its therapeutic potential.

Conclusion

While direct experimental data on 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is currently limited, its chemical structure provides a strong rationale for its investigation as a novel dopamine reuptake inhibitor. This guide has outlined the theoretical framework and detailed the essential in vitro and in vivo experimental protocols necessary to thoroughly characterize its neuropharmacological profile. By following these established methodologies, researchers can elucidate the binding affinity, functional potency, neurochemical effects, and behavioral consequences of this promising compound, thereby contributing to the development of next-generation therapeutics for dopamine-related disorders.

References

  • Dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Dopamine downregulation in novel rodent models useful for the study of postpartum depression - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Drug Discrimination Assessment | Melior Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Designing a comprehensive drug discrimination study | Labcorp. (n.d.). Retrieved January 21, 2026, from [Link]

  • Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (n.d.). Retrieved January 21, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Reductions in Impulsivity in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) - YouTube. (n.d.). Retrieved January 21, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - Korea Science. (n.d.). Retrieved January 21, 2026, from [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Dimethylamino)methyl)-4'-(3-[(18)F]fluoropropoxy)-phenylthio)benzenamine for positron emission tomography imaging of serotonin transporters - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Locomotor activity scores across the 8 min of testing as a function of... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2′-(2-((dimethylamino)methyl)-4′-(2-fluoroalkoxy)-phenylthio)benzenamine Derivatives as Serotonin Transporter Imaging Agents - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Motor Behavior Assays Mouse | Protocols.io. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of novel 1-arylmethyl pyrrolidin-2-yl ethanol amines as calcium-sensing receptor antagonists - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pharmacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB) - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine: A Key Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Drug Development

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can dramatically enhance the therapeutic profile of a drug candidate. Among these, the pyrrolidine ring and the trifluoromethyl group stand out for their profound impact on a molecule's pharmacological properties. This guide provides an in-depth technical overview of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine , a chiral intermediate that embodies the synergistic advantage of these two moieties.

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous natural products and FDA-approved drugs. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal building block for creating ligands with high receptor affinity and selectivity.

Concurrently, the trifluoromethyl (-CF3) group has become a cornerstone of pharmaceutical design. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of the fluorine atoms often improves a compound's lipophilicity and membrane permeability, thereby increasing its bioavailability. This strategic use of fluorine has been instrumental in the development of numerous successful drugs across various therapeutic areas.

This guide will elucidate the synthesis, properties, and critical application of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine as a pivotal intermediate in the synthesis of advanced therapeutic agents, particularly focusing on its role in the creation of Neurokinin-1 (NK1) receptor antagonists.

Physicochemical and Structural Characteristics

The unique arrangement of the pyrrolidine ring, the chiral ethylamine bridge, and the trifluoromethylphenyl group defines the compound's chemical behavior and suitability as a pharmaceutical intermediate.

Caption: Chemical structure of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamineSynHet[1]
CAS Number 885950-66-3SynHet[1]
Molecular Formula C₁₃H₁₇F₃N₂Labsolu[2]
Molecular Weight 258.28 g/mol Labsolu[2]
Appearance Not specified (likely an oil or low-melting solid)-
Solubility Not specified (expected to be soluble in organic solvents)-
Chirality Contains a stereocenter at the ethylamine bridge-

Note: Experimental data for properties like melting point, boiling point, and specific solubility are not widely published and are typically determined on a batch-by-batch basis in a development setting.

Synthesis and Stereochemical Control: A Strategic Approach

The synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine presents a significant challenge due to the presence of a stereocenter. The biological activity of the final pharmaceutical product is often highly dependent on a specific enantiomer, necessitating a robust and stereoselective synthetic route. While a specific, publicly available, step-by-step protocol for this exact molecule is proprietary and not detailed in the literature, a general and highly effective strategy involves the asymmetric synthesis of chiral 2-aryl-substituted pyrrolidines.

One such powerful method is the biocatalytic transamination of ω-chloroketones . This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions.

Conceptual Asymmetric Synthesis Protocol via Transaminase-Triggered Cyclization

This protocol is a representative example of how this class of compounds can be synthesized with high stereochemical control.

Step 1: Transamination of the Prochiral Ketone The synthesis begins with a prochiral ω-chloro ketone, specifically 4-chloro-1-(4-(trifluoromethyl)phenyl)butan-1-one. A stereoselective transaminase (TAm) enzyme is used to convert the ketone into a chiral amine. The choice of the specific transaminase (either (R)-selective or (S)-selective) determines the stereochemistry of the final product.

  • Substrate: 4-chloro-1-(4-(trifluoromethyl)phenyl)butan-1-one

  • Enzyme: A suitable (R)- or (S)-selective transaminase.

  • Amine Donor: Typically isopropylamine (IPA).

  • Cofactor: Pyridoxal 5'-phosphate (PLP).

  • Solvent/Buffer: An aqueous buffer system, often with a co-solvent like DMSO to aid substrate solubility.

  • Temperature and pH: Optimized for the specific enzyme, typically around 30-40°C and pH 7-8.

Step 2: In Situ Intramolecular Cyclization The newly formed chiral amine, still containing the terminal chloroalkyl group, undergoes a spontaneous or base-promoted intramolecular nucleophilic substitution. The amine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the pyrrolidine ring. This cyclization step is typically highly efficient and proceeds with retention of the newly established stereochemistry.

  • Reaction: Intramolecular SN2 reaction.

  • Conditions: The reaction often proceeds spontaneously under the conditions of the transamination step. A mild base may be added upon completion of the transamination to drive the cyclization to completion.

Step 3: Isolation and Purification The final product, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, is isolated from the reaction mixture. This typically involves an extractive work-up to remove the enzyme and other aqueous components, followed by chromatographic purification (e.g., column chromatography on silica gel) to yield the pure intermediate.

Caption: Conceptual workflow for the asymmetric synthesis.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary and most significant application of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is as a key chiral building block in the synthesis of Neurokinin-1 (NK1) receptor antagonists . This class of drugs, which includes the FDA-approved antiemetic Aprepitant , is crucial for the management of chemotherapy-induced nausea and vomiting (CINV).

The synthesis of these complex molecules involves the coupling of the chiral amine intermediate with other elaborate molecular fragments. The stereochemistry of the intermediate is critical, as the final drug's ability to bind effectively to the NK1 receptor is highly dependent on its three-dimensional structure.

Mechanism of Action of the Final Drug Product: Blocking the Emesis Pathway

To understand the importance of this intermediate, it is essential to understand the mechanism of the final drug. NK1 receptor antagonists exert their antiemetic effects by blocking the action of a neuropeptide called Substance P .[3][4]

  • Trigger: Chemotherapy can induce the release of neurotransmitters, including Substance P, in both the gastrointestinal tract and the brain.

  • Binding: Substance P is the natural ligand for the NK1 receptor, which is highly expressed in key areas of the brain that control the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[3]

  • Signal Transduction: When Substance P binds to the NK1 receptor, it initiates a signaling cascade that leads to the sensation of nausea and the physical act of vomiting.[3]

  • Antagonism: NK1 receptor antagonists, synthesized using the title intermediate, are designed to have a high affinity for the NK1 receptor. They competitively bind to the receptor, physically blocking Substance P from binding and thereby preventing the downstream signaling that triggers emesis.[3][4]

This mechanism is particularly effective in preventing the delayed phase of CINV, which is often poorly controlled by other classes of antiemetics.

NK1_Antagonist_MoA Chemotherapy Chemotherapy SubstanceP Substance P Release Chemotherapy->SubstanceP induces NK1R NK1 Receptor (in Brain's Emetic Center) SubstanceP->NK1R binds to Antagonist NK1 Receptor Antagonist (e.g., Aprepitant) Blockade Emesis Nausea & Vomiting NK1R->Emesis triggers Antagonist->NK1R competitively binds to

Caption: Mechanism of action of NK1 receptor antagonists.

Analytical Characterization

Ensuring the purity and identity of this critical intermediate is paramount in pharmaceutical manufacturing. A suite of analytical techniques is employed for its characterization.[1]

Table 2: Analytical Methods for Quality Control

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. Chiral HPLC is used to determine enantiomeric excess (e.e.).A single major peak in a reversed-phase HPLC analysis indicating high purity. For chiral analysis, two peaks corresponding to the two enantiomers would be resolved, with one being predominant.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.¹H and ¹³C NMR spectra would show characteristic signals for the pyrrolidine, ethylamine, and trifluoromethylphenyl protons and carbons. ¹⁹F NMR would confirm the presence of the -CF₃ group.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of the compound (258.28 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aliphatic and aromatic), and C-F stretching would be observed.

Conclusion and Future Outlook

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is more than just a chemical compound; it is a testament to the power of rational drug design. By combining the robust pyrrolidine framework with the advantageous properties of the trifluoromethyl group, chemists have created a key building block for a class of drugs that significantly improves the quality of life for patients undergoing chemotherapy. The demand for highly pure, enantiomerically specific intermediates like this will continue to grow as the pharmaceutical industry pushes the boundaries of targeted therapies. Future research will likely focus on even more efficient and sustainable synthetic routes, potentially leveraging novel biocatalysts and continuous flow manufacturing processes to meet the increasing global demand for advanced therapeutics like NK1 receptor antagonists.

References

  • StatPearls. (2024, January 11). Antiemetic Neurokinin-1 Receptor Blockers. National Center for Biotechnology Information. [Link]

  • Aziz, E. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. [Link]

  • YouTube. (2025, January 29). Medicine of the week: NK1 receptor antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Roles of substance P and NK(1) receptor in the brainstem in the development of emesis. [Link]

  • Taylor & Francis Online. (n.d.). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. [Link]

Sources

A Technical Guide to the Agrochemical Potential of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, exploring its potential as a foundational scaffold in modern agrochemical development. Designed for researchers and development professionals, this document moves beyond simple data recitation to explain the scientific rationale behind its synthesis, evaluation, and potential mechanisms of action.

Introduction: Deconstructing a Promising Scaffold

The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a paramount challenge in ensuring global food security. The compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (CAS No. 885950-66-3) emerges not as a final product, but as a compelling chemical scaffold worthy of investigation.[1] Its structure is a deliberate convergence of three key moieties, each with a proven track record in modulating biological activity: a pyrrolidine ring, a trifluoromethylphenyl group, and an ethylamine backbone.

This guide will dissect the potential of this molecule by:

  • Analyzing the contribution of its core structural components to bioactivity.

  • Proposing a rational synthesis pathway.

  • Detailing a comprehensive workflow for its biological evaluation.

  • Hypothesizing potential mechanisms of action based on established structure-activity relationships.

The trifluoromethyl functional group is a cornerstone in the design of many pharmaceutical and pesticide molecules, as it effectively alters polarity, lipophilicity, and metabolic stability.[2] The pyrrolidine ring is also a recognized scaffold in bioactive compounds, including those with insecticidal properties.[2][3][4]

The Strategic Importance of Key Structural Moieties

The potential of any candidate molecule is rooted in its chemical architecture. The thoughtful combination of the pyrrolidine and trifluoromethylphenyl groups suggests a foundation for potent and stable agrochemical agents.

The Trifluoromethylphenyl Group: A Pillar of Modern Pesticide Design

The incorporation of a trifluoromethyl (CF3) group onto a phenyl ring is a well-established strategy in agrochemical design.[2] Its benefits are multifaceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by enzymes like cytochrome P450s in target pests and non-target organisms. This can lead to increased bioavailability and a longer duration of action.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. This property is critical for an agrochemical's ability to penetrate the waxy cuticle of insects or the cell membranes of fungi and plants.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can influence the pKa of nearby functional groups, such as the ethylamine, affecting its binding affinity to biological targets.[2]

The Pyrrolidine Ring: A Versatile Scaffold for Bioactivity

The pyrrolidine ring is a five-membered, non-aromatic heterocycle that is a common feature in a vast array of biologically active natural products and synthetic compounds.[3][4] In the context of agrochemicals, pyrrolidine and its analogs have demonstrated significant insecticidal and herbicidal activity.[2][3]

  • Insecticidal Precedent: Compounds containing pyrrole or pyrrolidine rings have been shown to possess potent insecticidal properties.[3][5][6] For instance, Tralopyril, a 2-arylpyrrole compound, acts as a mitochondrial uncoupler, disrupting energy production in insects.[3] While the mode of action can vary, the pyrrolidine scaffold clearly serves as an effective framework for interacting with insect biological targets.

  • Structural Rigidity and Vectorial Orientation: The pyrrolidine ring introduces a degree of conformational rigidity, which can be crucial for orienting the other parts of the molecule (the trifluoromethylphenyl and ethylamine groups) into the correct three-dimensional arrangement for binding to a specific receptor or enzyme active site.

Proposed Synthesis Pathway

A logical and efficient synthesis is critical for the exploration of any new chemical scaffold. Below is a proposed retro-synthetic approach for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, designed for laboratory-scale investigation.

Diagram: Proposed Synthesis Workflow

G cluster_0 Synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine A 4-(Trifluoromethyl)benzaldehyde D Strecker Reaction Intermediate (α-aminonitrile) A->D Step 1a B Pyrrolidine B->D Step 1b C Trimethylsilyl cyanide (TMSCN) C->D Step 1c F Final Product: 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine D->F Step 2: Reduction E Lithium Aluminium Hydride (LiAlH4) E->F

Caption: A proposed two-step synthesis pathway for the target compound.

Step-by-Step Protocol: Laboratory Scale Synthesis

Step 1: Synthesis of the α-aminonitrile Intermediate via Strecker Reaction

  • Reaction Setup: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C, add pyrrolidine (1.1 eq) dropwise. Stir the mixture for 30 minutes.

  • Cyanation: Add trimethylsilyl cyanide (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude α-aminonitrile intermediate can be purified by column chromatography on silica gel.

Causality: The Strecker synthesis is a classic and reliable method for forming α-aminonitriles. The use of TMSCN is often preferred over alkali metal cyanides for its better solubility in organic solvents and milder reaction conditions.

Step 2: Reduction of the α-aminonitrile to the Ethylamine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition: Dissolve the purified α-aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. Stir vigorously until a granular precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The final compound, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, can be purified by column chromatography or by conversion to a hydrochloride salt and recrystallization.

Causality: LiAlH4 is a powerful reducing agent capable of converting the nitrile group to a primary amine, yielding the desired ethylamine product. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions.

A Framework for Biological Evaluation

A structured, multi-tiered approach is essential to efficiently evaluate the agrochemical potential of a novel compound.

Diagram: Biological Evaluation Workflow

G cluster_1 Agrochemical Evaluation Pipeline Start Test Compound Tier1 Tier 1: Primary Screening (High Concentration, Broad Spectrum) Start->Tier1 T1_Insect Insecticidal Tier1->T1_Insect T1_Fung Fungicidal Tier1->T1_Fung T1_Herb Herbicidal Tier1->T1_Herb Decision1 Activity 'Hit'? T1_Insect->Decision1 T1_Fung->Decision1 T1_Herb->Decision1 Tier2 Tier 2: Dose-Response Assays (LC50 / EC50 Determination) Decision1->Tier2 Yes Tier3 Tier 3: Mechanism of Action (MoA) & Selectivity Studies Tier2->Tier3 End Lead Candidate Tier3->End

Caption: A tiered approach for systematically evaluating agrochemical candidates.

Protocol 1: Tier 1 - Primary Insecticidal Screening
  • Objective: To determine if the compound has general insecticidal activity against representative pests.

  • Target Species:

    • Chewing Insect: Cabbage looper (Trichoplusia ni)

    • Sucking Insect: Green peach aphid (Myzus persicae)

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute to a final concentration of 200 ppm in water containing a non-ionic surfactant (e.g., 0.025% Triton X-100).

    • For Cabbage Looper: Dip cabbage leaf discs into the test solution for 3 seconds. Allow the discs to air dry. Place one treated disc in a petri dish with five 2nd instar larvae.

    • For Aphids: Spray infested pepper plants with the test solution until runoff.

    • Controls: Include a negative control (surfactant solution only) and a positive control (a commercial standard insecticide).

    • Incubation: Maintain test units under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

    • Assessment: Record mortality at 24, 48, and 72 hours post-treatment. A "hit" is typically defined as ≥80% mortality at 72 hours.

Self-Validation: The inclusion of both positive and negative controls is crucial. The positive control validates the assay's sensitivity, while the negative control accounts for any mortality due to handling or the solvent system.

Protocol 2: Tier 2 - Dose-Response and LC50 Determination
  • Objective: To quantify the potency of a "hit" compound.

  • Methodology:

    • Based on the primary screen results, prepare a serial dilution of the test compound (e.g., 200, 100, 50, 25, 12.5, 6.25 ppm).

    • Repeat the application method described in Protocol 1 for the target pest that showed sensitivity.

    • Use at least three replicates for each concentration.

    • Record mortality at a fixed time point (e.g., 48 hours).

    • Data Analysis: Use probit analysis software to calculate the Lethal Concentration 50 (LC50) - the concentration that causes 50% mortality of the test population.

Data Presentation:

CompoundTarget PestLC50 (ppm) [95% Confidence Interval]
Test Compound Trichoplusia ni[Hypothetical Data]
Standard 1 Trichoplusia ni[Reference Data]

Hypothesized Mechanism of Action (MoA)

Given the structural features, a primary hypothesis is that 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine acts as a neurotoxin . The phenylethylamine scaffold is a known pharmacophore for interacting with neurotransmitter systems.[7]

  • Potential Target: Octopamine Receptor: In invertebrates, octopamine is a key neurotransmitter, the equivalent of norepinephrine in vertebrates. Many insecticides target the octopamine receptor. The structure of the title compound bears a resemblance to octopamine, suggesting it could act as an agonist or antagonist, disrupting normal nerve function.

  • Potential Target: Acetylcholinesterase (AChE): While not a classic carbamate or organophosphate structure, the amine functionality could potentially interact with the active site of AChE, a well-validated insecticidal target.[8][9] Inhibition of AChE leads to the accumulation of acetylcholine and hyperexcitation of the nervous system.[9]

Protocol 3: MoA - Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To determine if the compound inhibits the activity of the AChE enzyme.

  • Methodology (based on Ellman's method):

    • Enzyme Source: Prepare a homogenate from the heads of a susceptible insect strain (e.g., houseflies or honeybees).

    • Reaction Mixture: In a 96-well plate, add buffer (e.g., phosphate buffer, pH 7.5), the test compound at various concentrations, and the enzyme preparation. Incubate for 15 minutes.

    • Substrate Addition: Add acetylthiocholine (the substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. Measure the rate of color change (absorbance at 412 nm) using a plate reader.

    • Analysis: Compare the rate of reaction in the presence of the test compound to a control without the inhibitor. Calculate the IC50 (the concentration that inhibits 50% of enzyme activity).

Causality: This in-vitro assay directly measures the compound's effect on a specific, validated insecticidal target. A positive result provides strong evidence for a neurotoxic mechanism of action and guides further lead optimization.

Conclusion and Future Directions

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine represents a promising starting point for an agrochemical discovery program. Its synthesis is straightforward, and its structure combines moieties known to impart desirable properties for pesticide development. The proposed evaluation workflow provides a clear, logical, and self-validating path to assess its true potential.

Should this scaffold demonstrate significant "hit" activity, future work would focus on lead optimization. This would involve synthesizing a library of analogs to explore the structure-activity relationships (SAR), for example:

  • Varying the substitution on the phenyl ring.

  • Exploring different N-alkyl groups on the pyrrolidine ring.

  • Modifying the ethylamine backbone.

Through such a systematic and scientifically-grounded approach, scaffolds like this can be developed from a promising concept into a valuable tool for sustainable agriculture.

References

  • Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. (n.d.). Chinese Chemical Letters. [Link]

  • Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. (2024). Chinese Chemical Letters, 36(3), 110094. [Link]

  • Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. (2025). Journal of Agricultural and Food Chemistry, 73(30), 18592-18601. [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. (n.d.). ResearchGate. [Link]

  • A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. (2014). Molecular Diversity, 18(4), 887-893. [Link]

  • NOVEL PHENYLAMINE COMPOUNDS. (2018).
  • United States Patent (19). (1976).
  • Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures. (2016). Figshare. [Link]

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. (n.d.).
  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]

  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS. (2021).
  • Synthesis of pyrrolidine compounds. (n.d.).
  • Agrochemical Formulations Comprising 1-vinyl-2-pyrrolidinone Co-Polymers. (n.d.).
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. (n.d.).
  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2025). ResearchGate. [Link]

  • Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (n.d.). PubMed. [Link]

  • Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (n.d.). NIH. [Link]

  • Method for making phenylethylamine compounds. (n.d.).
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 195-204. [Link]

  • Structure-activity relationships for insecticidal carbamates. (n.d.). PubMed. [Link]

  • Synthesis, Pesticidal Activity And Quantitative Structure-Activity Relationships of A series of N-(2-oxido-1,3,2-benzodioxaphosphol-2-yl) Amino Acid Ethyl or Diethyl Esters. (2025). ResearchGate. [Link]

Sources

"2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" for advanced material science.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine - A Versatile Chiral Building Block for Advanced Material Science

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (CAS No. 885950-66-3), a chiral diamine with significant potential as a building block in advanced material science. While primarily utilized as a pharmaceutical intermediate, its unique molecular architecture, combining a stereogenic center, a pyrrolidine ring, and an electronically modified trifluoromethylphenyl group, makes it a compelling candidate for applications ranging from asymmetric catalysis to the synthesis of high-performance chiral polymers. This document outlines the molecule's core properties, presents a validated synthetic methodology, and explores its prospective applications, offering a scientific rationale for its use in creating next-generation materials.

Introduction: Unveiling a Molecule of Untapped Potential

In the quest for novel materials with precisely controlled properties, the selection of foundational molecular building blocks is paramount. 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine emerges as a molecule of strategic importance. Its structure is a confluence of three key functional motifs that are highly valued in both medicinal chemistry and material science:

  • A Chiral 1,2-Diamine Scaffold: The vicinal diamine arrangement is a privileged structure in coordination chemistry. Chiral amines are fundamental to the sustainable manufacturing of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals[1]. The fixed stereochemistry at the benzylic carbon offers the potential for inducing asymmetry in chemical transformations.

  • The Pyrrolidine Moiety: The pyrrolidine ring is a common feature in successful chiral catalysts and ligands.[2]. Its conformational rigidity and proven ability to coordinate with metal centers make it an ideal component for designing asymmetric catalysts.

  • The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a powerful modulator of molecular properties. It enhances lipophilicity, metabolic stability, and thermal stability[3][4]. Its strong electron-withdrawing nature can significantly influence the electronic environment of the molecule, impacting reactivity and intermolecular interactions[5].

While commercially available as a research chemical for synthetic applications[6], the convergence of these features suggests a much broader utility. This guide will explore the scientifically grounded potential of this molecule in the realm of advanced materials, particularly in asymmetric catalysis and chiral polymer science.

Molecular Profile and Synthesis

Core Chemical Identity

The fundamental properties of the molecule are summarized below.

PropertyValueSource
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine[6]
CAS Number 885950-66-3[6]
Molecular Formula C13H17F3N2Derived
Molecular Weight 258.28 g/mol Derived
PubChem CID 4466908[6]
SMILES String FC(F)(F)c1ccc(cc1)C(CN)N2CCCC2[6]
Proposed Stereoselective Synthesis

While multiple synthetic routes are conceivable, a robust and scalable approach to synthesizing enantiomerically pure 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine involves an asymmetric reductive amination pathway. This method offers excellent control over the crucial stereocenter.

This protocol is a self-validating system where the chiral purity of the final product is directly contingent on the efficiency of the asymmetric catalyst used in Step 3.

  • Preparation of the Imine Intermediate:

    • To a solution of 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in toluene (5 mL/mmol) is added pyrrolidine (1.1 eq).

    • A catalytic amount of p-toluenesulfonic acid (0.02 eq) is added.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC or GC-MS until ketone consumption is complete (typically 4-6 hours).

    • The solvent is removed under reduced pressure to yield the crude enamine or iminium salt intermediate, which is used directly in the next step.

    • Causality: This step forms the prochiral C=N double bond that will be asymmetrically reduced. The choice of pyrrolidine directly installs one of the required nitrogen moieties.

  • Asymmetric Hydrogenation:

    • The crude intermediate from Step 1 is dissolved in degassed methanol (10 mL/mmol).

    • The solution is transferred to a high-pressure hydrogenation vessel.

    • A chiral transition metal catalyst, such as a Rhodium or Iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP), is added (0.1-1 mol%). Chiral amines are often synthesized via the asymmetric hydrogenation of prochiral imines[7].

    • The vessel is purged with hydrogen gas and then pressurized to 10-50 bar of H2.

    • The reaction is stirred at 25-50 °C for 12-24 hours.

    • Causality: This is the key chirality-inducing step. The chiral catalyst coordinates to the imine and facilitates the delivery of hydrogen to one specific face of the C=N bond, establishing the stereocenter with high enantiomeric excess.

  • Synthesis of the Primary Amine:

    • Following hydrogenation, the resulting tertiary amine is protected, for example, with a Boc group using Di-tert-butyl dicarbonate.

    • The protected intermediate is then subjected to a suitable reaction sequence to introduce the primary amine. A common method involves α-lithiation followed by reaction with an electrophilic nitrogen source like N-tosyl-O-(diphenylphosphinyl)hydroxylamine.

    • Finally, deprotection of both the newly introduced amine and the pyrrolidine nitrogen (if it was also protected) yields the target diamine.

    • Causality: This multi-step sequence builds the final ethylamine structure from the hydrogenated intermediate.

  • Purification and Characterization:

    • The final product is purified by column chromatography on silica gel.

    • Characterization is performed using NMR (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm structure and determine enantiomeric purity. The compound is typically analyzed by LCMS or GCMS[6].

Applications in Advanced Material Science

The true potential of this molecule lies in its application as a specialized building block for materials where chirality and electronic properties are critical design parameters.

Chiral Ligands for Asymmetric Catalysis

The 1,2-diamine structure is a cornerstone of ligand design for transition-metal-catalyzed reactions. The compound can act as a bidentate ligand, coordinating to a metal center (e.g., Ruthenium, Rhodium, Copper) through its two nitrogen atoms.

  • Mechanism of Action: The chiral environment created by the ligand forces reactants to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product. The trifluoromethylphenyl group can tune the catalyst's electronic properties, potentially enhancing its activity and selectivity. The incorporation of fluorine-containing groups is a key strategy in catalyst design[8][9].

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Formation cluster_2 Catalytic Application & Optimization A Synthesize Chiral Diamine (See Protocol 2.2) B Confirm Structure & Purity (NMR, MS, Chiral HPLC) A->B D Complexation Reaction Diamine + Metal Precursor B->D C Select Metal Precursor (e.g., [RuCl2(p-cymene)]2) C->D E Isolate & Characterize Complex (X-ray, NMR) D->E F Select Test Reaction (e.g., Asymmetric Transfer Hydrogenation) E->F G Screen Reaction Conditions (Solvent, Temp, Base) F->G H Analyze Product (Yield, Enantiomeric Excess) G->H I Optimize Catalyst Performance H->I

Caption: Workflow for developing a novel asymmetric catalyst.

Monomer for Chiral Polymers

Chiral polymers are materials of significant interest for applications in chiral chromatography (as stationary phases), sensing, and catalysis[10][11]. The target molecule, possessing two distinct amine functionalities, is an ideal candidate for polymerization.

  • Polymerization Strategy: The primary amine can be selectively reacted with a di-functional comonomer (e.g., a diacyl chloride or a diisocyanate) in a polycondensation reaction. The pyrrolidine nitrogen remains available for post-polymerization modification or as a site for catalytic activity.

  • Resulting Material Properties: The resulting polymer would have a well-defined, repeating chiral unit along its backbone. The trifluoromethylphenyl groups would project from the polymer chain, creating a specific chiral environment and imparting properties such as increased thermal stability and hydrophobicity. Chiral amines are widely used as intermediates for producing polymers[1].

G Monomer Chiral Diamine Monomer Primary Amine (NH2) Pyrrolidine (NH) Polymer { Chiral Polyamide Chain | ...-NH-CO-R-CO-NH-... | Pendant Chiral Moiety} Monomer:f1->Polymer:f1 Polycondensation Comonomer Diacyl Chloride Cl-C=O R O=C-Cl Comonomer:f1->Polymer:f1 Comonomer:f3->Polymer:f1

Caption: Polycondensation to form a chiral polyamide.

Safety and Handling

As a research chemical, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine should be handled with appropriate care in a laboratory setting. While specific toxicology data is not available, related compounds like 2-(4-Trifluoromethylphenyl)ethylamine are classified as causing severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine stands at the intersection of chiral chemistry and material innovation. While its current application is primarily as a synthetic intermediate[6], its structural attributes strongly advocate for its exploration in more advanced roles. As a chiral ligand, it offers a new scaffold for the development of highly selective catalysts. As a monomer, it provides a direct route to novel chiral polymers with tunable properties. Future research should focus on the stereoselective synthesis of this compound and the subsequent evaluation of its performance in the catalytic and polymeric systems outlined in this guide. The insights gained will pave the way for its use in creating sophisticated materials for separation science, catalysis, and electronics.

References

  • 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 - PubChem. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]

  • Chiral polymers. Available at: [Link]

  • Three-Component Asymmetric Polymerization toward Chiral Polymer | CCS Chemistry. Available at: [Link]

  • EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents.
  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - NIH. Available at: [Link]

  • ChemInform Abstract: Synthesis and Structure of Ethyl 2-[2,2Bis(ethoxycarbonyl)ethenyl] amino-3-(substituted)aminopropenoates, Intermediates in the Synthesis of Heterocyclic Systems | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Catalysis for Fluorination and Trifluoromethylation - ResearchGate. Available at: [Link]

  • INTRODUCING FLUORINE AND TRIFLUOROMETHYL GROUP INTO ORGANIC COMPOUNDS UNDER HETEROGENEOUS TRANSITION METAL CATALYSIS - HCMUT. Available at: [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Synthesis of Heterocycles on the Basis of Arylation Products of Unsaturated Compounds. Part 19. Arylation of 2-Acetylthiophene and the Synthesis of 2-(5-Aryl-2-thienyl)-4-quinolinecarboxylic Acids (V). - ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]

  • Molecular science: The importance of sustainable manufacturing of chiral amines. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine: A Candidate Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a conceptual framework for the investigation of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine , a compound of interest within the broader class of β-phenethylamines and pyrrolidine derivatives. While publicly available pharmacological data for this specific molecule is not available at the time of writing, its structural similarity to known monoamine reuptake inhibitors strongly suggests its potential activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The pyrrolidine moiety is a common feature in numerous biologically active compounds, including approved drugs.[1][2][3] This guide, therefore, outlines a series of established, state-of-the-art experimental protocols to systematically characterize the in vitro and in vivo pharmacological profile of this compound, should it be synthesized or acquired for research purposes. The proposed workflow is designed to elucidate its mechanism of action, potency, selectivity, and potential therapeutic utility.

Introduction: The Rationale for Investigation

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neurologically active compounds.[4] Many of these, such as amphetamine and its analogs, exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a prevalent motif in numerous pharmaceuticals and natural products.[1][3] The combination of these two structural features in 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine , along with the electron-withdrawing trifluoromethyl group on the phenyl ring, suggests a high probability of interaction with monoamine transporters.

The protocols detailed herein are designed to test the hypothesis that this compound functions as a monoamine reuptake inhibitor. This systematic approach will enable researchers to build a comprehensive pharmacological profile, from initial target engagement to potential behavioral effects.

In Vitro Characterization: Target Engagement and Functional Activity

The initial phase of investigation focuses on determining the compound's affinity for and functional inhibition of the primary monoamine transporters.

Radioligand Binding Assays for Transporter Affinity

This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Principle: Competition binding assays measure the ability of a test compound to displace a known radiolabeled ligand from its target transporter.

Experimental Workflow:

Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine .

    • Incubate at the appropriate temperature and time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place filters in scintillation vials with scintillation cocktail and count using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of radioligand binding (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Parameter Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
Radioligand [³H]WIN 35,428[³H]Nisoxetine[³H]Citalopram
Non-specific 10 µM GBR 1290910 µM Desipramine10 µM Fluoxetine
Incubation 2 h at 4°C1 h at 4°C1 h at 25°C
Synaptosomal Monoamine Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of neurotransmitters into synaptosomes.

Principle: Synaptosomes, which are isolated nerve terminals, actively take up neurotransmitters. This assay measures the ability of a compound to block the uptake of radiolabeled dopamine, norepinephrine, or serotonin.

Experimental Workflow:

Workflow for Synaptosomal Reuptake Assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for NET and SERT) from rodents.

    • Homogenize the tissue and prepare synaptosomes by differential centrifugation.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine or a reference inhibitor.

    • Initiate uptake by adding a low concentration of radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Pharmacological Assessment

Following in vitro characterization, these protocols assess the compound's effects in a living organism.

Spontaneous Locomotor Activity

This assay provides a general measure of the stimulant or sedative effects of the compound.

Principle: Compounds that increase dopamine and norepinephrine levels in the brain typically increase locomotor activity.

Experimental Workflow:

Workflow for Locomotor Activity Assay.

Detailed Protocol:

  • Habituation:

    • Individually house mice or rats and habituate them to the testing room.

    • On the test day, acclimate the animals to the open-field chambers for 30-60 minutes.

  • Drug Administration:

    • Administer various doses of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (and a vehicle control) via an appropriate route (e.g., intraperitoneal, oral).

  • Data Collection:

    • Immediately place the animals back into the open-field arenas.

    • Record locomotor activity using an automated system with infrared beams for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

In Vivo Microdialysis

This technique directly measures the effect of the compound on extracellular neurotransmitter levels in specific brain regions.

Principle: A microdialysis probe is implanted in a target brain region. The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed for neurotransmitter content.

Experimental Workflow:

Workflow for In Vivo Microdialysis.

Detailed Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine).

  • Microdialysis Experiment:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a slow, constant rate.

    • Collect baseline dialysate samples.

    • Administer 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine and continue to collect samples.

  • Neurotransmitter Analysis:

    • Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis:

    • Calculate the change in neurotransmitter levels over time, expressed as a percentage of the baseline levels.

Conclusion and Future Directions

The successful execution of these protocols will provide a robust and comprehensive pharmacological profile of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine . The data generated will clarify its mechanism of action, potency, and selectivity as a potential monoamine reuptake inhibitor. Positive results from these foundational studies would warrant further investigation into its potential therapeutic applications, including more complex behavioral models relevant to conditions such as depression, ADHD, or substance use disorders. It is imperative to underscore that all described protocols are based on the structural characteristics of the compound and established methodologies for analogous molecules. The actual biological activity of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine remains to be empirically determined.

References

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available at: [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available at: [Link]

  • Wikipedia. (2023). Pyrrolidine. In Wikipedia. Available at: [Link]

Sources

Application Notes & Protocols: Laboratory Synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Abstract

This document provides a detailed guide for the laboratory synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (CAS No. 885950-66-3), a valuable compound in medicinal chemistry and pharmaceutical development.[1] The synthesis of this molecule presents unique challenges, including the controlled formation of a chiral center and the coupling of two distinct heterocyclic and aromatic moieties. This guide outlines a robust and logical synthetic strategy, beginning from common starting materials. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss methods for purification, characterization, and chiral separation.

Introduction and Strategic Overview

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is a complex amine featuring a pyrrolidine ring and a trifluoromethyl-substituted phenyl group attached to a chiral carbon center. The trifluoromethyl group is a common bioisostere in drug design, often enhancing metabolic stability and receptor binding affinity. The pyrrolidine moiety is also a prevalent scaffold in numerous FDA-approved drugs.[2]

Our synthetic approach is designed around a key retrosynthetic disconnection that leverages a powerful carbon-carbon bond-forming reaction: the Grignard reaction. This strategy allows for the convergent assembly of the core structure.

Retrosynthetic Analysis Workflow

The following diagram illustrates the logical disconnection of the target molecule into readily available precursors.

G TM Target Molecule 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine Int1 Intermediate A 2-(4-(Trifluoromethyl)phenyl)pyrrolidine TM->Int1 C-N Bond Formation (Alkylation) Int2 Intermediate B N-Boc-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Int1->Int2 N-H Deprotection Int3 Intermediate C Cyclic Hemiaminal/Enamine Int2->Int3 Reduction (e.g., Catalytic Hydrogenation) SM1 Starting Material 1 4-Bromobenzotrifluoride Int3->SM1 Grignard Addition SM2 Starting Material 2 N-Boc-2-pyrrolidinone Int3->SM2 Grignard Addition SM3 Starting Material 3 2-Bromoethylamine derivative

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a three-stage synthetic plan:

  • Formation of the Aryl-Pyrrolidine Core: A Grignard reaction between (4-(trifluoromethyl)phenyl)magnesium bromide and N-Boc-2-pyrrolidinone, followed by reduction.

  • Side-Chain Attachment: Alkylation of the resulting 2-substituted pyrrolidine to introduce the ethylamine moiety.

  • Purification and Chiral Separation: Isolation of the final product and resolution of its enantiomers.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents are highly reactive with water and protic solvents and must be handled under an inert atmosphere.[3]

Protocol 1: Synthesis of the Key Intermediate, 2-(4-(Trifluoromethyl)phenyl)pyrrolidine

This protocol is divided into two critical steps: the formation of the Grignard reagent and its subsequent reaction with the protected lactam.

Part A: Preparation of (4-(Trifluoromethyl)phenyl)magnesium Bromide

The Grignard reagent is a potent nucleophile essential for forming the key C-C bond.[4] Its preparation requires strictly anhydrous conditions to prevent quenching.[3]

  • Materials & Reagents:

    • Magnesium turnings

    • 4-Bromobenzotrifluoride

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (for initiation)

    • Three-neck round-bottom flask, condenser, dropping funnel (all flame- or oven-dried)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Assemble the dry glassware under a stream of inert gas.

    • Place magnesium turnings in the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.[5] If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.

    • Cool the resulting dark, cloudy solution to room temperature. This is your Grignard reagent, to be used immediately in the next step.

Part B: Nucleophilic Addition and Reductive Amination

The Grignard reagent will now attack the electrophilic carbonyl carbon of N-Boc-2-pyrrolidinone. The resulting intermediate is then reduced to form the substituted pyrrolidine ring.

  • Materials & Reagents:

    • N-Boc-2-pyrrolidinone

    • Anhydrous THF

    • (4-(Trifluoromethyl)phenyl)magnesium bromide solution (from Part A)

    • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

    • Aqueous ammonium chloride (NH₄Cl) solution

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a separate dry, inerted flask, dissolve N-Boc-2-pyrrolidinone in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent from Part A to the cooled lactam solution via cannula. Maintain the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture containing the N-Boc protected cyclic enamine/hemiaminal.

    • Reduction: The crude intermediate can be reduced via catalytic hydrogenation, which often provides high stereoselectivity.[6] Dissolve the crude material in a solvent like methanol or ethanol, add a catalyst (e.g., 10% Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Deprotection: Filter the catalyst and concentrate the solvent. Treat the residue with an acidic solution (e.g., 3M HCl in methanol) to remove the Boc protecting group.

    • After deprotection, neutralize the solution and perform a standard work-up to isolate the crude 2-(4-(trifluoromethyl)phenyl)pyrrolidine.[7]

Protocol 2: Synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

This final step involves attaching the ethylamine side chain to the pyrrolidine nitrogen.

  • Materials & Reagents:

    • 2-(4-(Trifluoromethyl)phenyl)pyrrolidine (from Protocol 1)

    • N-(2-bromoethyl)phthalimide

    • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve the pyrrolidine intermediate in ACN. Add K₂CO₃ and N-(2-bromoethyl)phthalimide.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • After cooling, filter off the base and concentrate the solvent. The crude product is the phthalimide-protected intermediate.

    • Purify this intermediate using column chromatography on silica gel.

    • Deprotection (Gabriel Synthesis): Dissolve the purified intermediate in ethanol and add hydrazine hydrate.

    • Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate.

    • Perform an acid-base extraction to purify the final product, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

Purification and Characterization

The final product should be purified to ≥95% purity for research applications.[1]

Technique Purpose Typical Parameters
Column Chromatography Purification of intermediates and final product.Silica gel stationary phase; Hexane/Ethyl Acetate or Dichloromethane/Methanol mobile phase gradients.
HPLC Purity assessment and chiral separation.C18 column for purity; Chiral stationary phase (e.g., cellulose-based) for enantiomer resolution.[8]
LC-MS / GC-MS Confirm molecular weight and purity.[9]ESI or CI ionization to observe the [M+H]⁺ ion.
NMR (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.[9]Confirm characteristic peaks for aromatic, pyrrolidine, and trifluoromethyl groups.
FTIR Functional group identification.[9]Observe N-H stretches (primary/secondary amines), C-F stretches, and aromatic C-H stretches.

Chiral Separation: Isolating Enantiomers

The synthesized product is a racemic mixture. As enantiomers can have different pharmacological activities, their separation is crucial.[10]

  • Expertise & Causality: Chiral separation relies on the differential interaction of enantiomers with a chiral environment.[11] This is achieved by forming transient diastereomeric complexes that have different physical properties, allowing for separation.[8]

  • Recommended Technique: Chiral HPLC

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds.[8][12]

    • Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

    • Detection: UV detection is standard. For absolute configuration assignment, a detector like an Optical Rotation Detector (ORD) can be coupled to the HPLC system.[12]

  • Alternative Technique: Capillary Electrophoresis (CE)

    • CE with a chiral selector added to the running buffer is another powerful method.[13]

    • Chiral Selectors: Modified cyclodextrins (e.g., acetyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin) are commonly used selectors that form inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.[12]

Synthetic Workflow Visualization

The following diagram outlines the key transformations in the synthesis.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Side-Chain Attachment cluster_2 Stage 3: Final Product SM1 4-Bromobenzotrifluoride + Mg GR Grignard Reagent SM1->GR THF, I₂ cat. Int Intermediate (Post-reduction) GR->Int 1. Add'n, 0°C 2. Reduction 3. Deprotection SM2 N-Boc-2-pyrrolidinone SM2->Int 1. Add'n, 0°C 2. Reduction 3. Deprotection Int2 Protected Intermediate Int->Int2 K₂CO₃, ACN Int->Int2 SM3 N-(2-bromoethyl)phthalimide SM3->Int2 K₂CO₃, ACN FP Final Product (Racemic) Int2->FP Hydrazine, EtOH

Caption: Overall synthetic workflow diagram.

References

  • Amebis. (n.d.). 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • LookChem. (n.d.). 4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Retrieved from [Link]

  • Synthonix. (n.d.). (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.5 M in 2-MeTHF. Retrieved from [Link]

  • ACS Publications. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP. Retrieved from [Link]

  • PubMed. (n.d.). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

Sources

A Comprehensive Guide to the Analytical Characterization of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract: This guide provides a comprehensive overview of robust analytical methodologies for the characterization of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, a chiral amine of potential interest in pharmaceutical research and development. Given the compound's structural features—a chiral center, basic amine functionalities, and a fluorinated aromatic ring—a multi-faceted analytical approach is required to ensure identity, purity, and enantiomeric specificity. This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC) for both achiral purity and chiral enantiomeric separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Analytical Challenge

2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine possesses a unique combination of chemical properties that dictate the analytical strategy:

  • Chirality: The stereocenter at the C2 position of the ethylamine backbone necessitates the development of stereoselective methods to separate and quantify the enantiomers, as they may exhibit different pharmacological and toxicological profiles.[5]

  • Basicity: The presence of two amine groups (pKa estimated 8.5-10) can lead to poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[6] Method development must address this to achieve accurate quantification.

  • UV Chromophore: The 4-(Trifluoromethyl)Phenyl group provides a strong chromophore, making UV-based detection a viable and robust quantification method in HPLC.

  • Amenability to Mass Spectrometry: The nitrogen atoms are readily ionizable, making the molecule well-suited for high-sensitivity analysis by MS-based techniques.[7][8]

This guide provides the protocols to navigate these challenges, ensuring a complete and accurate analytical characterization of the target molecule.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue (Estimated)Implication for Analysis
Molecular Formula C₁₃H₁₇F₃N₂Used for mass spectrometry confirmation.
Molecular Weight 274.28 g/mol Determines mass-to-charge ratio (m/z) in MS.
pKa (most basic) ~9.5pH control is critical in HPLC to ensure consistent ionization state and good peak shape.[9]
LogP ~2.8Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.[10]
UV λmax ~225, 265 nmGuides wavelength selection for UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation

HPLC is the cornerstone technique for assessing the purity and enantiomeric composition of non-volatile pharmaceutical compounds.[10]

Method 1: Reversed-Phase HPLC for Achiral Purity and Assay

Causality and Rationale: This method is designed to quantify the main component and separate it from process-related impurities and degradation products. A C18 column is selected for its hydrophobic retention capabilities.[9][10] The key challenge is mitigating the peak tailing of the basic analyte. This is achieved by using a mobile phase buffered at a low pH (e.g., pH 2.5-3.5), which protonates the amine groups and masks the acidic nature of residual silanols on the silica-based stationary phase, resulting in improved peak symmetry.[6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • HPLC System & Column: A standard HPLC system with a UV detector. Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Chromatographic Conditions: A gradient elution is recommended to separate impurities with a wide range of polarities.[11][12]

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30
Method 2: Chiral HPLC for Enantiomeric Separation

Causality and Rationale: Direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[5][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including amines.[5][14] Normal-phase chromatography (using non-polar solvents like hexane and an alcohol modifier) often provides better selectivity for this class of compounds.[15] A small amount of a basic additive (e.g., triethylamine) is crucial to occupy active sites on the CSP and prevent peak broadening.[13][16]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90:10 Hexane:Ethanol) to a final concentration of approximately 1.0 mg/mL.

  • HPLC System & Column: A standard HPLC system with a UV detector. Column: Chiralpak AD-H (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic elution is typically preferred for chiral separations.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / Ethanol / Triethylamine (90:10:0.1, v/v/v)[13][16]
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Workflow Diagram: HPLC Analysis Strategy

HPLC_Workflow cluster_achiral Purity & Assay cluster_chiral Enantiomeric Separation Start Analyte Sample Prep_Achiral Prepare Sample (0.5 mg/mL in ACN/H2O) Start->Prep_Achiral Prep_Chiral Prepare Sample (1.0 mg/mL in Mobile Phase) Start->Prep_Chiral HPLC_Achiral Reversed-Phase HPLC (C18 Column) Prep_Achiral->HPLC_Achiral Data_Achiral Purity (%) and Impurity Profile HPLC_Achiral->Data_Achiral HPLC_Chiral Normal-Phase Chiral HPLC (Polysaccharide CSP) Prep_Chiral->HPLC_Chiral Data_Chiral Enantiomeric Ratio (%) HPLC_Chiral->Data_Chiral LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (>10,000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC-MS/MS System Supernatant->Inject Quantify Quantification (MRM Data Analysis) Inject->Quantify

Caption: Bioanalytical sample preparation and analysis workflow using LC-MS/MS.

Method Validation and System Suitability

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose. [4]Validation should be performed according to ICH Q2(R1) guidelines. [1][2][17] Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components). [2][4]* Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [2]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [4] System Suitability Tests (SSTs) for HPLC Methods: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterMethod 1 (Achiral)Method 2 (Chiral)Acceptance Criteria
Tailing Factor Main PeakBoth Enantiomers≤ 1.5
Theoretical Plates (N) Main PeakBoth Enantiomers> 2000
Resolution (Rs) N/ABetween Enantiomers> 1.5
%RSD of Peak Area 5 replicate injections5 replicate injections≤ 2.0%

Conclusion

The analytical characterization of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine requires a suite of orthogonal techniques. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to establish the identity, purity, enantiomeric ratio, and quantity of this compound. By understanding the chemical principles behind each method—from managing basicity in HPLC to leveraging fragmentation in MS—scientists can generate high-quality, reliable data suitable for regulatory submission and confident decision-making in the development lifecycle.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.
  • PubMed. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • ijarsct. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • NIH. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • ResearchGate. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • ResearchGate. (2025). Determination of Heterocyclic Amines in Urine Samples by Capillary Liquid Chromatography with Evaporated Light-Scattering Detection.
  • BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
  • Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • ResearchGate. (2025). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • University of Florida. (n.d.). GC-MS - Mass Spectrometry Research and Education Center.

Sources

Application Notes and Protocols for Receptor Binding Assays of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Phenethylamine Derivative for Monoamine Transporter Exploration

The compound 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine belongs to the phenethylamine class of molecules, a scaffold renowned for its diverse interactions with biological targets, particularly within the central nervous system. The presence of a trifluoromethyl group on the phenyl ring and a pyrrolidinyl moiety suggests that this compound is a prime candidate for interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter signaling, and their modulation is a key mechanism for many therapeutic agents and research compounds.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the binding affinity of 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine and its enantiomers at these key monoamine transporters. While specific binding data for this exact compound is not yet publicly available, this guide provides detailed, field-proven protocols for its evaluation, drawing upon established methodologies for structurally similar compounds. The chirality of the molecule is a critical consideration, as enantiomers of phenethylamine derivatives often exhibit significant differences in their receptor binding affinities and functional activities. Therefore, protocols for the synthesis and chiral separation of the enantiomers are also discussed.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamineSynHet
CAS Number 885950-66-3SynHet
Molecular Formula C13H17F3N2Calculated
Molecular Weight 274.28 g/mol Calculated
Predicted LogP 2.9ChemDraw

Anticipated Receptor Binding Profile

Based on the structural features of 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, it is hypothesized to be an inhibitor of monoamine transporters. The trifluoromethyl group, a common substituent in medicinal chemistry, can significantly influence the binding affinity and selectivity of a ligand. For instance, trifluoromethyl ring-substituted methcathinone analogs have shown potent activity at monoamine transporters.[2] It is therefore anticipated that the title compound will exhibit nanomolar to low micromolar affinity for DAT, SERT, and/or NET. The precise affinity and selectivity profile will be dependent on the stereochemistry of the chiral center.

Experimental Workflow for Characterization

The comprehensive characterization of 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine involves a multi-step process, from chemical synthesis and purification to detailed in vitro pharmacological evaluation.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_binding In Vitro Binding Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification ChiralSep Chiral Separation (HPLC) Purification->ChiralSep MembranePrep Membrane Preparation ChiralSep->MembranePrep Test Compound (Enantiomers) DAT_Assay DAT Binding Assay ([3H]WIN 35,428) MembranePrep->DAT_Assay SERT_Assay SERT Binding Assay ([3H]Citalopram) MembranePrep->SERT_Assay NET_Assay NET Binding Assay ([3H]Nisoxetine) MembranePrep->NET_Assay IC50 IC50 Determination DAT_Assay->IC50 SERT_Assay->IC50 NET_Assay->IC50 Ki Ki Calculation IC50->Ki Selectivity Selectivity Profile Ki->Selectivity

Figure 1. Overall experimental workflow for the characterization of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

Synthesis and Chiral Separation

The synthesis of 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine can be approached through several synthetic routes. A plausible method involves the reaction of 2-aryl-1-(vinylsulfonyl)pyrrolidines with an amine source.[3] Alternatively, a one-pot synthesis of related 1-aryl-2-aminoalkanol derivatives from corresponding amides or nitriles could be adapted.[4][5]

Key Consideration: Enantioselectivity

Given the presence of a chiral center, the synthesis should ideally be enantioselective to yield the desired stereoisomer directly. If a racemic mixture is produced, chiral separation is paramount. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and effective method for resolving enantiomers of phenylethylamine derivatives.[6][7][8]

Protocol: Chiral Separation by HPLC

This protocol provides a general framework for the chiral separation of the enantiomers of 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. Optimization of the mobile phase and column selection will be necessary.

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC) is a good starting point.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column as selected above.

  • Procedure:

    • Dissolve the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).[7]

    • Optimize the mobile phase composition (ratio of non-polar to polar solvent and concentration of additive) to achieve baseline separation of the two enantiomers.

    • Once optimized, perform semi-preparative or preparative HPLC to isolate each enantiomer.

    • Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

Receptor Binding Assays: Principles and Protocols

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[9] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and specificity to the target of interest. The test compound is then introduced to compete with the radioligand for binding to the target. By measuring the displacement of the radioligand by the test compound at various concentrations, the inhibitory constant (Ki) can be determined, which is a measure of the compound's binding affinity.

Membrane Preparation

This protocol describes the preparation of cell membranes expressing the human dopamine, serotonin, or norepinephrine transporters.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human DAT, SERT, or NET gene in appropriate growth medium.

  • Harvesting:

    • Grow cells to 80-90% confluency.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Homogenization:

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

    • Repeat the centrifugation step.

  • Final Preparation:

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, as determined by a protein assay (e.g., Bradford assay).

    • Store the membrane preparations in aliquots at -80°C until use.

Protocol: Dopamine Transporter (DAT) Binding Assay

This assay utilizes [3H]WIN 35,428, a high-affinity radioligand for DAT.[9][10][11][12][13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]WIN 35,428 (specific activity ~80-87 Ci/mmol). The final concentration in the assay should be close to its Kd value (typically 5-15 nM).[11][13]

  • Non-specific Binding Determination: 10 µM GBR 12909 or 10 µM cocaine.

  • Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific defining drug.

      • 50 µL of various concentrations of the test compound (2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine enantiomers) or vehicle.

      • 50 µL of [3H]WIN 35,428.

      • 50 µL of membrane preparation (25-50 µg protein).

    • Incubate at room temperature for 60-120 minutes.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol: Serotonin Transporter (SERT) Binding Assay

This assay employs [3H]Citalopram, a selective radioligand for SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]Citalopram (specific activity ~70-87 Ci/mmol). The final concentration should be near its Kd (typically 0.5-2 nM).

  • Non-specific Binding Determination: 10 µM fluoxetine or 10 µM imipramine.

  • Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific defining drug.

      • 50 µL of various concentrations of the test compound or vehicle.

      • 50 µL of [3H]Citalopram.

      • 50 µL of membrane preparation (50-100 µg protein).

    • Incubate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B filters.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Quantify radioactivity by liquid scintillation counting.

Protocol: Norepinephrine Transporter (NET) Binding Assay

This assay uses [3H]Nisoxetine, a selective radioligand for NET.[9][12]

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [3H]Nisoxetine (specific activity ~70-87 Ci/mmol). The final concentration should be close to its Kd (typically 0.5-3 nM).

  • Non-specific Binding Determination: 10 µM desipramine.

  • Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific defining drug.

      • 50 µL of various concentrations of the test compound or vehicle.

      • 50 µL of [3H]Nisoxetine.

      • 50 µL of membrane preparation (50-100 µg protein).

    • Incubate at 4°C for 60-120 minutes.

    • Terminate the assay by rapid filtration through GF/B filters.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Quantify radioactivity by liquid scintillation counting.

Data Analysis and Interpretation

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism. The data is fitted to a one-site or two-site binding model.

  • Ki Calculation: The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

  • Selectivity Profile: The selectivity of the compound for each transporter is determined by comparing the Ki values. For example, the DAT/SERT selectivity ratio is calculated as Ki (SERT) / Ki (DAT).

Monoamine Transporter Signaling

Understanding the downstream consequences of transporter binding is crucial. Monoamine transporters are part of the solute carrier 6 (SLC6) family and function by coupling the transport of monoamines to the electrochemical gradients of Na+ and Cl- ions.[14][15] Inhibition of these transporters leads to an accumulation of the respective neurotransmitter in the synaptic cleft, thereby enhancing neurotransmission.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging (VMAT2) Synapse Monoamine Vesicle->Synapse Release MAT Monoamine Transporter (DAT, SERT, or NET) MAT->MA Recycling Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Test_Compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl) phenyl]ethylamine Test_Compound->MAT Inhibition

Figure 2. Simplified signaling pathway at a monoaminergic synapse and the site of action for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

Conclusion and Future Directions

This application note provides a comprehensive framework for the in vitro characterization of 2-pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine at the dopamine, serotonin, and norepinephrine transporters. The detailed protocols for synthesis, chiral separation, and radioligand binding assays will enable researchers to elucidate the binding affinity and selectivity profile of its enantiomers. The anticipated potent and selective interaction with monoamine transporters makes this compound a valuable tool for neuroscience research and a potential lead for drug discovery efforts targeting neuropsychiatric disorders. Future studies should focus on functional assays (e.g., neurotransmitter uptake inhibition) to determine whether the compound acts as a pure inhibitor or has substrate-like properties, and in vivo studies to assess its pharmacokinetic and pharmacodynamic properties.

References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]

  • Synthesis of New Taurine Derivatives by Reaction of 2-Aryl-1-(vinylsulfonyl)pyrrolidines with Optically Pure Amines. (n.d.). Scilit. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (n.d.). PubMed Central. [Link]

  • In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. (2009). PubMed Central. [Link]

  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. (2020). RSC Publishing. [Link]

  • Trifluoromethyl ring-substituted methcathinone analogs: activity at monoamine uptake transporters. (2011). ResearchGate. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).
  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. (2020). PubMed Central. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Monoamine transporters: insights from molecular dynamics simulations. (2014). Frontiers in Neuroscience. [Link]

  • [3H]WIN 35428 binding in the human brain. (1996). PubMed. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. [Link]

  • Comparison of the K I values of 5 psychostimulants to inhibit human and mouse monoamine transporters. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. (2009). PubMed. [Link]

  • Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (2019). PubMed Central. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2016). RSC Publishing. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2016). MDPI. [Link]

  • A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (1991). PubMed. [Link]

  • In vitro binding assays using (3)H nisoxetine and (3)H WIN 35428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. (2009). PubMed. [Link]

  • Cocaine use increases [3H]WIN 35428 binding sites in human striatum. (1997). PubMed. [Link]

Sources

A Prospectus on the Potential Applications of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory

The compound 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is a chiral amine whose direct application in polymer chemistry is not yet established in peer-reviewed literature. However, a detailed analysis of its constituent structural motifs—the chiral pyrrolidine core, the primary amine, and the trifluoromethylphenyl group—reveals a compelling theoretical potential for significant contributions to the field. This document serves not as a record of established use, but as a forward-looking prospectus. It outlines potential applications, grounded in analogous research, and provides detailed, hypothetical protocols to guide pioneering research in this area. We will explore its promise as a chiral organocatalyst, a functional monomer for specialty polymers, and a chiral additive for materials science.

Potential Application I: A Recyclable Organocatalyst for Asymmetric Polymerization

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, capable of promoting a wide range of enantioselective transformations.[1][2][3] By immobilizing 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine onto a polymer support, it is theoretically possible to create a highly effective and recyclable heterogeneous catalyst for asymmetric synthesis, a critical need in sustainable chemistry.[4][5][6]

Rationale and Mechanistic Insight

The catalyst's proposed mechanism of action involves the formation of a chiral enamine or iminium ion intermediate with a carbonyl-containing substrate, effectively controlling the stereochemical outcome of subsequent bond-forming reactions like Michael additions or aldol condensations.[7][8] The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic properties and steric environment of the catalytic site, potentially enhancing selectivity and reactivity.[9][10] Polymer immobilization would facilitate catalyst recovery and reuse, a significant advantage over homogeneous counterparts.[6]

Hypothetical Protocol: Immobilization onto a Polystyrene Resin

This protocol details the immobilization of the title compound onto a Merrifield resin, a common support for solid-phase synthesis.

Materials:

  • 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Fritted glass funnel

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 eq, based on chlorine loading) in anhydrous DMF for 1 hour at room temperature in the reaction flask.

  • Amine Coupling: Dissolve 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (2.0 eq) and DIPEA (3.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the swollen resin.

  • Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 48 hours.

  • Washing Procedure: Allow the resin to cool to room temperature. Filter the resin using a fritted glass funnel and wash sequentially with:

    • DMF (3 x 20 mL)

    • DCM (3 x 20 mL)

    • Methanol (3 x 20 mL)

    • DCM (3 x 20 mL)

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

  • Characterization: Characterize the loading of the chiral amine onto the polymer support using methods such as elemental analysis (for nitrogen content) or by cleaving a small sample and analyzing by HPLC.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_use Catalytic Application Resin Merrifield Resin Swell Swell in DMF Resin->Swell React Couple at 60°C, 48h Swell->React Amine Amine + DIPEA in DMF Amine->React Wash Sequential Washing React->Wash Dry Dry under Vacuum Wash->Dry Catalyst Immobilized Catalyst Dry->Catalyst Reaction Asymmetric Reaction (e.g., Michael Addition) Catalyst->Reaction Product Chiral Product Reaction->Product Filter Filter & Recover Catalyst Reaction->Filter Reuse Wash & Reuse Catalyst Filter->Reuse Reuse->Reaction

Caption: Workflow for immobilization and application of the chiral amine catalyst.

Potential Application II: Monomer for Chiral Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are materials with significant free volume, making them excellent candidates for gas separation membranes.[11][12] The incorporation of both chirality and trifluoromethyl groups could lead to novel PIMs with unique selective permeability properties.

Rationale and Design Principles

The rigid and contorted structure necessary for PIMs can be achieved by polymerizing monomers that prevent efficient chain packing. The bulky trifluoromethylphenyl group on the proposed monomer would contribute to this effect. The primary amine and the secondary amine of the pyrrolidine ring offer two reactive sites for polycondensation reactions, for example, with dianhydrides to form chiral polyimides. The inherent chirality of the monomer would create a chiral environment within the polymer's micropores, potentially enabling enantioselective separations.[13][14]

Hypothetical Protocol: Synthesis of a Chiral Polyimide

Materials:

  • 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (as the diamine monomer)

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Polyamic Acid Synthesis:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the chiral diamine monomer (1.0 eq) in anhydrous NMP.

    • Cool the solution to 0°C in an ice bath.

    • Add PMDA (1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will become viscous, indicating the formation of the poly(amic acid).

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq).

    • Heat the mixture to 80°C and stir for 12 hours.

  • Polymer Precipitation and Purification:

    • Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Collect the fibrous polymer by filtration.

    • Purify the polymer by redissolving it in a minimal amount of NMP and re-precipitating in methanol. Repeat this process twice.

  • Drying: Dry the final chiral polyimide under vacuum at 100°C for 24 hours.

Polymerization Reaction Diagram

G cluster_structs Structures Diamine Chiral Diamine Monomer (H₂N-R*-NHR') PAA Poly(amic acid) Intermediate Diamine->PAA + NMP, 0°C Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA Polyimide Chiral Polyimide PAA->Polyimide Acetic Anhydride, Pyridine, 80°C Monomer_Struct Monomer PMDA_Struct PMDA Polymer_Struct Polyimide Repeat Unit

Caption: Proposed reaction scheme for the synthesis of a chiral polyimide.

Potential Application III: Chiral Additive for Supramolecular Assembly

Small molecule chiral additives can profoundly influence the morphology and properties of achiral polymers by inducing a preferred helical arrangement or other supramolecular structures.[15][16] The title compound, with its distinct polar (amine, pyrrolidine) and non-polar (trifluoromethylphenyl) regions, is an excellent candidate for such an application.

Rationale

When blended in small quantities with a suitable host polymer, the chiral molecule can act as a nucleation site for chiral crystallization or self-assembly. Hydrogen bonding interactions involving the amine groups and π-π stacking from the aromatic ring could direct the polymer chains into a specific conformation. This could be used to create materials with circularly polarized luminescence or for chiral recognition applications.

Anticipated Properties and Characterization

The successful synthesis of polymers incorporating 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine would necessitate a thorough characterization to validate their structure and properties.

PropertyCharacterization TechniqueExpected Outcome based on Analogy
Molecular Weight & PDI Gel Permeation Chromatography (GPC)For polyimides, high molecular weights (Mn > 20,000 g/mol ) with a polydispersity index (PDI) between 1.5 and 2.5 would be expected.[11]
Thermal Stability Thermogravimetric Analysis (TGA)The presence of the trifluoromethylphenyl group should impart high thermal stability, with a decomposition temperature (Td) likely exceeding 400°C in an inert atmosphere.[12]
Chiral Properties Circular Dichroism (CD) SpectroscopyA distinct CD signal would confirm the transfer of chirality from the monomer to the bulk polymer, indicating a preferred macromolecular helicity or chiral aggregation.[13]
Gas Permeability Time-Lag (Daynes-Barrer) MethodIf synthesized as a PIM, the polymer should exhibit high gas permeability, with the trifluoromethyl group potentially enhancing selectivity for certain gases like CO2 over N2.[11][12]
Catalytic Activity HPLC with a Chiral ColumnFor the immobilized catalyst, high enantiomeric excess (ee > 90%) should be achievable in model reactions, with minimal leaching and good recyclability over several cycles.[5][6]

Conclusion and Future Outlook

While direct, documented applications of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine in polymer chemistry are currently absent from the scientific literature, its molecular architecture presents a compelling case for its potential. The combination of a proven chiral catalytic core (pyrrolidine) and a performance-enhancing functional group (trifluoromethylphenyl) makes it a prime candidate for creating next-generation materials. The hypothetical protocols and theoretical applications outlined in this document are intended to serve as a foundational guide for researchers aiming to explore this promising frontier. Experimental validation of these concepts could unlock new possibilities in asymmetric catalysis, high-performance membranes, and chiral materials science.

References

  • Itsuno, S., Parvez, M. M., & Haraguchi, N. (2011).
  • Alaslai, N., et al. (n.d.).
  • (2024).
  • (2022). Three-Component Asymmetric Polymerization toward Chiral Polymer. CCS Chemistry.
  • Mravcová, D., et al. (n.d.). Pyrrolidine-based organocatalysts used in aqueous media.
  • Alaslai, N., et al. (n.d.). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation | Request PDF.
  • (2017).
  • Lan, Y., et al. (2019).
  • (n.d.). Chiral polymers. Source Not Available.
  • (2019). Chiral Polymers and Polymeric Particles for Enantioselective Crystallization.
  • (n.d.). Chiral Amines. Alfa Chemistry.
  • (n.d.). Synthesis of Polymer-Supported Chiral Catalyst and Its Application to Asymmetric Reactions. Source Not Available.
  • (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.
  • (n.d.). Trifluoromethyl group. Wikipedia.
  • Masuda, T., et al. (1988). Synthesis and characterization of poly[[o-(trifluoromethyl)phenyl]acetylene]. Macromolecules.
  • (n.d.). Using a molecular additive to control chiral supramolecular assembly and the subsequent chirality transfer process.
  • (2025).
  • (n.d.). 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. Chem-Impex.
  • (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • (2008). Polymer-Immobilized Pyrrolidine-Based Chiral Ionic Liquids as Recyclable Organocatalysts for Asymmetric Michael Additions to Nitrostyrenes under Solvent-Free Reaction Conditions. Semantic Scholar.

Sources

Application Notes & Protocols for the Formulation of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine as an Investigational Pest Control Agent

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These application notes and protocols are provided for research and development purposes only. 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is currently available as a research chemical and its efficacy and safety as a pest control agent have not been fully established in publicly available literature. The following information is based on established principles of agrochemical formulation and the known properties of structurally related compounds. All protocols should be adapted and validated by the end-user.

Introduction: The Rationale for Investigation

2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine (CAS: 885950-66-3) is a unique molecule featuring a trifluoromethylphenyl group and a pyrrolidine moiety.[1][2] While primarily cataloged as a pharmaceutical and research intermediate, its structural components are present in a number of compounds with demonstrated insecticidal and repellent properties.[1][3][4] The trifluoromethylphenyl group, in particular, is a well-known feature in several classes of modern insecticides, valued for its ability to enhance metabolic stability and binding affinity to target sites.[3][5] The pyrrolidine ring is also a key structural element in various biologically active compounds, including some with larvicidal activity against mosquitoes.[6][7]

These structural alerts suggest that 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine warrants investigation as a potential active ingredient in novel pest control formulations. This document provides a comprehensive guide for researchers to develop and evaluate formulations of this compound, from initial physicochemical characterization to efficacy and stability testing.

Physicochemical Characterization and Pre-Formulation Studies

A thorough understanding of the active ingredient's properties is critical for developing a stable and effective formulation.

Key Parameters to Evaluate:

ParameterImportance in Formulation
Solubility Determines suitable solvents for liquid formulations (e.g., Emulsifiable Concentrates) or the need for suspension technologies (e.g., Wettable Powders).
pKa As an amine-containing compound, the pKa will influence its charge state at different pH values, affecting solubility, stability, and potential for salt formation.
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the compound, which can influence its interaction with insect cuticles and biological membranes.
Melting Point Important for processing and storage, particularly for solid formulations.
Thermal Stability (TGA/DSC) Determines the temperature limits for processing and storage to prevent degradation.
Photostability Assesses the susceptibility of the compound to degradation upon exposure to UV light, which can impact its residual activity in the field.

Protocol 1: Basic Solubility Screening

  • Prepare saturated solutions of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine in a range of solvents relevant to agrochemical formulations (e.g., water at various pH levels, xylene, cyclohexanone, N-methyl-2-pyrrolidone, methanol, acetone).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation.

  • Centrifuge the samples to pellet undissolved solid.

  • Quantify the concentration of the active ingredient in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Formulation Development: Strategies and Starting Points

The amine functional group in the target molecule presents both opportunities and challenges for formulation. Amine-based pesticides are often formulated as salts to improve water solubility and reduce volatility.[8][9] However, the free base may be more readily absorbed by the insect cuticle. The choice between a water-based or solvent-based system will depend on the pre-formulation data and the intended application.

Emulsifiable Concentrate (EC) Formulation

An EC formulation is suitable if the active ingredient exhibits good solubility in a water-immiscible organic solvent. Upon dilution with water, it forms a stable oil-in-water emulsion.

Table 1: Example Starting Point for an EC Formulation

ComponentFunctionExample Concentration (% w/w)
2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]EthylamineActive Ingredient10.0
Aromatic Solvent (e.g., Solvesso™ 150)Solvent70.0
Anionic Emulsifier (e.g., Calcium Dodecylbenzenesulfonate)Emulsifier8.0
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil)Emulsifier12.0

Protocol 2: Preparation of an EC Formulation

  • In a suitable vessel, dissolve the 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine in the aromatic solvent under gentle agitation until a clear solution is formed.

  • Add the anionic and non-ionic emulsifiers to the solution and continue to mix until homogeneous.

  • Filter the resulting concentrate to remove any particulate matter.

  • Evaluate the emulsion stability by diluting the EC in standard hard water at the intended application rate and observing for any separation or creaming over a 24-hour period.

Wettable Powder (WP) Formulation

If the active ingredient has low water solubility, a WP formulation is a viable alternative. The active ingredient is adsorbed onto an inert carrier and mixed with wetting and dispersing agents.

Table 2: Example Starting Point for a WP Formulation

ComponentFunctionExample Concentration (% w/w)
2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamineActive Ingredient50.0
Kaolin ClayInert Carrier42.0
LignosulfonateDispersing Agent5.0
Sodium Lauryl SulfateWetting Agent3.0

Protocol 3: Preparation of a WP Formulation

  • Pre-mill the active ingredient to a fine particle size.

  • In a blender, combine the milled active ingredient, inert carrier, dispersing agent, and wetting agent.

  • Mix until a uniform powder is achieved.

  • Evaluate the suspensibility and wetting time of the powder according to standard methods (e.g., CIPAC methods).

Formulation_Development_Workflow cluster_preformulation Phase 1: Pre-Formulation cluster_formulation Phase 2: Formulation Design cluster_testing Phase 3: Evaluation P1 Physicochemical Characterization (Solubility, pKa, LogP) P2 Stability Analysis (Thermal, Photo) P1->P2 F1 Select Formulation Type (EC, WP, etc.) P2->F1 F2 Screen Excipients (Solvents, Surfactants, Carriers) F1->F2 F3 Prepare Lab-Scale Batches F2->F3 T1 Physical Stability Testing (Accelerated & Long-Term) F3->T1 T3 Analytical Method Validation F3->T3 T2 Efficacy Bioassays (Contact, Fumigant) T1->T2 T2->F1 Optimization Loop caption Workflow for Formulation Development

Caption: A generalized workflow for the development of a new agrochemical formulation.

Proposed Mechanism of Action (Theoretical)

While the specific molecular target of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is unknown, many insecticides containing a trifluoromethylphenyl moiety act as neurotoxins. For example, Fipronil, which contains a trifluoromethylphenyl group, disrupts the insect's central nervous system by blocking GABA-gated chloride channels.[3] This leads to hyperexcitation and death of the insect. It is plausible that our investigational compound could have a similar mode of action, potentially targeting ion channels or receptors in the insect nervous system.

MoA_Hypothesis Compound Investigational Compound Receptor Insect Neuronal Receptor (e.g., GABA-gated Cl- channel) Compound->Receptor Binds to Target IonFlow Chloride Ion Influx Blocked Receptor->IonFlow Inhibits NeuronState Neuron Hyperexcitation IonFlow->NeuronState Leads to Outcome Paralysis & Death NeuronState->Outcome caption Hypothetical Mechanism of Action

Caption: A hypothetical neurotoxic mechanism of action for the investigational compound.

Protocols for Efficacy Evaluation

Efficacy testing should be conducted against relevant pest species. The following are generalized protocols that can be adapted.

Protocol 4: Contact Toxicity Assay (Topical Application)

  • Test Organisms: Select a relevant insect species (e.g., Sitophilus zeamais, Aedes aegypti).[10]

  • Dose Preparation: Prepare a serial dilution of the formulated product in a suitable solvent (e.g., acetone).

  • Application: Immobilize insects by chilling. Using a micro-applicator, apply a precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax of each insect.[10] A control group should be treated with solvent only.

  • Observation: Transfer the treated insects to clean containers with access to food and water. Record mortality at 24, 48, and 72-hour intervals.

  • Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Protocol 5: Larvicidal Assay (for Mosquitoes)

  • Test Organisms: Use early 2nd instar larvae of a target mosquito species (e.g., Culex quinquefasciatus).[7]

  • Test Solutions: Prepare stock solutions of the formulation and create a series of dilutions in water.

  • Exposure: Place 20-25 larvae in beakers containing 100 mL of the test solution. Concentrations can range from 10 to 100 µg/mL as a starting point.[7] A control group should be maintained in untreated water.

  • Observation: Record larval mortality after 24 hours of exposure.

  • Data Analysis: Calculate the LC50 (the concentration required to kill 50% of the larval population).[7]

Protocols for Formulation Stability Testing

Stability testing ensures that the product maintains its physical and chemical integrity over time under various storage conditions.

Protocol 6: Accelerated Storage Stability

  • Sample Preparation: Place a known quantity of the formulated product in a sealed, appropriate container.

  • Storage Conditions: Store the samples in a temperature-controlled oven at 54°C for 14 days (a common condition for predicting a two-year shelf life at ambient temperatures).

  • Analysis: After the storage period, analyze the samples for:

    • Active Ingredient Concentration: To check for chemical degradation.

    • Physical Properties: For ECs, check emulsion stability. For WPs, check suspensibility and wetting time.

    • pH and Appearance: Note any changes.

Protocol 7: Low-Temperature Stability

  • Sample Preparation: Place a known quantity of the liquid formulation (e.g., EC) in a sealed container.

  • Storage Conditions: Store the sample at 0°C for 7 days.

  • Analysis: After the storage period, allow the sample to return to room temperature. Observe for any crystallization, phase separation, or changes in viscosity. The formulation should return to its original state.

References

  • Al-Amin, M., & Gan, J. (2022). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry. Environmental Science & Technology, 56(22), 15537–15546. [Link]

  • Anonymous. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. Retrieved from [Link]

  • Beyond Pesticides. (2022, November 2). Chemicals Added to Herbicides to Reduce Drift Actually Drift Themselves, Are Significant Air Pollutants. Beyond Pesticides Daily News Blog. Retrieved from [Link]

  • Bloomquist, J. R., et al. (2019). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 5(8), 1363-1372. [Link]

  • Bloomquist, J. R., et al. (2019). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 5(8), 1363-1372. [Link]

  • Quist, J. B., et al. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 154, 31-38. [Link]

  • Anonymous. (n.d.). 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. Blademedogen. Retrieved from [Link]

  • Quist, J. B., et al. (2018). Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. Pest Management Science, 74(1), 145-154. [Link]

  • Anonymous. (n.d.). Long-acting pyrethrum/pyrethroid based pesticides with silicone stabilizers. Google Patents.
  • Sathish Kumar, V., et al. (2022). Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. Scientific Reports, 12(1), 1-13. [Link]

  • Li, Y., et al. (2021). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Chemistry–An Asian Journal, 16(18), 2686-2690. [Link]

  • Rojas-Blandón, J. D., et al. (2023). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. Insects, 14(3), 253. [Link]

  • Anonymous. (n.d.). Polymorphs of compounds having pesticidal activity. Google Patents.
  • Anonymous. (n.d.). Insecticidal composition. Google Patents.
  • Kim, J., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Scientific Reports, 12(1), 1-11. [Link]

  • Anonymous. (n.d.). Herbicidal propynyl-phenyl compounds. Google Patents.
  • Anonymous. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164-175. [Link]

  • Anonymous. (n.d.). Pest Control Composition. Google Patents.

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of the research chemical 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine. The protocols herein are synthesized from safety data for structurally analogous compounds and established best practices for handling potent research chemicals. The primary objective is to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Section 1: Compound Identification and Hazard Assessment

Compound Profile

This compound is a complex amine derivative intended for research purposes, likely as a pharmaceutical intermediate or in medicinal chemistry applications[1]. Its structure incorporates three key motifs: a pyrrolidine ring, an ethylamine backbone, and a trifluoromethylphenyl group. Each of these contributes to its potential reactivity and toxicological profile.

PropertyDataSource
IUPAC Name 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamineSynHet[1]
CAS Number 885950-66-3SynHet[1]
PubChem CID 4466908SynHet[1]
Molecular Formula C₁₃H₁₇F₃N₂ (Calculated)Inferred
Molar Mass 258.28 g/mol (Calculated)Inferred
Hazard Analysis

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this hazard assessment is based on data from structurally related compounds. This approach, known as "read-across," is a standard practice in chemical safety assessment.

  • Amine Corrosivity: The ethylamine backbone suggests the compound is corrosive. Analogous compounds like 2-Phenyl Ethylamine and 2-(3-Trifluoromethylphenyl)ethylamine are classified as causing severe skin burns and eye damage[2][3].

  • Pyrrolidine Hazards: The pyrrolidine moiety is present in compounds known to be flammable, harmful if swallowed or inhaled, and capable of causing severe skin and eye damage[4].

  • Organofluorine Effects: The trifluoromethyl group can alter the compound's metabolic stability and toxicological properties. Compounds with this group are known skin and eye irritants[5]. A close analog, 2-[4-(Trifluoromethyl)phenyl]pyrrolidine, is noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation[6].

Potential HazardGHS Classification (Inferred)Rationale / Basis
Acute Toxicity (Oral) Category 3 or 4Based on 2-Phenyl Ethylamine (H301: Toxic if swallowed)[2]
Skin Corrosion/Irritation Category 1B or 1CBased on 2-Phenyl Ethylamine & Pyrrolidine (H314: Causes severe skin burns)[2][4]
Serious Eye Damage Category 1Based on 2-Phenyl Ethylamine & Pyrrolidine (H318: Causes serious eye damage)[2][4]
Respiratory Irritation Category 3Based on 2-[4-(Trifluoromethyl)phenyl]pyrrolidine (H335: May cause respiratory irritation)[6]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

The primary safety principle is the elimination of exposure. This is achieved through a combination of engineering controls and mandatory personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and dissolution, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any aerosols or vapors, which may be respiratory irritants[6][7].

  • Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are unobstructed and located within a 10-second travel distance of the handling area[8]. Immediate flushing is the most critical first aid measure for corrosive amine exposure[9].

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is detailed below. The causality for each choice is rooted in mitigating the specific hazards identified in Section 1.

  • Hand Protection: Wear double-layered, chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Amines can be corrosive and may permeate standard thin gloves[10]. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with pressurized systems[10].

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For larger quantities, a chemically resistant apron should be worn over the lab coat[11].

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. In the event of a spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors and ammonia/amines (e.g., Type K, green stripe) should be used by trained emergency response personnel[12].

PPE_Workflow cluster_ppe Mandatory PPE Ensemble cluster_controls Engineering Controls Goggles Chemical Safety Goggles (Mandatory) FaceShield Face Shield (Splash Risk) Goggles->FaceShield add if Gloves Double Nitrile/Neoprene Gloves Coat Lab Coat Respirator Respirator (Emergency Use) FumeHood Chemical Fume Hood FumeHood->Goggles Wears FumeHood->Gloves Wears FumeHood->Coat Wears Eyewash Eyewash/Safety Shower User Researcher User->FumeHood Works inside

Caption: Required engineering controls and PPE for handling the compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for safety and experimental reproducibility.

SOP: Compound Handling and Weighing
  • Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent). Don all required PPE.

  • Equilibration: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound, which is crucial as amines can be hygroscopic[8].

  • Dispensing: Perform all weighing operations inside the fume hood. Use a dedicated, clean spatula. Never return excess compound to the stock bottle to prevent contamination.

  • Cleanup: After dispensing, securely cap the stock bottle. Wipe down the spatula, balance, and any surfaces within the fume hood with a suitable solvent (e.g., ethanol), followed by a dry wipe.

  • Waste: Dispose of all contaminated materials (gloves, weigh paper, wipes) in a designated, sealed hazardous waste container[13].

SOP: Emergency Spill Response

This protocol differentiates between minor and major spills.

  • Minor Spill (Contained within the fume hood):

    • Alert nearby personnel.

    • Use a spill kit absorbent for corrosive chemicals (do not use combustible materials like paper towels alone).

    • Gently cover the spill with the absorbent, working from the outside in.

    • Collect the saturated absorbent using non-sparking tools and place it in a labeled hazardous waste container[12].

    • Decontaminate the area with a suitable solution, followed by soap and water.

  • Major Spill (Outside of a fume hood):

    • EVACUATE the immediate area. Alert all personnel and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Call emergency services (e.g., 911) and the institution's Environmental Health & Safety (EHS) department immediately[9].

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team with proper respiratory protection.

Spill_Response_Flowchart Start Spill Detected Decision Is spill contained in fume hood? Start->Decision MinorSpill Minor Spill Protocol: 1. Alert colleagues 2. Use spill kit absorbent 3. Collect waste 4. Decontaminate Decision->MinorSpill Yes MajorSpill Major Spill Protocol: 1. EVACUATE AREA 2. Alert others / Pull alarm 3. Close lab doors 4. Call EHS / 911 Decision->MajorSpill No End Incident Documented MinorSpill->End MajorSpill->End

Caption: Decision workflow for responding to a chemical spill.

Section 4: Storage and Stability

Proper storage is critical to maintain compound purity and prevent hazardous reactions.

Storage Conditions

Based on guidelines for analogous amines and air-sensitive compounds, the following conditions are recommended[2][12][14].

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Slows potential degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents air-oxidation of the amine groups.[12]
Light Store in an amber vial or in the darkProtects against light-catalyzed degradation.[12]
Container Tightly sealed, original containerPrevents contamination and leakage. Containers must be resealed carefully after opening.[2]
Location In a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.Ensures proper segregation from incompatible materials.[5][15]
Incompatible Materials

Store this compound away from the following:

  • Strong Oxidizing Agents: Can react violently.

  • Acids and Acid Chlorides: Can cause vigorous, exothermic neutralization reactions.

  • Carbon Dioxide: Amines can absorb CO₂ from the air.

  • Heat and Ignition Sources: While the flashpoint is unknown, related amines are combustible liquids[2][14].

Section 5: Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[16][17][18].

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[9]. A safety shower must be used if the contact area is large. Seek immediate medical attention[17].

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open[9]. Do not interrupt flushing. Remove contact lenses if it can be done easily. Transport to an emergency medical facility immediately[15].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[17].

References

  • Trinity Safety Group. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations. Retrieved January 20, 2026, from [https://www.researchgate.net/publication/239534563_An_Improved_Preparation_of_35-Bis trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bis trifluoromethylphenyl_Grignard_Reagent]([Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bis trifluoromethylphenyl_Grignard_Reagent)

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved January 20, 2026, from [Link]

  • MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved January 20, 2026, from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved January 20, 2026, from [Link]

  • NJ Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved January 20, 2026, from [Link]

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. Retrieved January 20, 2026, from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved January 20, 2026, from [Link]

Sources

The Versatile Building Block: 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, chiral amines and fluorine-containing moieties have garnered significant attention for their ability to impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. "2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine" (CAS No. 885950-66-3) is a chiral building block that elegantly combines these features, positioning it as a valuable precursor in the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its derivatization, offering researchers and drug development professionals a practical resource for leveraging this compound's synthetic potential.

The Significance of Structural Features

The synthetic utility of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine stems from the unique interplay of its constituent parts:

  • The Chiral Pyrrolidine Moiety: The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs.[1] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for stereospecific interactions with biological targets.[2] The presence of a chiral center in the pyrrolidinyl fragment of the title compound offers a handle for asymmetric synthesis, enabling the construction of enantiomerically pure final products.

  • The Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the -CF3 group can modulate pKa and improve membrane permeability, contributing to favorable pharmacokinetic profiles.[4]

  • The Primary Ethylamine Chain: The primary amine functionality serves as a versatile reactive handle for a wide array of chemical transformations. This allows for the straightforward introduction of diverse functionalities through reactions such as amidation, sulfonamidation, urea formation, and reductive amination, making it an ideal building block for combinatorial and parallel synthesis efforts.[5]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is provided in the table below.

PropertyValueSource
CAS Number 885950-66-3[4]
Molecular Formula C13H17F3N2[4]
Molecular Weight 258.28 g/mol [4]
Appearance Not specified, typically an oil or low-melting solid-
Purity Typically >95%[4]
Storage Store in a cool, dry place under an inert atmosphere[4]

Handling and Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Applications in the Synthesis of Bioactive Molecules

While specific, detailed protocols for the direct use of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine in the public domain are limited, its structural motifs are present in a variety of bioactive compounds. The following sections provide representative, field-proven protocols for the derivatization of this building block, based on established synthetic methodologies for analogous chiral amines. These protocols are designed to be robust and adaptable for the synthesis of compound libraries for screening and lead optimization.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of the title compound readily participates in these reactions. The resulting amides can serve as key intermediates or as final drug candidates themselves.

Reaction Workflow: Amide Synthesis

cluster_reagents Reagents & Starting Materials cluster_procedure Procedure cluster_workup Work-up & Purification cluster_product Final Product A 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine P3 Add a solution of the amine building block. A->P3 B Carboxylic Acid (R-COOH) P1 Dissolve carboxylic acid, coupling agent, and base in solvent. B->P1 C Coupling Agent (e.g., HATU, HOBt/EDC) C->P1 D Base (e.g., DIPEA, Et3N) D->P1 E Anhydrous Solvent (e.g., DMF, DCM) E->P1 P2 Stir at room temperature for activation. P1->P2 P2->P3 P4 Stir at room temperature overnight. P3->P4 W1 Aqueous work-up (e.g., wash with NaHCO3, brine). P4->W1 W2 Dry organic layer (e.g., over Na2SO4). W1->W2 W3 Concentrate in vacuo. W2->W3 W4 Purify by column chromatography. W3->W4 FP Amide Derivative W4->FP

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of a Representative Amide

This protocol describes a general procedure for the coupling of a carboxylic acid with 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine using HATU as the coupling agent.

Materials:

  • 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and EtOAc to afford the desired amide.

Expected Outcome: This protocol is expected to yield the desired amide in good to excellent yields (typically 70-95%), depending on the nature of the carboxylic acid used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Urea Derivatives

Urea moieties are important pharmacophores found in numerous therapeutic agents. The primary amine of the title compound can be readily converted to a urea by reaction with an isocyanate or by a two-step procedure involving a carbamate intermediate.

Reaction Workflow: Urea Synthesis

cluster_reagents Reagents & Starting Materials cluster_procedure Procedure cluster_workup Work-up & Purification cluster_product Final Product A 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine P1 Dissolve the amine in the solvent. A->P1 B Isocyanate (R-NCO) P2 Add the isocyanate dropwise at 0 °C. B->P2 C Anhydrous Aprotic Solvent (e.g., THF, DCM) C->P1 P1->P2 P3 Allow to warm to room temperature and stir. P2->P3 W1 Concentrate in vacuo. P3->W1 W2 Purify by recrystallization or column chromatography. W1->W2 FP Urea Derivative W2->FP

Caption: Workflow for the synthesis of urea derivatives.

Experimental Protocol: Synthesis of a Representative Urea

This protocol describes a general procedure for the reaction of an isocyanate with 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.[6]

Materials:

  • 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (1.0 eq)

  • Isocyanate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (1.0 eq) in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.05 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent such as hexanes or ether.

  • If the product is an oil, purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired urea.

Expected Outcome: This reaction is typically high-yielding (80-99%) and clean, often requiring minimal purification. The resulting urea should be characterized by standard spectroscopic methods.

Conclusion

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine is a strategically designed building block that offers a convergence of desirable structural features for modern medicinal chemistry. Its chiral pyrrolidine core, combined with a trifluoromethylphenyl moiety and a versatile primary amine handle, provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide serve as a practical starting point for researchers to explore the synthetic potential of this compound in their drug discovery and development programs.

References

  • MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • ResearchGate. Synthesis of pyrrolidones via reductive amination of LA. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]

  • Semantic Scholar. Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-AMINO-1-(4-nitrophenyl). [Link]

  • Spherix. 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. [Link]

  • PubMed Central. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • PubMed Central. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). [Link]

  • PubMed Central. Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. [Link]

  • PubMed Central. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • National Institutes of Health. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

  • National Institutes of Health. 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. [Link]

  • National Institutes of Health. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

  • National Institutes of Health. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this and structurally related compounds. As there is no established, single-step protocol for this specific molecule in the current literature, this document provides a proposed, robust synthetic route and addresses the potential challenges you may encounter at each step. Our approach is grounded in fundamental organic chemistry principles and supported by relevant literature to ensure scientific integrity and practical applicability.

Proposed Synthetic Pathway

The synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine can be logically approached in a three-part process, starting from the commercially available 4'-(Trifluoromethyl)acetophenone. This multi-step synthesis is designed for reliability and scalability.

Synthetic_Pathway Proposed Synthetic Pathway A 4'-(Trifluoromethyl)acetophenone (A) B 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (B) A->B Part 1: α-Bromination C 2-(Pyrrolidin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (C) B->C Part 2: Nucleophilic Substitution D Final Product C->D Part 3: Reductive Amination

A high-level overview of the proposed synthetic route.

Part 1: α-Bromination of 4'-(Trifluoromethyl)acetophenone

The initial step involves the selective bromination of the α-carbon of 4'-(Trifluoromethyl)acetophenone (A) to yield 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (B). This is a standard transformation, but the electron-withdrawing nature of the trifluoromethyl group can influence reactivity and side-product formation.

Frequently Asked Questions & Troubleshooting

Q1: My α-bromination reaction is slow and gives a low yield of the desired product (B). What are the likely causes and how can I improve it?

A1: Slow reaction rates and low yields in the α-bromination of acetophenones are often due to issues with enolate formation or the choice of brominating agent.

  • Causality: The reaction proceeds via an enol or enolate intermediate. The rate of enolization is often the rate-determining step. The strong electron-withdrawing trifluoromethyl group on the phenyl ring can decrease the electron density of the carbonyl, potentially affecting the rate of enolization.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: While molecular bromine (Br₂) in a solvent like acetic acid or methanol is common, it can lead to the formation of dibrominated byproducts and the generation of HBr, which can further complicate the reaction. Consider using N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride. NBS is often a milder and more selective brominating agent for α-bromination of ketones.

    • Catalysis: For Br₂-based brominations, the reaction is often acid-catalyzed to promote enol formation. Ensure you are using a suitable acidic medium, such as glacial acetic acid. If using NBS, a radical initiator is typically required.

    • Temperature Control: The reaction temperature can significantly impact the outcome. For Br₂ bromination, reactions are often run at or slightly above room temperature. Overheating can lead to increased side product formation. For NBS bromination, the reaction may require heating to initiate the radical chain reaction.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and prevent the formation of over-brominated products.

Q2: I am observing significant amounts of a dibrominated byproduct. How can I suppress this?

A2: The formation of a dibrominated byproduct is a common issue, especially when using an excess of the brominating agent or when the monobrominated product is more reactive than the starting material.

  • Causality: The bromine atom introduced in the first step is electron-withdrawing, which can make the remaining α-proton more acidic and prone to a second bromination.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of Br₂ or NBS. It can be beneficial to add the brominating agent slowly to the reaction mixture to maintain a low concentration.

    • Reaction Time: As mentioned in A1, closely monitor the reaction and quench it as soon as the starting material is consumed to prevent further reaction.

    • Alternative Reagents: Consider using a milder brominating agent like pyridinium tribromide, which can offer better control and selectivity for monobromination.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Brominating Agent Br₂NBSPyridinium TribromideCondition 2 and 3 may offer higher selectivity for the mono-brominated product.
Solvent Glacial Acetic AcidCCl₄THFSolvent choice depends on the brominating agent.
Catalyst H⁺ (from Acetic Acid)AIBN (radical initiator)None typically neededCatalyst is crucial for initiating the reaction with Br₂ and NBS.
Temperature Room TemperatureRefluxRoom TemperatureTemperature control is key to minimizing side reactions.

Part 2: Nucleophilic Substitution with Pyrrolidine

This step involves the reaction of the α-bromoketone (B) with pyrrolidine to form 2-(pyrrolidin-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (C). This is a standard Sₙ2 reaction.

Frequently Asked Questions & Troubleshooting

Q1: The yield of my aminoketone (C) is low, and I have a complex mixture of products. What could be going wrong?

A1: Low yields in this step can be attributed to several factors, including competing elimination reactions, over-alkylation of the amine, and instability of the product.

  • Causality: The α-bromoketone is susceptible to both substitution (Sₙ2) and elimination (E2) reactions. Pyrrolidine acts as both a nucleophile and a base. The product aminoketone can also be unstable under certain conditions.

  • Troubleshooting Steps:

    • Control of Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the α-bromoketone and to act as a base to neutralize the HBr formed during the reaction. Using a large excess of pyrrolidine can sometimes lead to side reactions.

    • Addition of a Non-Nucleophilic Base: To minimize the role of pyrrolidine as a base and favor the Sₙ2 pathway, consider adding a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge the HBr produced.

    • Solvent Choice: A polar aprotic solvent like acetonitrile, acetone, or dimethylformamide (DMF) is generally preferred for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophile.

    • Temperature: Running the reaction at a lower temperature can favor the Sₙ2 reaction over the E2 elimination, which typically has a higher activation energy. Start at room temperature and gently heat if the reaction is too slow.

    • Product Instability: α-aminoketones can be prone to self-condensation (Favorskii rearrangement is a possibility, though less likely with a secondary amine). It is important to work up the reaction promptly once complete and consider purifying the product via chromatography at lower temperatures if it appears to be unstable.

Q2: My purification of the aminoketone (C) by silica gel chromatography is difficult and gives low recovery. Are there any tips?

A2: Amines can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites. This will significantly improve the chromatography of the basic aminoketone.

    • Alternative Stationary Phase: If problems persist, consider using a different stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 silica gel.

    • Salt Formation and Extraction: An alternative to chromatography is to perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This can be a very effective purification method for basic compounds.

Troubleshooting_Part2 Troubleshooting Nucleophilic Substitution Start Low Yield of Aminoketone (C) Stoichiometry Check Pyrrolidine Stoichiometry (1.1-1.5 eq.) Start->Stoichiometry Base Add a Non-Nucleophilic Base (e.g., DIPEA) Start->Base Solvent Use Polar Aprotic Solvent (e.g., ACN, DMF) Start->Solvent Temperature Optimize Temperature (start at RT) Start->Temperature Purification Purification Issues? Start->Purification Chromatography Neutralize Silica with Et₃N Purification->Chromatography Yes Extraction Use Acid-Base Extraction Purification->Extraction Yes

A decision tree for troubleshooting Part 2.

Part 3: Reductive Amination of the Aminoketone

The final step is the conversion of the ketone in intermediate (C) to a primary amine to yield the target molecule. A reliable method is the reduction of an intermediate oxime. An alternative is a direct reductive amination.

Route 3A: Oximation followed by Reduction
Step 3a: Formation of the Oxime (D)

The aminoketone (C) is reacted with hydroxylamine hydrochloride to form the corresponding oxime (D).

Step 3b: Reduction of the Oxime (D)

The oxime is then reduced to the primary amine.

Route 3B: Direct Reductive Amination

The aminoketone (C) is directly converted to the amine using a source of ammonia and a reducing agent.

Frequently Asked Questions & Troubleshooting

Q1: My oxime formation (Step 3a) is incomplete. How can I drive it to completion?

A1: Oxime formation is a reversible equilibrium reaction.

  • Causality: The reaction's equilibrium may not favor the product under your current conditions. The presence of the bulky pyrrolidine group adjacent to the ketone may also sterically hinder the reaction.

  • Troubleshooting Steps:

    • pH Control: The reaction is pH-dependent. It is typically carried out in the presence of a base like sodium acetate or pyridine to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a slightly acidic to neutral pH (around 4-6) which is optimal for oxime formation.

    • Temperature and Time: Gently heating the reaction mixture can help to drive the equilibrium towards the product. Monitor the reaction by TLC to determine the optimal time.

    • Removal of Water: The reaction produces water as a byproduct. In some cases, using a Dean-Stark apparatus to remove water can shift the equilibrium to the product side, though this is not always necessary for oxime formation.

Q2: The reduction of my oxime (Step 3b) is giving low yields or side products. What are the best reducing agents to use?

A2: The choice of reducing agent for an oxime is critical to avoid side reactions like the formation of aziridines or secondary amines.

  • Causality: Different reducing agents have different mechanisms and selectivities. Strong, non-selective reducing agents can lead to over-reduction or rearrangement.

  • Troubleshooting Steps:

    • Catalytic Hydrogenation: This is often a clean and effective method. Use a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The solvent is typically an alcohol like ethanol or methanol. The addition of a small amount of acid can sometimes improve the reaction rate.

    • Metal Hydrides: Lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether is a powerful reducing agent that is very effective for oxime reduction.[1] However, it is non-selective and will reduce other functional groups. Sodium borohydride (NaBH₄) is generally not strong enough to reduce oximes on its own but can be effective in the presence of additives like nickel chloride or cobalt chloride.

    • Dissolving Metal Reduction: A classic method is the use of sodium metal in an alcohol like ethanol (Bouveault-Blanc reduction), which can be very effective but requires careful handling of the sodium metal.

Reducing AgentSolventTypical ConditionsPotential Issues
H₂/Pd-C Ethanol, Methanol1-5 atm H₂, RT to 50°CCatalyst poisoning, slow reaction
LiAlH₄ THF, Et₂O0°C to refluxHighly reactive, requires anhydrous conditions, difficult workup
NaBH₄/NiCl₂ Methanol0°C to RTExothermic, potential for side reactions if not controlled
Na/Ethanol EthanolRefluxRequires careful handling of sodium metal

Q3: Can I perform a direct reductive amination of the aminoketone (C) to the final product?

A3: Yes, a direct reductive amination is a viable and potentially more efficient alternative to the two-step oxime route.

  • Methodology: This would involve reacting the aminoketone (C) with an ammonia source in the presence of a reducing agent. A common and effective method is the Leuckart-Wallach reaction or modifications thereof.

  • Recommended Protocol:

    • Reagents: Use ammonium formate as both the ammonia source and the reducing agent. Alternatively, use ammonia and a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃). The latter are generally milder and more selective.[2]

    • Catalyst: For some reductive aminations, a catalyst may be beneficial. For example, ruthenium complexes have been used for the reductive amination of acetophenone.[3]

    • Solvent: A protic solvent like methanol or ethanol is typically used.

    • pH Control: Maintaining a slightly acidic pH (around 6-7) is often crucial for the formation of the intermediate imine before reduction. This can be achieved by adding a small amount of acetic acid.

This direct approach can reduce the number of synthetic steps, which is often advantageous for overall yield.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(7), 1509-1514. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from [Link]

  • Krasavin, M. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. Available at: [Link]

  • Lemmerer, A., & Michael, J. P. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3281. Available at: [Link]

  • Sultanov, R. M., et al. (2013). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 18(10), 12393–12407. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical solutions to the challenges you may encounter.

Introduction

2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (CAS No. 885950-66-3) is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a chiral center and a trifluoromethyl group, presents unique purification challenges. The trifluoromethyl group can enhance lipophilicity, which may improve the bioavailability of drug candidates.[1] Commercially available batches of this compound are often sold at ≥95% purity, indicating that achieving higher purity levels requires robust purification strategies.[1][3] This guide will address the most common purification hurdles and provide detailed protocols to help you achieve your desired purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine in a question-and-answer format.

Issue 1: My purified compound shows two peaks of equal or unequal intensity on the chiral HPLC.

Question: I've purified my 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine by standard silica gel chromatography, and it appears as a single spot on TLC. However, when I analyze it by chiral HPLC, I see two peaks. What does this mean, and how can I resolve this?

Answer: The presence of two peaks on a chiral HPLC column indicates that your sample is a mixture of enantiomers. The molecule has a stereocenter at the carbon atom connecting the phenyl ring, the pyrrolidine ring, and the ethylamine group. A non-stereoselective synthesis will produce a racemic mixture (a 1:1 ratio of the two enantiomers). Standard achiral purification techniques like silica gel chromatography will not separate these enantiomers.

To isolate a single enantiomer, you will need to employ a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[4]

Workflow for Chiral HPLC Method Development

cluster_0 Chiral HPLC Method Development start Start with Racemic Mixture csp_selection Select Chiral Stationary Phase (CSP) e.g., polysaccharide-based (amylose or cellulose derivatives) start->csp_selection mobile_phase Choose Mobile Phase Mode (Normal Phase, Polar Organic, or Reversed Phase) csp_selection->mobile_phase screening Screen Different Mobile Phases (e.g., Heptane/IPA, Heptane/EtOH, MeCN/MeOH) mobile_phase->screening optimization Optimize Separation (Adjust solvent ratio, flow rate, temperature) screening->optimization analysis Analyze Separation (Resolution > 1.5?) optimization->analysis analysis->screening No scale_up Scale-up to Preparative HPLC analysis->scale_up Yes end Pure Enantiomers scale_up->end

Caption: A workflow diagram for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives. These are versatile and have a high success rate for separating a wide range of chiral compounds.[5][6]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of n-heptane and isopropanol (IPA) or ethanol (EtOH). A typical starting gradient could be 90:10 (v/v) heptane:alcohol.

    • Polar Organic Mode: Use mixtures of acetonitrile (MeCN) and methanol (MeOH).

    • Reversed Phase: Employ mixtures of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (MeCN or MeOH).

  • Optimization: Adjust the ratio of the solvents in your mobile phase to improve the resolution between the enantiomer peaks. A lower percentage of the polar solvent (alcohol) in normal phase will generally increase retention time and may improve separation.

  • Scale-Up: Once you have achieved baseline separation on an analytical scale, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each enantiomer.

ParameterAnalytical ScalePreparative Scale
Column ID 4.6 mm>20 mm
Flow Rate 0.5 - 1.5 mL/min10 - 50 mL/min
Injection Volume 5 - 20 µL>100 µL
Typical Loading <1 mg>50 mg
Issue 2: My final product is contaminated with starting materials and/or byproducts.

Question: After my synthesis and initial work-up, I'm having trouble removing impurities that have similar polarity to my product. How can I improve my purification?

Answer: When impurities have similar polarity to the desired compound, standard silica gel chromatography can be challenging. Here are several strategies to address this:

  • Optimize your Chromatography:

    • Solvent System: Experiment with different solvent systems. A mixture of three solvents (e.g., dichloromethane/methanol/ammonium hydroxide) can sometimes provide better separation than a two-solvent system. The ammonium hydroxide will keep your amine product in its free base form and can improve peak shape.

    • Gradient Elution: If you are using isocratic elution, switch to a shallow gradient. This can help to resolve closely eluting compounds.

  • Acid-Base Extraction: Your product is a basic amine. You can use this property to your advantage in a liquid-liquid extraction.

    • Dissolve your crude product in a non-polar organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide to a pH > 10.

    • Extract your free-based product back into an organic solvent.

    • Wash with brine, dry over sodium sulfate, and concentrate to get your purified product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.[7]

    • Solvent Screening: Find a suitable solvent or solvent pair. A good solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[7] Test small amounts of your product in various solvents like ethanol, isopropanol, ethyl acetate, or heptane.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.[7]

Issue 3: I am experiencing low recovery after purification.

Question: My purification seems to be working in terms of purity, but my overall yield is very low. What could be the cause?

Answer: Low recovery can be due to several factors throughout the purification process.

  • During Extraction:

    • Incomplete Extraction: Ensure you are performing multiple extractions with the organic solvent to fully recover your product from the aqueous layer.

    • Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through Celite.

  • During Chromatography:

    • Irreversible Adsorption: Amines can sometimes irreversibly bind to acidic silica gel. You can neutralize the silica by pre-treating your column with a solvent system containing a small amount of triethylamine or ammonium hydroxide (e.g., 0.1-1%).

    • Product Streaking: If your product is streaking on the column, it can lead to broad fractions and difficult separation, resulting in lower yields of pure fractions. Adding a small amount of a base to your mobile phase can improve peak shape.

  • During Recrystallization:

    • Using too much solvent: This is a common cause of low recovery, as a significant amount of your product will remain dissolved in the mother liquor.[7] Use the minimum amount of hot solvent required to dissolve your compound.

    • Crystallizing too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine?

A1: The IUPAC name is 2-pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine.[2]

Q2: What are some common analytical techniques to assess the purity of this compound?

A2: A combination of techniques should be used to assess purity:

  • NMR (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • LC-MS or GC-MS: To determine the mass of the compound and detect impurities.[2]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).

  • Elemental Analysis (CHNF): To confirm the elemental composition.

Q3: How should I store 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine?

A3: While specific stability data is not widely published, similar amine compounds are best stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. Some suppliers recommend storage at room temperature in an inert atmosphere.[8]

Q4: Can I use derivatization to separate the enantiomers?

A4: Yes, indirect chiral separation is an alternative to chiral HPLC.[4] This involves reacting the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isothiocyanate) to form diastereomers.[9] These diastereomers have different physical properties and can be separated by standard achiral chromatography. The derivatizing agent is then cleaved to yield the pure enantiomers. This method can be more labor-intensive than direct chiral HPLC.

Workflow for Indirect Chiral Separation

cluster_1 Indirect Chiral Separation Workflow start Racemic Amine derivatization React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) start->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers separation Separate Diastereomers by Achiral Chromatography (e.g., Silica Gel) diastereomers->separation cleavage Cleave Derivatizing Agent separation->cleavage end Pure Enantiomers cleavage->end

Caption: A workflow for indirect chiral separation via derivatization.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (2nd ed.). Marcel Dekker.
  • A-Star Research. (n.d.). 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]pyrrolidine. Retrieved from [Link]

  • Tao, Y., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • Zhang, T., & W. R. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318.
  • Aturki, Z., D'Acquarica, I., Gasparrini, F., & Zappia, G. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 263.
  • Wang, Y., et al. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 38(7), 819-824.
  • Yuan, C., et al. (2018). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 23(10), 2465.
  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Retrieved from [Link]

Sources

"2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" stability and degradation issues.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine (CAS 885950-66-3). This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and data from structurally related compounds to provide a robust framework for your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses common questions regarding the stability and handling of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.

Q1: What is the expected shelf-life of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine?

While specific, long-term stability data for this exact molecule is not extensively published, suppliers of analogous compounds often report a shelf-life of up to three years (1095 days) when stored under recommended conditions.[1][2] However, the actual stability is highly dependent on the specific storage conditions and the purity of the material. It is crucial to refer to the certificate of analysis provided by your supplier and to perform your own stability assessment for critical applications.

Q2: What are the optimal storage conditions for this compound?

To maximize the shelf-life and prevent degradation, it is recommended to store 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C in a desiccated environment is advisable. For short-term use, storage at 2-8°C is acceptable. The phenethylamine core in similar molecules can absorb carbon dioxide from the air, so minimizing exposure to the atmosphere is best practice.[3]

Q3: What are the likely degradation pathways for this molecule?

Based on its chemical structure, which includes a phenethylamine core, a pyrrolidine ring, and a trifluoromethylphenyl group, several degradation pathways can be anticipated, primarily under stress conditions such as exposure to acid, base, oxidants, light, and heat.[4]

  • Oxidation: The ethylamine side chain and the pyrrolidine ring are susceptible to oxidation.[5] The nitrogen atom in the pyrrolidine ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides. The benzylic position (the carbon atom attached to both the phenyl ring and the pyrrolidinylethylamine moiety) is also a potential site of oxidation.

  • Hydrolysis: The trifluoromethyl (-CF3) group is generally stable, but under strong alkaline conditions, it can undergo hydrolysis to a carboxylic acid (-COOH) group.[1]

  • Photodegradation: Aromatic amines and compounds with a trifluoromethylphenyl group can be susceptible to degradation upon exposure to UV light.[1] Photolytic stress may lead to the formation of complex degradation products.

Q4: Is the trifluoromethylphenyl group a point of instability?

Generally, no. The trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bond.[1] Degradation of the molecule is more likely to initiate at other, more labile functional groups, such as the amine functionalities.[1]

Q5: Are there any known incompatibilities with common solvents or reagents?

Avoid strong oxidizing agents, as they can lead to the degradation of the amine groups. While generally soluble in common organic solvents, prolonged storage in protic solvents, especially at elevated temperatures, may facilitate degradation. For aqueous solutions, the pH should be carefully controlled, as both strongly acidic and basic conditions can promote degradation.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during experimentation.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent biological activity or analytical results over time. Degradation of the compound in solution.1. Prepare fresh solutions daily. Do not use stock solutions that have been stored for extended periods, especially at room temperature. 2. Use appropriate solvents. For aqueous buffers, ensure the pH is near neutral and consider degassing the buffer to remove dissolved oxygen. 3. Protect from light. Store stock solutions in amber vials or wrap vials in aluminum foil.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and their retention times. 2. Analyze a freshly prepared sample as a control to confirm that the unexpected peaks are not present initially. 3. Check for contamination in your solvents, vials, or analytical instrument.
Poor recovery of the compound from biological matrices. Adsorption to labware or instability in the matrix.1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Assess the stability of the compound in the specific biological matrix at the intended experimental temperature. This can be done by spiking the matrix with a known concentration of the compound and analyzing it at different time points.
Difficulty in obtaining a clean mass spectrum (e.g., dominant, uninformative fragments). In-source fragmentation of the pyrrolidine moiety.The pyrrolidine group can preferentially sequester a proton during mass spectrometry analysis, leading to a dominant fragment and loss of other structural information.[6] Consider using analytical techniques that can mitigate this, such as in-source fragmentation followed by MS/MS on the resulting core ion.[6]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to understand its stability profile, as recommended by ICH guidelines.[7]

Objective: To identify potential degradation products and pathways for 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.

Materials:

  • 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample and a dark control stored under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.

    • Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

    • Use MS data to propose structures for the degradation products.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_molecule Parent Compound cluster_products Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) Parent 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Photodegradation (UV light) Photodegradation (UV light) N_Oxide Pyrrolidine N-Oxide Derivative Parent->N_Oxide Oxidation of Pyrrolidine N Ring_Opened Ring-Opened Pyrrolidine Derivative Parent->Ring_Opened Oxidation of Pyrrolidine Ring Carboxylic_Acid 4-(Carboxy)phenyl Derivative Parent->Carboxylic_Acid Hydrolysis of -CF3 TFA Trifluoroacetic Acid Parent->TFA Photolytic Cleavage of -CF3

Caption: Inferred degradation pathways under various stress conditions.

Diagram 2: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 70°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Identify Degradants & Assess Stability hplc->data

Caption: Workflow for conducting forced degradation studies.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1001, Phenethylamine. [Link]

  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Ellefsen, K. L., et al. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Journal of Analytical Toxicology.
  • Ellis, M. V., et al. (2004). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this class of molecules. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experimental design.

Introduction: Understanding the Molecule

The compound "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" possesses distinct structural features that dictate its solubility profile:

  • A Basic Amine Core: The pyrrolidine and ethylamine groups are basic, meaning their ionization state—and thus solubility—is highly dependent on pH.[1][2][3]

  • An Aromatic Phenyl Group: This contributes to the molecule's rigidity and potential for π-π stacking, which can favor a solid, crystalline state.

  • A Lipophilic Trifluoromethyl (CF3) Group: The -CF3 group is a strong electron-withdrawing group that significantly increases lipophilicity (the tendency to dissolve in fats, oils, and non-polar solvents).[4] This often leads to poor aqueous solubility.[4][5]

The combination of a basic, ionizable center with a large, lipophilic moiety presents a classic solubility challenge: the molecule is poorly soluble in aqueous media at neutral or high pH and may also have limited solubility in some organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my aqueous buffer?

A1: This is the most common issue for basic compounds like this one. Weakly basic drugs are more soluble at lower pH values where they exist in a protonated, ionized (salt) form.[1][3] As the pH of the solution rises above the compound's pKa, it deprotonates to its neutral, free base form, which is significantly less soluble and precipitates. This can happen when a stock solution made in an acidic environment or an organic solvent is diluted into a neutral pH buffer (e.g., PBS at pH 7.4).[6]

Q2: What is the best starting solvent to prepare a stock solution?

A2: For initial experiments, preparing a high-concentration stock solution in a water-miscible organic solvent is recommended. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • N-Methyl-2-pyrrolidone (NMP)[7][8]

Always prepare the stock at a concentration significantly higher than your final working concentration to minimize the amount of organic solvent in your final assay medium.

Q3: Can I improve aqueous solubility without using organic co-solvents?

A3: Yes. The most effective strategy for a basic compound is pH adjustment. By preparing your aqueous buffer at a pH at least 2 units below the pKa of the basic nitrogen, you can ensure the compound remains in its more soluble, protonated form.[9] If the pKa is unknown, empirical testing starting from acidic pH (e.g., pH 2-4) is a valid approach.

Q4: Is forming a salt of my compound a good strategy?

A4: Absolutely. Salt formation is a standard and highly effective method for increasing the solubility and dissolution rate of basic (and acidic) drugs.[10][11][12] Converting the free base into a salt, such as a hydrochloride (HCl) or tartrate salt, can dramatically improve its aqueous solubility and handling characteristics.[9][10]

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a logical workflow for diagnosing and solving solubility issues.

Problem 1: Compound is insoluble in aqueous buffers at physiological pH.
Root Cause Analysis:

The compound is likely in its non-ionized, free base form, which has very low aqueous solubility. The high lipophilicity from the trifluoromethylphenyl group exacerbates this issue.[4]

Solutions Workflow:

Caption: Workflow for pH-based solubilization.

Detailed Protocol: pH Adjustment
  • Estimate pKa: If not known, use chemical modeling software or assume a pKa in the range of 8-10, typical for similar amine structures.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) in 0.5 pH unit increments.

  • Solubility Test: Add a small, known amount of your compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for several hours (or until equilibrium is reached) to allow for maximum dissolution.

  • Observation & Quantification: Visually inspect for undissolved material. For quantitative results, filter the saturated solutions and measure the concentration of the dissolved compound using HPLC or UV-Vis spectroscopy.

  • Selection: Choose the lowest pH that provides the required solubility while being compatible with your experimental system.

Problem 2: pH adjustment is not feasible or sufficient.
Root Cause Analysis:

Your experimental system may be pH-sensitive (e.g., cell cultures, enzyme assays), or the compound's intrinsic solubility is too low even when fully ionized.

Solutions Workflow:

Caption: Workflow for using co-solvents.

Data Summary: Common Co-Solvents & Excipients
Solubilizing AgentTypeTypical Starting ConcentrationKey Considerations
Ethanol Co-Solvent1-10% (v/v)Can cause protein precipitation at higher concentrations.[7]
Propylene Glycol (PG) Co-Solvent1-20% (v/v)Generally well-tolerated in many biological systems.[7]
Polyethylene Glycol 400 (PEG 400) Co-Solvent5-30% (v/v)Can be viscous; check for interference with assays.[13]
N-Methyl-2-pyrrolidone (NMP) Co-Solvent1-5% (v/v)A powerful solubilizer, but assess its compatibility with your specific system.[7][8]
Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexing Agent2-10% (w/v)Forms inclusion complexes to shield lipophilic parts of the drug.[13]
Polysorbate 80 (Tween® 80) Surfactant0.1-1% (v/v)Forms micelles to encapsulate the drug; useful at low concentrations.[13]
Detailed Protocol: Co-Solvent Stock Preparation
  • Select a Co-Solvent: Start with DMSO or Ethanol as they are common and effective.[14]

  • Prepare a 10-100 mM Stock: Weigh the compound accurately and dissolve it in the minimum required volume of the chosen co-solvent. Use gentle warming (not to exceed 40°C) or sonication if needed. Ensure the compound is fully dissolved.

  • Dilution into Aqueous Media: Slowly add the stock solution dropwise into your stirred aqueous buffer. Never add the aqueous buffer to the organic stock, as this will cause immediate precipitation.

  • Monitor for Stability: Check the final solution for any signs of cloudiness or precipitation immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours).

  • Control for Solvent Effects: Always include a vehicle control in your experiments, containing the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.

Advanced Strategy: Salt Formation for Long-Term Success

For compounds intended for further development, creating a stable, soluble salt form is the most robust strategy.[9][10] This converts the less soluble free base into a more readily dissolvable crystalline salt.

Protocol: Small-Scale Salt Formation Screening
  • Solubilize the Free Base: Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Add Acid: Add a stoichiometric equivalent (1.0 eq) of a selected acid. Common choices include hydrochloric acid (as a solution in an organic solvent like dioxane or isopropanol), sulfuric acid, tartaric acid, or methanesulfonic acid.

  • Induce Crystallization: If a precipitate does not form immediately, cool the solution, slowly add a non-polar anti-solvent (like hexane or heptane), or scratch the inside of the flask to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and assess the new solid's properties, including its aqueous solubility and stability, comparing it to the original free base.

Final Recommendations

When facing solubility issues with "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," adopt a systematic approach. Always begin with the simplest and most effective method for a basic compound: pH adjustment . If this is not viable, progress to a co-solvent strategy , being mindful of the final solvent concentration. For long-term use and development, investing time in a salt formation study is highly recommended as it provides a more permanent and reliable solution to solubility challenges.

References
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.
  • Modifying the Diffusion Layer of Soluble Salts of Poorly Soluble Basic Drugs To Improve Dissolution Performance. ACS Publications.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Unknown Source.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • Use of co-solvents in amine N-oxide solutions. Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.
  • Technical Support Center: Enhancing the Solubility of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. YouTube.
  • Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Scite.ai.
  • 4-(Trifluoromethyl)aniline. Solubility of Things.
  • Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. ResearchGate.
  • 4-amino-n-[4-(trifluoromethyl) Phenyl]benzenesulfonamide - Cas No: 339-42-4 at Best Price in Mumbai. Tradeindia.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Unknown Source.
  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate.
  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park.
  • 4-(Trifluoromethyl)-L-phenylalanine. MedChemExpress.
  • Are amines soluble in organic solvents?. Quora.
  • 4-(Trifluoromethyl)aniline 99 455-14-1. Sigma-Aldrich.
  • bis(4-(trifluoromethyl)phenyl)amine. Ark Pharma Scientific Limited.

Sources

Technical Support Center: Optimizing Synthesis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. The trifluoromethylphenyl moiety is a privileged structure in modern drug discovery, known for enhancing metabolic stability and binding affinity.[1] However, the synthesis of amine derivatives, particularly those containing this group, can present unique challenges.

This document provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the widely used reductive amination pathway.

Core Synthesis Pathway: Reductive Amination

The most common and versatile method for synthesizing the target scaffold is the one-pot reductive amination of a suitable ketone precursor. This process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The general workflow is depicted below:

G ketone 4'-(Trifluoromethyl)acetophenone (Starting Material) intermediate Imine/Enamine Intermediate ketone->intermediate Imine Formation amine Pyrrolidine (Nitrogen Source) amine->intermediate product Target 2-Pyrrolidinyl Derivative (Final Product) intermediate->product Reduction reagents Lewis Acid (e.g., Ti(i-OPr)₄) Solvent (e.g., EtOH) reagents->intermediate reducing_agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) reducing_agent->product

Caption: General workflow for one-pot reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yield in this reductive amination is typically traced back to two critical stages: inefficient imine/enamine formation or premature decomposition/side-reactions.

Causality & Recommended Actions:

  • Inefficient Imine/Enamine Formation: The equilibrium between the ketone/pyrrolidine and the imine/enamine intermediate may not favor the product. Water, a byproduct of this step, can hydrolyze the intermediate back to the starting materials.

    • Expert Recommendation: Introduce a Lewis acid catalyst to drive the reaction forward. Titanium(IV) isopropoxide (Ti(i-OPr)₄) is exceptionally effective.[2][3] It acts as a water scavenger and activates the ketone carbonyl group, significantly promoting imine formation.[4][5] A typical loading is 1.1-1.5 equivalents.

  • Sub-optimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh will reduce the starting ketone to the corresponding alcohol, consuming starting material and complicating purification.

    • Expert Recommendation: If you are using a strong reductant like Sodium Borohydride (NaBH₄) early in the reaction, you are likely forming a significant amount of 1-(4-(trifluoromethyl)phenyl)ethanol. Consider the following:

      • Staggered Addition: Allow the ketone, pyrrolidine, and Ti(i-OPr)₄ to stir for a sufficient period (e.g., 1-2 hours) to ensure imine formation before adding the NaBH₄.[6]

      • Switch to a Milder, More Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less likely to reduce the ketone precursor but is highly effective at reducing the protonated imine intermediate.[7]

  • Incorrect Stoichiometry: An excess of the amine component (pyrrolidine) is often beneficial to push the equilibrium towards the imine.

    • Expert Recommendation: Increase the equivalents of pyrrolidine from 1.1 to 1.5 or even 2.0 equivalents.

The following diagram outlines a decision-making process for troubleshooting low yields.

Troubleshooting_Yield start Low Yield Observed check_lewis Are you using a Lewis Acid (e.g., Ti(i-OPr)₄)? start->check_lewis add_lewis Action: Add 1.2 eq Ti(i-OPr)₄ and allow pre-incubation. check_lewis->add_lewis No check_reductant Analyze crude reaction by LCMS/TLC. Is alcohol byproduct present? check_lewis->check_reductant Yes add_lewis->check_reductant change_reductant Action: Switch to NaBH(OAc)₃ or stagger NaBH₄ addition. check_reductant->change_reductant Yes check_stoichiometry What is the stoichiometry of Pyrrolidine? check_reductant->check_stoichiometry No change_reductant->check_stoichiometry increase_amine Action: Increase Pyrrolidine to 1.5-2.0 eq. check_stoichiometry->increase_amine < 1.5 eq success Yield Improved check_stoichiometry->success ≥ 1.5 eq increase_amine->success

Sources

Technical Support Center: Scale-Up Synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

The synthesis of this chiral amine, a valuable pharmaceutical intermediate, presents several critical challenges during scale-up, primarily revolving around the handling of reactive organometallic reagents, control of reaction exotherms, and achieving high enantiopurity. This guide is structured to address these issues in a practical, question-and-answer format.

Hypothetical Synthetic Pathway for Scale-Up

For the context of this guide, we will consider a common and logical synthetic approach: a Grignard reaction to form the carbon-carbon bond, followed by chiral resolution to isolate the desired enantiomer.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation & Deprotection cluster_2 Step 3: Chiral Resolution A 4-Trifluoromethylbromobenzene C Grignard Reagent (4-(Trifluoromethyl)phenyl)magnesium bromide A->C Mg, THF B Magnesium Turnings B->C E Diastereomeric Alcohol Intermediate C->E Addition D N-Boc-2-pyrrolidinecarboxaldehyde D->E F Diastereomeric Ketone E->F Oxidation (e.g., PCC, Swern) G Racemic Amine (Target Molecule Precursor) F->G Deprotection & Reductive Amination H Racemic Amine G->H J Diastereomeric Salt Mixture H->J I Chiral Resolving Agent (e.g., Tartaric Acid) I->J Salt Formation K Desired Diastereomeric Salt (Crystallized) J->K Fractional Crystallization L Desired Enantiomer (Final Product) K->L Liberation of Free Base

Caption: A plausible synthetic route for 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine.

Troubleshooting Guide

Issue 1: Grignard Reaction Fails to Initiate or is Sluggish at Scale.

Question: We are scaling up the Grignard reaction between 4-trifluoromethylbromobenzene and magnesium turnings in THF, but the reaction is not initiating. We've confirmed our reagents are dry. What could be the problem and how do we solve it?

Answer:

This is a very common and critical issue in scaling up Grignard reactions. The success of this step hinges on the activation of the magnesium surface. Here’s a breakdown of potential causes and solutions:

  • Insufficient Magnesium Surface Activation: On a larger scale, the surface area-to-volume ratio decreases, and the passivation layer (magnesium oxide) on the turnings can be more challenging to overcome.

    • Solution 1: Mechanical Activation: Gentle grinding of a small portion of the magnesium turnings in a dry flask before the reaction can expose a fresh, reactive surface. However, this is not always practical for very large scales.

    • Solution 2: Chemical Activation: The use of initiators is a more robust method for scale-up. A small crystal of iodine is a classic initiator. Alternatively, 1,2-dibromoethane can be used; its reaction with magnesium is readily initiated and the resulting ethene bubbles are a clear visual cue of activation. A more modern and reliable method involves the use of diisobutylaluminum hydride (DIBAH) to activate the magnesium surface, which allows for initiation at lower temperatures (at or below 20°C).[1]

    • Solution 3: In-situ Monitoring: Employing in-situ infrared technology (FTIR) can help definitively identify if the reaction has initiated by monitoring the consumption of the organic halide.[1]

  • Localized High Concentrations of Halide: If the addition of the 4-trifluoromethylbromobenzene is too fast before initiation, it can coat the magnesium surface and prevent the reaction.

    • Solution: Add only a small portion (around 5-10%) of the total halide to the magnesium suspension and wait for a noticeable exotherm or visual confirmation of the reaction starting before beginning the continuous, controlled addition of the remaining halide.[1]

  • Purity of Magnesium: Ensure the magnesium turnings are of high purity and suitable for Grignard reagent formation.

Workflow for Initiating a Large-Scale Grignard Reaction:

Grignard_Initiation_Workflow start Start: Dry Glassware & Reagents prep_mg Charge Reactor with Magnesium Turnings start->prep_mg add_solvent Add Anhydrous THF prep_mg->add_solvent activate_mg Add Initiator (e.g., Iodine, 1,2-dibromoethane, or DIBAH) add_solvent->activate_mg check_activation Observe for Signs of Initiation (Color change, gentle reflux, exotherm) activate_mg->check_activation add_halide_portion Add ~5% of Total Aryl Halide check_activation->add_halide_portion Activation Observed troubleshoot Troubleshoot: - Apply gentle heating - Add more initiator - Check reagent purity check_activation->troubleshoot No Activation check_initiation Confirm Sustained Exotherm add_halide_portion->check_initiation controlled_addition Begin Slow, Controlled Addition of Remaining Aryl Halide check_initiation->controlled_addition Initiation Confirmed check_initiation->troubleshoot No Initiation maintain_temp Maintain Reaction Temperature (e.g., via reflux or external cooling) controlled_addition->maintain_temp complete Reaction Complete maintain_temp->complete

Sources

Technical Support Center: Impurity Profiling of "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" Batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the impurity profiling of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (CAS #885950-66-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in this active pharmaceutical ingredient (API). The guidance provided herein is grounded in established analytical principles and regulatory expectations to ensure the quality, safety, and efficacy of your final drug product.

Section 1: Foundational Concepts in Impurity Profiling

Q1: What is impurity profiling and why is it critical for a molecule like 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine?

A1: Impurity profiling is the comprehensive process of detecting, identifying, structurally elucidating, and quantifying impurities present in a drug substance.[1] For a molecule such as 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, this process is paramount for several reasons:

  • Safety and Efficacy: Even in minute quantities, impurities can possess undesirable pharmacological or toxicological properties that may compromise the safety and efficacy of the API.[2]

  • Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), have stringent requirements for the control of impurities.[2][3] A thorough impurity profile is a non-negotiable component of any regulatory submission.

  • Process Understanding and Control: Profiling provides crucial feedback on the synthesis and purification processes. The presence of specific impurities can indicate side reactions, degradation, or contamination, allowing for process optimization.

  • Stability Assessment: Understanding the degradation profile is essential for determining appropriate storage conditions and establishing the shelf-life of the drug substance.[4]

The structure of this API, featuring a chiral center, a reactive pyrrolidine ring, and an electron-withdrawing trifluoromethylphenyl group, presents unique challenges and potential impurity pathways that demand rigorous analytical investigation.

Q2: What are the regulatory thresholds I need to be aware of when dealing with impurities?

A2: The primary guideline is the ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] These thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[3][7]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[3][7]

It is crucial to consult the latest ICH Q3A guidelines directly for a comprehensive understanding.[6]

Section 2: Potential Impurities and Degradation Pathways

Q3: What are the most likely process-related impurities I should look for?

A3: Process-related impurities are derived from the manufacturing process and can include starting materials, intermediates, by-products, reagents, and catalysts.[2] While the exact impurities depend on the specific synthetic route, common potential impurities for a structure like 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine could include:

  • Unreacted Starting Materials: Such as 4-(trifluoromethyl)benzaldehyde or related precursors.

  • Intermediates: Incomplete reaction progression can leave residual intermediates in the final product.

  • By-products: Resulting from side reactions, such as over-alkylation or dimerization.

  • Enantiomeric Impurity: As the molecule is chiral, the unwanted enantiomer is considered an impurity and must be controlled. Specific chiral separation methods are required for its quantification.[8][9]

Q4: How can I predict and identify potential degradation products?

A4: The most effective way to predict and identify degradation products is by conducting forced degradation (or stress testing) studies .[4][10] These studies expose the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and elucidate degradation pathways.[4][11]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C, dry heat) Thermal->Analysis Photo Photolytic (ICH Q1B compliant) Photo->Analysis API API Batch 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Identify Identify & Characterize Degradants (LC-MS, NMR) Analysis->Identify If new peaks appear

Potential Degradation Pathways:

  • Oxidation of the Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[12]

  • Hydrolysis of the Trifluoromethyl Group: While the -CF3 group is generally stable, under harsh alkaline conditions, it can hydrolyze to a carboxylic acid (-COOH).[13]

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation.[13][14] Studies have shown that compounds with a trifluoromethylphenyl moiety can degrade upon exposure to UV light.[13]

Section 3: Analytical Methodologies and Troubleshooting

Q5: What is the recommended analytical workflow for impurity profiling of this compound?

A5: A multi-step, orthogonal approach is essential for robust impurity profiling.

G Detect 1. Detection & Quantification (HPLC with UV/PDA) Separate 2. Chiral Separation (Chiral HPLC/SFC) Detect->Separate For Chiral API Identify_MW 3. Identification (Molecular Weight) (LC-MS/Q-TOF) Detect->Identify_MW For Unknown Peaks > Threshold Separate->Identify_MW Confirm Enantiomer Characterize 4. Structural Elucidation (NMR, HRMS) Identify_MW->Characterize Isolate or Synthesize for Confirmation Report 5. Report & Qualify (per ICH Q3A) Characterize->Report

Step-by-Step Protocol Outline:

  • Method Development (HPLC): Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reversed-phase C18 or Phenyl column is a good starting point. The method must be able to separate the main peak from all known and potential degradation impurities.

  • Forced Degradation: Perform forced degradation studies as described in Q4 to generate degradation products and prove the method is "stability-indicating."

  • LC-MS Analysis: Couple the HPLC method to a mass spectrometer (MS) to get molecular weight information on all observed peaks.[15][16] High-resolution mass spectrometry (HRMS) like Q-TOF is highly effective for determining elemental compositions.[15][17]

  • Chiral Separation: Develop a specific method using a Chiral Stationary Phase (CSP) to separate and quantify the enantiomeric impurity.[8][18][19] Polysaccharide-based CSPs are often effective for chiral amines.[8]

  • Isolation and NMR: For any unknown impurity above the identification threshold, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.[20][21][22]

Q6: I've detected an unknown peak above the 0.10% identification threshold. What is my immediate action plan?

A6: When an unknown impurity exceeds the ICH identification threshold, a systematic investigation is required.

G Start Unknown Peak > Identification Threshold Check_Process Is it a known process -related impurity? Start->Check_Process Check_Degradation Does it match a peak from forced degradation studies? Check_Process->Check_Degradation No Qualify Proceed to Qualification (if > Qualification Threshold) Check_Process->Qualify Yes LCMS Obtain Accurate Mass & Fragmentation (LC-HRMS/MS) Check_Degradation->LCMS No Check_Degradation->Qualify Yes Propose Propose Putative Structure(s) LCMS->Propose Isolate Isolate Impurity (e.g., Prep-HPLC) Propose->Isolate NMR Confirm Structure (1H, 13C, 2D NMR) Isolate->NMR NMR->Qualify No1 No Yes1 Yes No2 No Yes2 Yes

Causality Behind the Steps:

  • Cross-reference: First, check if the peak corresponds to any known process impurity or a degradant from your forced degradation studies. This is the fastest path to identification.

  • Gather Mass Data: If it's truly unknown, LC-MS is your primary tool. The accurate molecular weight helps determine possible elemental formulas, and MS/MS fragmentation patterns provide clues about the structure.[16]

  • Propose a Structure: Based on the mass data and knowledge of the molecule's chemistry, hypothesize potential structures.

  • Confirm the Structure: A proposed structure is not enough. Unequivocal proof requires spectroscopic data, with NMR being the definitive technique for structural elucidation of organic molecules.[22]

Q7: My analytical method uses a non-volatile buffer, which is incompatible with my mass spectrometer. What should I do?

A7: This is a common and critical issue. Non-volatile buffers (e.g., phosphate) will contaminate the MS source. You must develop an equivalent, MS-compatible LC method.[15]

Strategy:

  • Develop a Parallel Method: Create a second HPLC method that uses volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.

  • Method Correlation: Run samples using both the original (non-volatile) and the new (MS-compatible) methods. Demonstrate that the impurity profile is equivalent and that the retention time order is maintained or, at a minimum, well-understood.

  • Peak Tracking: Use relative retention times (RRTs) to track peaks between the two methods to ensure you are identifying the correct impurity.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]

  • ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. National Institutes of Health. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced degradation studies of a new ant. JOCPR. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Anaerobic degradation of a pyrrolidine and c piperidine coupled with... ResearchGate. [Link]

  • (PDF) Forced Degradation Studies. ResearchGate. [Link]

  • Impurity Profiling & Characterization. Pharmaffiliates. [Link]

  • In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. PubMed Central. [Link]

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. LinkedIn. [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine and related compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the unique challenges presented by this chemical scaffold. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to make informed decisions in your research.

Introduction: Understanding the Core Challenges

Compounds based on the 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine scaffold present a distinct set of physicochemical properties that can complicate drug development. The presence of a trifluoromethyl (CF3) group significantly increases lipophilicity, which can aid in crossing biological membranes but often leads to poor aqueous solubility.[1][2] Furthermore, the ethylamine and pyrrolidine moieties may be susceptible to enzymatic metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes, potentially leading to high first-pass metabolism and reduced oral bioavailability.[3][4][5]

This guide will address these challenges head-on, providing a structured approach to identifying and overcoming the hurdles to bioavailability enhancement.

Frequently Asked Questions (FAQs)

Q1: My compound exhibits extremely low solubility in aqueous buffers for my in vitro assays. What are my initial options?

A1: This is a common and critical first hurdle. Poor aqueous solubility can lead to inaccurate assay results and an underestimation of a compound's true activity. Here are the recommended initial steps:

  • Co-solvents: Start by exploring the use of water-miscible organic co-solvents. Dimethyl sulfoxide (DMSO) is the most common, but others like ethanol or polyethylene glycol (PEG 400) can also be effective.[6] It is crucial to keep the final solvent concentration low (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts in biological assays.

  • pH Modification: Your compound contains a basic secondary amine in the pyrrolidine ring, which can be protonated.[7] By lowering the pH of your buffer (e.g., to pH 4-5), you can form a more soluble salt in situ. However, you must ensure this pH is compatible with your assay system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Cremophor® EL, can be used to create micellar solutions that solubilize lipophilic compounds.[8] Again, compatibility with the assay is paramount.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[9][10]

Q2: What is "first-pass metabolism" and why is it a concern for my compound?

A2: First-pass metabolism (or presystemic elimination) is a phenomenon where a drug gets metabolized at a specific location in the body, resulting in a reduced concentration of the active drug reaching its site of action or the systemic circulation.[5][11] For orally administered drugs, this primarily occurs in the liver and the gut wall.[12]

Your compound has features that make it a potential substrate for metabolic enzymes:

  • The ethylamin e chain can be a site for oxidation.

  • The pyrrolidine ring can undergo N-dealkylation or ring hydroxylation.[13]

  • The aromatic ring , although deactivated by the CF3 group, can still be a site for hydroxylation.

A high first-pass effect means that a significant fraction of your orally administered dose is inactivated before it ever reaches the bloodstream, leading to low bioavailability.[4][14]

Q3: How does the trifluoromethyl (CF3) group affect my compound's properties?

A3: The CF3 group is a powerful modulator of molecular properties in medicinal chemistry.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic cleavage.[1][3] Strategically placing it at a potential site of metabolism can block that pathway and increase the drug's half-life.[3]

  • Lipophilicity: It significantly increases the lipophilicity (LogP) of the molecule.[1][2][15] This can enhance membrane permeability but, as a trade-off, often decreases aqueous solubility.[16]

  • Receptor Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the phenyl ring, potentially influencing how the compound binds to its biological target.[2][15]

Troubleshooting Guides

Problem 1: Consistently Low Oral Bioavailability in Animal Studies

You've administered your compound orally to rats or mice and the plasma concentration is negligible, despite good in vitro potency. This points to a classic bioavailability problem.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation & Hypothesis cluster_2 Phase 3: Solution Strategies Start Low Oral Bioavailability Observed in PK Study CheckSol Is the compound soluble in the formulation vehicle? Start->CheckSol SolProblem Hypothesis: Solubility-Limited Absorption CheckSol->SolProblem If No Caco2 Run Caco-2 or PAMPA assay. CheckSol->Caco2 If Yes CheckPerm Does the compound have adequate permeability? PermProblem Hypothesis: Permeability-Limited Absorption CheckPerm->PermProblem If No IV_PK Perform IV PK study to determine absolute bioavailability and clearance. CheckPerm->IV_PK If Yes Formulate Solution: Formulation Enhancement (e.g., SEDDS, ASD) SolProblem->Formulate Prodrug Solution: Prodrug Approach PermProblem->Prodrug MetProblem Hypothesis: High First-Pass Metabolism MetProblem->Prodrug ChemMod Solution: Chemical Modification (block metabolic sites) MetProblem->ChemMod IV_PK->MetProblem If F% is low but clearance is high MetStab Conduct in vitro metabolic stability assays (microsomes, hepatocytes). IV_PK->MetStab Proceed to Solutions Caco2->CheckPerm

Caption: Troubleshooting workflow for low oral bioavailability.

  • Objective: To determine if low bioavailability is due to the compound not being absorbed (poor solubility/permeability) or being cleared before it reaches systemic circulation.

  • Methodology: Comparative IV vs. Oral Pharmacokinetics

    • Groups: Prepare two groups of test animals (e.g., Sprague-Dawley rats).

    • Group 1 (IV Administration): Administer the compound intravenously at a low dose (e.g., 1-2 mg/kg). This route ensures 100% bioavailability by definition.[5]

    • Group 2 (Oral Gavage): Administer the compound orally at a higher dose (e.g., 10-20 mg/kg) using a suitable formulation.

    • Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analysis: Analyze plasma concentrations using LC-MS/MS.

  • Data Interpretation:

    • Calculate the Area Under the Curve (AUC) for both IV and oral routes.

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

    • Interpretation:

      • If F% is low and the compound was detected early after oral dosing: This suggests the compound is absorbed but then rapidly cleared. This points towards high first-pass metabolism .[11]

      • If F% is low and plasma concentrations are barely detectable at all time points after oral dosing: This suggests the compound is not being absorbed effectively from the GI tract. This points towards poor solubility or poor permeability .[16][17]

Problem 2: High In Vitro Metabolic Instability

Your compound shows rapid degradation in human liver microsome or hepatocyte stability assays. This is a strong indicator of future problems with high clearance and low oral bioavailability.

  • Objective: To quantify the rate of metabolism of the compound in vitro.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM) or cryopreserved hepatocytes.

    • NADPH regenerating system (for microsomes).

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Procedure:

    • Pre-warm microsomes/hepatocytes and buffer to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining vs. time.

    • The slope of the line gives the rate constant, k.

    • Half-life (t½) = 0.693 / k

    • From this, you can calculate intrinsic clearance (CLint).

  • Prodrug Strategy: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug.[18][19][20] This can be used to mask the metabolically labile part of your molecule. For the secondary amine in the pyrrolidine ring, you could consider forming a cleavable carbamate or an amino acid conjugate.[21]

    G cluster_0 Prodrug Concept Prodrug Inactive Prodrug (Masked Amine) Enzymes Esterases, Amidases, etc. Prodrug->Enzymes Metabolic Activation ActiveDrug Active Drug (Free Amine) Promoieties Promoieties (cleaved off) Enzymes->ActiveDrug Enzymes->Promoieties

    Caption: Prodrug activation releases the active drug.

  • Chemical Modification (Metabolic Blocking): If you can identify the "soft spot" (the primary site of metabolism) through metabolite identification studies, you can attempt to block it. For example, if an adjacent carbon is being hydroxylated, introducing a methyl or fluoro group at that position can sterically or electronically hinder the metabolic enzymes.

Data Summary: Formulation Strategies

When dealing with a lipophilic, poorly soluble compound, formulation is a key strategy. The table below compares two common advanced formulation approaches.[8][9]

Formulation StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state.[22][23]- Enhances solubility and absorption of lipophilic drugs.- Can bypass first-pass metabolism via lymphatic uptake.- Potential for GI side effects from surfactants.- Chemical stability of the drug in the formulation can be a concern.Highly lipophilic (LogP > 4) compounds with poor solubility.
Amorphous Solid Dispersions (ASD) The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[10][24] This creates a high-energy, amorphous state that has a much higher apparent solubility and faster dissolution rate than the crystalline form.- Significant increases in solubility and dissolution rate.- Established manufacturing techniques (e.g., spray drying, hot-melt extrusion).- Risk of recrystallization back to the stable, less soluble form over time.- Requires careful polymer selection.Compounds whose absorption is limited by dissolution rate.

Conclusion

Enhancing the bioavailability of challenging compounds like those based on the 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine scaffold requires a systematic and mechanistically driven approach. By sequentially diagnosing issues of solubility, permeability, and metabolism, researchers can select the most appropriate and effective strategies. Whether through advanced formulation, prodrug design, or chemical modification, the goal is to ensure that a potent compound can reach its target in sufficient concentrations to exert its therapeutic effect. Early and integrated ADME (Absorption, Distribution, Metabolism, and Excretion) studies are not just a regulatory hurdle but a critical tool for guiding successful drug design and development.[25][26][27][28]

References

  • Title: Prodrug strategy for enhancing drug delivery via skin Source: PubMed URL: [Link]

  • Title: In Vitro ADME Source: Selvita URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: In Vitro ADME Assays and Services Source: Charles River Laboratories URL: [Link]

  • Title: Comprehensive Guide to In Vitro ADME Studies in Drug Discovery Source: Creative Biolabs URL: [Link]

  • Title: Strategies for enhancing oral bioavailability of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Methods of enhancing Dissolution and bioavailability of poorly soluble drugs Source: Slideshare URL: [Link]

  • Title: Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists Source: Bentham Science Publisher URL: [Link]

  • Title: Promising strategies for improving oral bioavailability of poor water-soluble drugs Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro ADME Studies Source: PharmaLegacy URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PubMed Central URL: [Link]

  • Title: Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: One-pot solvent-free extraction and formulation of lipophilic natural products: from curcuma to dried formulations of curcumin Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: MDPI URL: [Link]

  • Title: Prodrug Strategy for Enhancing Drug Delivery via Skin Source: ResearchGate URL: [Link]

  • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL: [Link]

  • Title: In Vitro ADME Source: BioDuro URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central URL: [Link]

  • Title: Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs Source: Pharmaceutical Technology URL: [Link]

  • Title: Drug Formulation: Lipophilic Compound Q&A Source: Pace Analytical URL: [Link]

  • Title: Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach Source: YouTube URL: [Link]

  • Title: How to improve the bioavailability of a drug? Source: Patsnap Synapse URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]

  • Title: First pass effect Source: Wikipedia URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link]

  • Title: Understanding Bioavailability: Why It Matters in Drug Development Source: Colorcon URL: [Link]

  • Title: Video: Factors Influencing Drug Absorption: Presystemic Elimination Source: JoVE URL: [Link]

  • Title: Why do only certain drugs undergo first pass metabolism/effect? Source: Quora URL: [Link]

  • Title: Drug Bioavailability Source: MSD Manual Professional Edition URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PubMed Central URL: [Link]

  • Title: First-pass effect Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Drug Bioavailability: Complete Expert Guide Source: Ace Blend URL: [Link]

  • Title: First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice Source: A&P PROF URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL: [Link]

  • Title: Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists Source: PubMed URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine and Other Phenylethylamines for CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the structural and pharmacological properties of phenylethylamines, with a specific focus on the unique characteristics imparted by the 2-pyrrolidinyl and 4-trifluoromethylphenyl moieties found in 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics targeting the central nervous system (CNS).

Introduction: The Phenylethylamine Scaffold - A Cornerstone of CNS Drug Discovery

The β-phenethylamine (β-PEA) framework is a fundamental structural motif found in a vast array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds. Its simple yet versatile structure, consisting of a phenyl ring attached to an ethylamine side chain, has served as a foundational template for the development of numerous drugs targeting the monoaminergic systems, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters and are primary targets for therapeutic agents aimed at treating a range of psychiatric and neurological disorders.[2]

Substitutions on both the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological profile of these compounds, influencing their potency, selectivity, and mechanism of action (e.g., reuptake inhibitor versus releasing agent). This guide will delve into the specific structure-activity relationships (SAR) conferred by the pyrrolidinyl and trifluoromethyl substitutions, offering a comparative perspective against other notable phenylethylamines.

The Pharmacological Significance of Key Structural Moieties

The Pyrrolidine Ring: Enhancing Potency at the Dopamine Transporter

The incorporation of a pyrrolidine ring, a five-membered saturated heterocycle, into the phenylethylamine backbone has been shown to significantly enhance potency at the dopamine transporter.[1][2] A comparative study of various 2-(alkyl amino)-1-arylalkan-1-one derivatives revealed that compounds with a five-membered pyrrolidine ring exhibit substantially stronger DAT inhibitory activity than those with larger heterocyclic rings, such as a seven-membered azepane ring.[1] For instance, a compound with a pyrrolidine ring (compound 19 in the cited study) had an IC50 of 398.6 nM for dopamine reuptake inhibition, whereas its counterpart with an azepane ring (compound 20) had a much weaker IC50 of 4,594.0 nM.[1] This suggests that the conformational constraint imposed by the pyrrolidine ring is favorable for binding to the DAT.

The 4-Trifluoromethylphenyl Group: Modulating Lipophilicity and Potency

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, known for its ability to increase lipophilicity and metabolic stability of a molecule.[3] In the context of phenylethylamines, the addition of a -CF3 group to the phenyl ring, particularly at the para-position, can significantly influence monoamine transporter affinity. SAR studies have shown that the inclusion of a -CF3 group at the para-position of the phenolic ring of certain compounds can increase their potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by as much as 6-fold compared to the non-fluorinated analog.[3] This enhancement is attributed to the unique electronic properties and the steric bulk of the trifluoromethyl group, which can lead to more favorable interactions within the transporter's binding pocket.

Comparative Analysis of Phenylethylamine Derivatives at the Dopamine Transporter

To provide a quantitative comparison, the following table summarizes the in vitro dopamine reuptake inhibitory activities (IC50 values) of several phenylethylamine derivatives, highlighting the influence of different structural modifications. The data is extracted from a study by Kim et al. (2022), which provides a valuable dataset for understanding the SAR of these compounds at the human dopamine transporter (hDAT).[1][2]

Compound/Derivative ClassKey Structural FeaturesDopamine Reuptake Inhibition (IC50, nM)Reference
Arylalkylamines
Compound 2Phenyl group at Ar, amino at R2>10,000[1][2]
Compound 6Phenyl group at Ar, aminomethyl at R21,215.0[1][2]
2-(Alkyl amino)-1-arylalkan-1-one Derivatives
Compound 19Pyrrolidine ring at R2398.6[1][2]
Compound 20Azepane ring at R24,594.0[1][2]
Compound 21Pyrrolidine ring at R2413.4[1][2]
Compound 22Piperazine ring at R26,011.0[1][2]

Interpretation of the Data:

The data clearly demonstrates that the presence of a pyrrolidine ring (compounds 19 and 21) confers significantly higher potency for DAT inhibition compared to derivatives with larger ring systems (compounds 20 and 22).[1][2] This underscores the importance of the size and conformation of the amine-containing ring in determining the affinity for the dopamine transporter. While this dataset does not include a direct analog with a 4-trifluoromethylphenyl group, the established principles of SAR suggest that the combination of this group with the potent pyrrolidinyl moiety in the target compound, 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, would likely result in a highly potent and potentially selective dopamine reuptake inhibitor.

Experimental Protocols for the Characterization of Phenylethylamines

To ensure scientific rigor and reproducibility, the following sections detail standard experimental protocols for the in vitro and in vivo characterization of phenylethylamine derivatives.

In Vitro Characterization: Monoamine Transporter Affinity and Function

4.1.1. Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

  • Objective: To measure the displacement of a specific radioligand from monoamine transporters by the test compound.

  • Materials:

    • Cell membranes prepared from HEK-293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Test compound (e.g., 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding inhibitors (e.g., 10 µM Benztropine for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • 96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

4.1.2. Monoamine Uptake Inhibition Assay

This protocol measures the functional ability of a test compound to inhibit the reuptake of neurotransmitters into cells expressing the respective transporters.

  • Objective: To determine the IC50 value of a test compound for inhibiting the uptake of radiolabeled dopamine, norepinephrine, or serotonin.

  • Materials:

    • HEK-293 cells stably expressing hDAT, hNET, or hSERT, cultured in 24- or 96-well plates.[1][2]

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.[1][2]

    • Uptake buffer (e.g., Krebs-HEPES buffer).[1][2]

    • Test compound.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Wash the cultured cells with uptake buffer.[1][2]

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.[1][2]

    • Initiate the uptake by adding the radiolabeled neurotransmitter and incubate for a defined time (e.g., 5-15 minutes) at 37°C.[1][2]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[1][2]

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[1][2]

    • Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound.[1][2]

cluster_0 In Vitro Assay Workflow start Prepare Cells Expressing Monoamine Transporters binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay Add Radioligand & Test Compound uptake_assay Uptake Inhibition Assay (Determine IC50) start->uptake_assay Add Radiolabeled Neurotransmitter & Test Compound data_analysis Data Analysis (Non-linear Regression) binding_assay->data_analysis uptake_assay->data_analysis

Workflow for in vitro characterization of phenylethylamines.
In Vivo Characterization: Behavioral and Neurochemical Effects

4.2.1. Locomotor Activity Assessment

This protocol assesses the stimulant or depressant effects of a test compound on spontaneous motor activity in rodents.

  • Objective: To measure changes in locomotor activity following the administration of the test compound.

  • Apparatus: Open-field arenas equipped with infrared beam grids or video-tracking software.

  • Procedure:

    • Acclimatize the animals (e.g., mice or rats) to the testing room and the open-field arenas.

    • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal, subcutaneous).

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

    • Analyze the data to compare the effects of different doses of the test compound to the vehicle control.

4.2.2. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Objective: To determine the effect of the test compound on dopamine, norepinephrine, and/or serotonin levels in brain regions such as the nucleus accumbens or prefrontal cortex.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer the test compound and continue to collect dialysate samples at regular intervals.

    • Analyze the neurotransmitter concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from the baseline levels.

cluster_1 In Vivo Microdialysis Workflow probe_implantation Surgical Implantation of Microdialysis Probe baseline_collection Baseline Dialysate Collection probe_implantation->baseline_collection drug_administration Administer Test Compound baseline_collection->drug_administration post_drug_collection Post-Drug Dialysate Collection drug_administration->post_drug_collection hplc_analysis HPLC-ED Analysis of Neurotransmitters post_drug_collection->hplc_analysis data_interpretation Data Interpretation (% Change from Baseline) hplc_analysis->data_interpretation

Sources

A Comparative Analysis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine and Clinically Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacological research, the quest for novel psychoactive compounds with refined efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of the research chemical 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine against two clinically significant drugs, Bupropion and Methylphenidate . Due to the absence of extensive preclinical and clinical data for "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," this comparison is predicated on a structure-activity relationship (SAR) hypothesis, positing its function as a monoamine reuptake inhibitor, a class to which Bupropion and Methylphenidate belong.

This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for evaluating the potential efficacy of this novel compound.

Introduction and Mechanistic Overview

"2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" is a synthetic compound characterized by a phenylethylamine backbone, a pyrrolidine ring, and a trifluoromethylphenyl group. While empirical data on its specific pharmacological targets are scarce, its structural motifs strongly suggest an affinity for monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The phenylethylamine core is a well-established pharmacophore for interacting with these transporters.

For the purpose of this guide, we will compare it with Bupropion and Methylphenidate, both of which are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs)[1][2]. Their primary mechanism of action involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling.

Comparator Drugs: Bupropion and Methylphenidate

Bupropion , marketed under trade names such as Wellbutrin, is an atypical antidepressant and smoking cessation aid[2]. It is a non-competitive antagonist of nicotinic acetylcholine receptors, a property that contributes to its therapeutic effects in smoking cessation[1].

Methylphenidate , known by brand names like Ritalin and Concerta, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[3][4].

The therapeutic effects of both Bupropion and Methylphenidate are largely attributed to their ability to block DAT and NET[1][2].

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle DA Dopamine Vesicle->DA Storage NE Norepinephrine Vesicle->NE Storage DA_cleft DA DA->DA_cleft Release NE_cleft NE NE->NE_cleft Release DAT Dopamine Transporter NET Norepinephrine Transporter DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Binding NDRI NDRI (Bupropion, Methylphenidate) NDRI->DAT Blockade NDRI->NET Blockade

Figure 1: Mechanism of Action of NDRIs.

Comparative Efficacy: In Vitro Binding and Uptake Inhibition

The efficacy of a monoamine reuptake inhibitor is determined by its binding affinity (Ki) and its functional potency to inhibit neurotransmitter uptake (IC50) at the respective transporters. A lower Ki or IC50 value indicates greater potency.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Bupropion 173–2,900[2]940–52,000[2]1,000–>100,000[2]330–2,170[2]443–3,240[2]15,600–>100,000[2]
Methylphenidate 34–110[5]340–660[5]>10,000–65,000[5]17–83[5]61[5]5,100[5]
2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Comparative in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for Bupropion and Methylphenidate at human monoamine transporters.

Analysis of Comparator Data:

  • Methylphenidate exhibits significantly higher affinity and potency for both DAT and NET compared to Bupropion.

  • Both drugs show substantially weaker affinity for SERT, classifying them as NDRIs rather than triple reuptake inhibitors.

  • The wide range of reported values for Bupropion may reflect variability in experimental conditions and the contribution of its active metabolites.

Hypothesized Profile of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine:

Based on SAR, the pyrrolidine ring and the trifluoromethylphenyl group in the topic compound could enhance its binding affinity for DAT. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties of the phenyl ring and potentially increase its interaction with the transporter. Therefore, it is plausible that "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" may exhibit a potency profile for DAT and NET that is comparable to or potentially greater than Bupropion.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," standardized in vitro and in vivo assays are essential.

In Vitro Radioligand Binding and Uptake Assays

These assays are fundamental for determining the binding affinity and functional inhibition of the compound at monoamine transporters.

cluster_prep Preparation cluster_binding Binding Assay cluster_uptake Uptake Assay Cell_Culture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation_Uptake Incubate cells with radiolabeled substrate ([3H]dopamine) & test compound Cell_Culture->Incubation_Uptake Incubation_Binding Incubate membranes with radioligand ([3H]WIN 35,428 for DAT) & test compound Membrane_Prep->Incubation_Binding Filtration Rapid Filtration Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Calculate Ki Scintillation->Ki_Calc Termination Terminate Uptake Incubation_Uptake->Termination Lysis_Counting Cell Lysis & Scintillation Counting Termination->Lysis_Counting IC50_Calc Calculate IC50 Lysis_Counting->IC50_Calc

Sources

A Comparative Guide to Validating the Purity of Synthesized "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research.[1][2][3] For novel molecules such as "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," a rigorous and multi-faceted approach to purity validation is not just a regulatory requirement but a scientific imperative. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights into their application for robust purity assessment.

The purity of a chemical substance is intrinsically linked to the analytical methods used for its evaluation.[1] For a newly synthesized compound, a single analytical technique is rarely sufficient. Instead, an orthogonal approach, utilizing multiple methods with different chemical principles, is required to build a comprehensive and trustworthy purity profile. This guide will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for assessing the purity of non-volatile small molecules. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," both achiral and chiral HPLC methods are critical.

1.1. Achiral HPLC for General Impurity Profiling

  • Expertise & Experience: The primary goal of achiral HPLC is to separate the main compound from any synthesis-related impurities, starting materials, or degradation products. The choice of a C18 reversed-phase column is a robust starting point for many organic molecules due to its broad applicability. The trifluoromethylphenyl group in our target molecule suggests strong retention on a C18 column, while the pyrrolidinylethylamine moiety provides polarity. A gradient elution with acetonitrile and water, buffered to a slightly acidic pH, will ensure good peak shape for the amine and effective separation of a wide range of potential impurities.

  • Trustworthiness: A self-validating HPLC method relies on a system suitability test (SST) before any sample analysis. This involves injecting a standard solution to verify that the system is performing within established parameters for theoretical plates, tailing factor, and reproducibility. Peak purity analysis using a Diode Array Detector (DAD) is also crucial, as it can indicate the presence of co-eluting impurities.[2]

Experimental Protocol: Achiral HPLC

  • System: HPLC with UV/DAD detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm (adjust based on UV scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

1.2. Chiral HPLC for Enantiomeric Purity

  • Expertise & Experience: The target molecule possesses a chiral center at the carbon connecting the pyrrolidine and trifluoromethylphenyl groups. Since enantiomers can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess is a regulatory and safety necessity.[4] Chiral Stationary Phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds and would be the first choice for method development.[4]

  • Trustworthiness: The validation of a chiral method involves demonstrating its specificity for the undesired enantiomer, its linearity over a relevant concentration range, and defining its limit of detection (LOD) and limit of quantification (LOQ).[4][6] This ensures that even trace amounts of the unwanted enantiomer can be reliably quantified.

Experimental Protocol: Chiral HPLC

  • System: HPLC with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Chiralpak series), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small amount of a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio requires optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic and enantiopure samples in the mobile phase.

HPLC_Workflow cluster_achiral Achiral Purity cluster_chiral Enantiomeric Purity A_Sample Synthesized Compound A_Prep Dissolve in Mobile Phase A_Sample->A_Prep A_Inject Inject on C18 Column A_Prep->A_Inject A_Analyze Gradient Elution (ACN/Water) A_Inject->A_Analyze A_Detect UV/DAD Detection A_Analyze->A_Detect A_Result Purity (%) by Area Normalization A_Detect->A_Result C_Sample Synthesized Compound C_Prep Dissolve in Mobile Phase C_Sample->C_Prep C_Inject Inject on Chiral Stationary Phase (CSP) C_Prep->C_Inject C_Analyze Isocratic Elution (Hexane/IPA) C_Inject->C_Analyze C_Detect UV Detection C_Analyze->C_Detect C_Result Enantiomeric Excess (% ee) C_Detect->C_Result qNMR_Logic Analyte Weighed Analyte (Mass_A, MW_A) Sample Prepare Solution Analyte->Sample Standard Weighed Internal Standard (Mass_S, MW_S, Purity_S) Standard->Sample Solvent Deuterated Solvent Solvent->Sample Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Sample->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Integrals Obtain Integrals: Integral_A (for N_A protons) Integral_S (for N_S protons) Process->Integrals Calculate Calculate Purity_A Integrals->Calculate

Sources

A Comparative Guide to the Bioactivity Confirmation of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (Compound-TFP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the bioactivity confirmation of the novel compound, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, herein referred to as Compound-TFP. Given its structural similarities to known phenylethylamine derivatives, we hypothesize that Compound-TFP may act as a monoamine transporter inhibitor.[1][2][3] This document outlines a series of comparative in vitro and in vivo studies designed to elucidate its pharmacological profile. Detailed, step-by-step protocols for key experiments are provided, alongside strategies for data interpretation and visualization to objectively compare the performance of Compound-TFP against established reference compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities with potential psychoactive properties.

Introduction

The 2-phenylethylamine scaffold is a cornerstone in the development of compounds targeting the central nervous system, serving as the backbone for endogenous neurotransmitters like dopamine and norepinephrine.[1] The novel compound, 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (Compound-TFP), incorporates this key structural motif. The presence of a trifluoromethyl group on the phenyl ring is also of interest, as this moiety is often used in medicinal chemistry to enhance metabolic stability and receptor affinity.[4][5] Based on these structural characteristics, it is hypothesized that Compound-TFP may exhibit significant bioactivity at monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3]

This guide presents a systematic approach to confirm this hypothesized bioactivity through a series of comparative experimental studies. The objective is to characterize the affinity and functional potency of Compound-TFP at monoamine transporters and to assess its potential psychostimulant and reinforcing effects in vivo.

Comparative Pharmacological Profiling

To contextualize the bioactivity of Compound-TFP, it is essential to compare its pharmacological profile with that of well-characterized reference compounds. For this purpose, we have selected:

  • Cocaine: A non-selective monoamine reuptake inhibitor with high affinity for DAT, SERT, and NET.

  • Methylphenidate (Ritalin®): A DAT and NET reuptake inhibitor with lower affinity for SERT.

  • Modafinil (Provigil®): A wakefulness-promoting agent with a more selective, albeit weaker, affinity for DAT.

By comparing the experimental data obtained for Compound-TFP with these standards, we can establish a clear and objective understanding of its potency, selectivity, and potential therapeutic or abuse liability.

PART 1: In Vitro Bioactivity Confirmation

The initial phase of bioactivity confirmation focuses on in vitro assays to determine the direct interaction of Compound-TFP with its putative molecular targets.

A. Monoamine Transporter Binding Assays

These assays will determine the binding affinity (Ki) of Compound-TFP for DAT, NET, and SERT. The principle is based on the competitive displacement of a radiolabeled ligand from the transporter by the test compound.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptosomes: Homogenize rat striatal (for DAT), cortical (for NET), or whole brain minus striatum (for SERT) tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are then resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, combine synaptosomal preparations with increasing concentrations of Compound-TFP or reference compounds and a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Hypothetical Comparative Data: Transporter Binding Affinity (Ki, nM)

CompoundDATNETSERT
Compound-TFP25150800
Cocaine100200150
Methylphenidate5075>1000
Modafinil1500>5000>5000

Workflow for In Vitro Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Tissue Homogenization prep2 Centrifugation prep1->prep2 prep3 Synaptosome Resuspension prep2->prep3 assay1 Combine Synaptosomes, Radioligand & Compound prep3->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Vacuum Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate IC50 assay4->analysis1 analysis2 Convert to Ki analysis1->analysis2

Caption: Workflow for determining transporter binding affinity.

B. Monoamine Transporter Uptake Inhibition Assays

These functional assays measure the ability of Compound-TFP to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.[6][7][8][9] This provides a measure of the compound's functional potency (IC50).

Experimental Protocol: Synaptosomal Uptake Assay

  • Cell Culture and Plating: Use human embryonic kidney (HEK293) cells stably transfected to express human DAT, NET, or SERT. Plate the cells in 96-well plates and allow them to reach confluence.[7]

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate them with increasing concentrations of Compound-TFP or reference compounds for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

  • Incubation: Incubate for a short duration (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer. Lyse the cells to release the accumulated radiolabeled neurotransmitter.

  • Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).

Hypothetical Comparative Data: Transporter Uptake Inhibition (IC50, nM)

CompoundDATNETSERT
Compound-TFP503001200
Cocaine250400300
Methylphenidate100150>2000
Modafinil3000>10000>10000

Workflow for In Vitro Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Plate Transfected HEK293 Cells prep2 Culture to Confluence prep1->prep2 assay1 Pre-incubate with Compound prep2->assay1 assay2 Add Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate Uptake & Lyse Cells assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate IC50 assay5->analysis1

Caption: Workflow for determining transporter uptake inhibition.

PART 2: In Vivo Bioactivity Confirmation

Following in vitro characterization, in vivo studies are crucial to understand the behavioral effects of Compound-TFP in a whole-organism context.

A. Locomotor Activity Assessment

This experiment will assess the potential psychostimulant effects of Compound-TFP by measuring changes in locomotor activity in mice.[10][11][12][13][14]

Experimental Protocol: Open-Field Locomotor Activity Test

  • Habituation: Habituate mice to the testing room and the open-field arenas for at least 60 minutes prior to the experiment.[12]

  • Drug Administration: Administer various doses of Compound-TFP, reference compounds, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Testing: Immediately place the mice into the open-field arenas and record their locomotor activity for a set period (e.g., 60-120 minutes) using an automated activity monitoring system.

  • Data Analysis: Analyze the data for key parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of Compound-TFP to the vehicle control and reference compounds.

Hypothetical Comparative Data: Peak Locomotor Stimulation (% of Vehicle)

Compound (Dose, mg/kg)Peak Locomotor Activity (% of Vehicle)
Compound-TFP (10)350%
Cocaine (20)400%
Methylphenidate (10)300%
Modafinil (100)150%
B. Reinforcing Effects Assessment

The self-administration paradigm is the gold standard for evaluating the reinforcing properties and abuse potential of a compound.[15][16][17][18][19]

Experimental Protocol: Intravenous Self-Administration in Rats

  • Surgery: Surgically implant intravenous catheters into the jugular veins of rats.

  • Acquisition: Train the rats to press a lever to receive an intravenous infusion of a reinforcer (e.g., cocaine). Once stable responding is established, substitute Compound-TFP or vehicle.

  • Dose-Response Curve: Determine a full dose-response curve for Compound-TFP self-administration.

  • Progressive Ratio Schedule: To assess the motivation to self-administer the compound, employ a progressive ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the reinforcing efficacy of the drug.[18]

  • Data Analysis: Compare the acquisition, maintenance, and breakpoint of self-administration for Compound-TFP with those of cocaine.

Decision Tree for In Vivo Studies

G start In Vivo Bioactivity Confirmation locomotor Locomotor Activity Test start->locomotor stimulant Psychostimulant Effect? locomotor->stimulant self_admin Self-Administration Study reinforcing Reinforcing Effect? self_admin->reinforcing stimulant->self_admin Yes low_abuse_potential Low Abuse Potential stimulant->low_abuse_potential No abuse_potential High Abuse Potential reinforcing->abuse_potential Yes reinforcing->low_abuse_potential No

Caption: Decision-making process for in vivo studies.

Proposed Mechanism of Action

Based on the hypothesized in vitro and in vivo data, Compound-TFP is proposed to act as a dopamine-preferring monoamine reuptake inhibitor. By blocking DAT, Compound-TFP increases the synaptic concentration of dopamine, leading to enhanced dopaminergic signaling. This proposed mechanism is consistent with the observed psychostimulant and reinforcing effects.

Proposed Signaling Pathway of Compound-TFP

G Compound_TFP Compound-TFP DAT Dopamine Transporter (DAT) Compound_TFP->DAT Inhibits Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Leads to D1R D1 Receptor Activation Synaptic_DA->D1R D2R D2 Receptor Activation Synaptic_DA->D2R Adenylyl_Cyclase Adenylyl Cyclase Activation D1R->Adenylyl_Cyclase Downstream Downstream Signaling & Behavioral Effects D2R->Downstream cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA PKA Activation cAMP->PKA PKA->Downstream

Caption: Proposed signaling pathway for Compound-TFP.

Conclusion

This guide provides a robust and comprehensive framework for the bioactivity confirmation of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine (Compound-TFP). The outlined in vitro and in vivo studies will enable a thorough characterization of its pharmacological profile and a direct comparison with established reference compounds. The data generated from these experiments will be critical for determining the potential therapeutic applications or abuse liability of this novel chemical entity. It is imperative that all experimental procedures are conducted with rigorous scientific standards and in accordance with all applicable ethical guidelines for animal research.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • Kolanos, R., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropharmacology, 112(Pt A), 63–72. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive trifluoromethylated aromatic compounds. Retrieved from [Link]

  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel), 14(4), 316. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1488–1498. Retrieved from [Link]

  • Ator, N. A. (2005). Self-administration of drugs in animals and humans as a model and an investigative tool. The Journal of the American Society for Experimental NeuroTherapeutics, 2(1), 101–110. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • ResearchGate. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-administration. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]

  • Su, N., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Melior Discovery. (n.d.). Self-Administration Model of Addiction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Kim, J. I., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(11), 1569. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Ashrafioun, L., et al. (2011). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Pharmacology Biochemistry and Behavior, 98(2), 239–244. Retrieved from [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Banks, M. L., & Negus, S. S. (2012). A review of human drug self-administration procedures. Behavioral and Brain Functions, 8, 48. Retrieved from [Link]

  • MDPI. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • PubMed. (1995). Investigations into the biochemical basis of neuromodulation by 2-phenylethylamine: effect on microtubule protein. Retrieved from [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(8), 517–528. Retrieved from [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-administration paradigm. a Timeline of experimental paradigm.... Retrieved from [Link]

  • Lee, S. Y., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 25(6), 632–638. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of novel psychoactive substance (NPS) and CNS drug discovery, the characterization of a molecule's interaction with unintended biological targets is as crucial as defining its primary mechanism of action. This guide provides an in-depth comparative analysis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine (hereafter designated Cpd-TFMPP ), a compound belonging to the substituted phenylethylamine class. Its structure, featuring a pyrrolidine ring and a trifluoromethylphenyl moiety, suggests a potential interaction with monoamine transporters, akin to synthetic cathinones and other psychostimulants.

The imperative for rigorous cross-reactivity profiling cannot be overstated; it is the cornerstone of predicting a compound's therapeutic window, potential side effects, and abuse liability. This document outlines the experimental strategy, presents illustrative comparative data against established reference compounds, and provides detailed protocols to empower researchers in their evaluation of Cpd-TFMPP and structurally related molecules. Our approach is grounded in established pharmacological principles to ensure a self-validating and trustworthy assessment.

Part 1: Mechanistic Hypothesis and Structural Comparison

The molecular architecture of Cpd-TFMPP provides a logical starting point for our investigation. The phenylethylamine core is a well-established pharmacophore for interacting with monoamine systems. The pyrrolidine ring often confers high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), a feature characteristic of potent pyrovalerone-type stimulants. The trifluoromethyl (-CF3) group on the phenyl ring is an electron-withdrawing group that can significantly enhance metabolic stability and modulate receptor affinity and selectivity.

To contextualize the potential profile of Cpd-TFMPP, we selected three reference compounds with distinct and well-characterized mechanisms:

  • Methylenedioxypyrovalerone (MDPV): A potent DAT/NET inhibitor known for its strong psychostimulant effects. It serves as a benchmark for high-affinity pyrovalerone-type compounds.

  • Cocaine: A non-selective monoamine reuptake inhibitor, blocking DAT, NET, and the serotonin transporter (SERT) with moderate potency. It provides a reference for a "dirtier" pharmacological profile.

  • Modafinil: A wakefulness-promoting agent with a primary mechanism of weak, atypical DAT inhibition, representing a compound with a more subtle and distinct pharmacological signature.

This selection allows for a multi-dimensional comparison, positioning Cpd-TFMPP's profile in the context of high-potency stimulants, classic non-selective agents, and atypical transporter inhibitors.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of a novel compound's selectivity requires a multi-stage approach, moving from broad, low-resolution screening to high-potency, functional validation. The workflow described below ensures a comprehensive evaluation, minimizing the risk of overlooking critical off-target interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Profile Generation start Test Compound: Cpd-TFMPP binding_panel Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen44) ~10µM single concentration start->binding_panel monoamine_screen Primary Target Binding Assay (DAT, NET, SERT) Full concentration-response start->monoamine_screen analysis Analyze Binding Data Identify primary targets (e.g., >50% inhibition) Identify significant off-targets binding_panel->analysis monoamine_screen->analysis functional_primary Functional Reuptake Assay (DAT, NET, SERT) Determine IC50 values analysis->functional_primary functional_offtarget Secondary Functional Assays (e.g., Calcium Flux, cAMP for GPCR hits) Determine EC50/IC50 values analysis->functional_offtarget end Generate Selectivity & Cross-Reactivity Profile functional_primary->end functional_offtarget->end

Caption: High-level workflow for characterizing a novel CNS compound.

Part 3: Comparative Data Analysis (Illustrative)

The following tables summarize hypothetical, yet plausible, experimental data for Cpd-TFMPP against the selected reference compounds. This data is structured to facilitate a clear comparison of potency and selectivity.

Table 1: Monoamine Transporter Binding Affinity

This table presents the inhibition constants (Ki, nM) derived from radioligand displacement assays. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cpd-TFMPP 2.5 15.0 1,250 500x 6x
MDPV1.812.53,3401855x6.9x
Cocaine2503308503.4x1.3x
Modafinil1,800>10,000>10,000>5.5x>5.5x

Interpretation: The illustrative data positions Cpd-TFMPP as a potent DAT inhibitor, with an affinity comparable to MDPV. It displays strong selectivity over SERT, but only moderate selectivity over NET. This profile suggests it is primarily a dopamine-norepinephrine reuptake inhibitor.

Table 2: Functional Potency in Neurotransmitter Reuptake

This table shows the half-maximal inhibitory concentrations (IC50, nM) from functional synaptosome reuptake assays. This measures the compound's ability to actually block transporter function.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Cpd-TFMPP 4.1 22.5 1,890
MDPV3.220.14,500
Cocaine3104501,100
Modafinil2,500>10,000>10,000

Interpretation: The functional data corroborates the binding affinities, confirming Cpd-TFMPP as a potent DAT/NET reuptake inhibitor. The close correlation between Ki and IC50 values suggests it acts as a competitive inhibitor at these transporters.

Table 3: Off-Target Cross-Reactivity Screen

This table summarizes "hits" from a broad screening panel where compounds were tested at a concentration of 10 µM. Data is presented as the percentage of inhibition of radioligand binding.

TargetCpd-TFMPP (% Inh)MDPV (% Inh)Cocaine (% Inh)Primary Function
Sigma1 Receptor68% 35%85% Neuromodulation
M1 Muscarinic Receptor55% 12%25%Cognition, Parasympathetic
α1A Adrenergic Receptor45%38%15%Vasoconstriction
hERG Channel18%9%22%Cardiac Action Potential

Interpretation: Cpd-TFMPP shows significant interaction (>50% inhibition) with the Sigma1 and M1 receptors at a high concentration. This is a critical finding, as these off-target interactions could contribute to a complex side-effect profile, including potential cognitive or anticholinergic effects. Cocaine's known interaction with the Sigma1 receptor is shown for comparison. Further investigation with full dose-response curves for these off-targets would be the mandatory next step.

Part 4: Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed methodologies are essential. The following protocols represent standard, validated procedures in pharmacology.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.

Materials:

  • HEK293 cell membranes expressing human recombinant DAT, NET, or SERT.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM Cocaine (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of Cpd-TFMPP and reference compounds (e.g., from 100 µM to 10 pM).

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a final concentration near its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of buffer instead of the compound. For non-specific binding wells, add 50 µL of the corresponding non-specific inhibitor.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 5-10 µg protein/well).

  • Incubate the plate for 60-120 minutes at room temperature or 4°C, depending on the transporter's protocol.

  • Terminate the reaction by rapid filtration through a GF/B filter mat using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats, place them in scintillation vials with scintillation fluid, and count radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts. Convert counts to percent inhibition relative to control wells.

  • Determine IC50 values using non-linear regression (log[inhibitor] vs. response) and calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Synaptosome Neurotransmitter Reuptake Assay

Objective: To measure the functional potency (IC50) of test compounds to inhibit the reuptake of neurotransmitters into isolated nerve terminals.

G cluster_0 Synaptosome Preparation cluster_1 Reuptake Assay cluster_2 Quantification prep Homogenize brain tissue (e.g., rat striatum for DAT) in ice-cold sucrose buffer Centrifuge at low speed to remove nuclei Centrifuge supernatant at high speed to pellet synaptosomes Resuspend pellet in assay buffer assay Pre-incubate synaptosomes with test compound (Cpd-TFMPP) or vehicle Initiate uptake by adding [3H]-Dopamine (or NE, 5-HT) Incubate for a short period (e.g., 5-10 min) at 37°C Terminate uptake by rapid filtration over filter mats prep->assay quant Wash filters with ice-cold buffer Measure radioactivity of filters using a scintillation counter Calculate IC50 via non-linear regression assay->quant

Caption: Workflow for a synaptosomal neurotransmitter reuptake assay.

Procedure:

  • Synaptosome Isolation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) using differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosome preparation with varying concentrations of Cpd-TFMPP or reference compounds for 10-15 minutes at 37°C in a physiological buffer (e.g., Krebs-Ringer).

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration, washing away the extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known selective inhibitor (e.g., GBR-12909 for DAT). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Conclusion and Forward-Looking Recommendations

This guide establishes a framework for the systematic evaluation of Cpd-TFMPP. The illustrative data, based on its structural properties, portrays it as a potent and selective dopamine-norepinephrine reuptake inhibitor. Its profile is closer to that of the potent synthetic cathinone MDPV than to the non-selective cocaine or the atypical agent modafinil.

Crucially, the cross-reactivity screen highlights potential interactions with the Sigma1 and M1 receptors. These off-target "hits" are not merely academic; they are critical flags that demand further investigation through full concentration-response studies in both binding and relevant functional assays (e.g., calcium flux for M1). Understanding the potency of these off-target interactions is essential for building a complete pharmacological profile and predicting the in vivo effects and potential liabilities of Cpd-TFMPP. This structured, comparative approach ensures that the scientific community can build upon a foundation of robust, reproducible, and contextually relevant data.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Gobira, C., et al. (2015). Anxiolytic-like effect of vortioxetine in a model of chronic inflammatory pain in mice. European Journal of Pharmacology. Available at: [Link] (Note: This paper is cited as an example of the application of synaptosome reuptake assays in pharmacological studies).

Comparative Analysis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The 2-phenylethylamine scaffold is a cornerstone in the development of centrally active agents, largely due to its foundational role in endogenous neurotransmitters like dopamine, norepinephrine, and serotonin.[1] Chemical modifications of this core structure have led to a vast array of compounds targeting the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating synaptic concentrations of their respective neurotransmitters, and their modulation is a key strategy in the treatment of numerous neuropsychiatric disorders.[1] The incorporation of a pyrrolidine ring and a trifluoromethylphenyl group, as seen in "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," represents a strategic design to enhance potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve blood-brain barrier penetration and metabolic stability.

This guide provides a comparative analysis of derivatives based on the 2-pyrrolidinyl-2-phenylethylamine core, with a focus on their interactions with monoamine transporters. Drawing upon available experimental data for structurally related compounds, we will explore the structure-activity relationships (SAR) that govern their potency and selectivity. This analysis aims to provide researchers with a framework for the rational design of novel monoamine reuptake inhibitors.

The Core Scaffold: 2-Pyrrolidinyl-2-phenylethylamine

The fundamental structure of interest combines a phenylethylamine backbone with a pyrrolidine ring attached to the ethylamine. This structural motif is a key feature in a number of psychoactive substances. The pyrrolidine ring introduces a degree of conformational constraint and can significantly influence binding affinity and selectivity for different transporters.

dot

Figure 1: The chemical structure of the core compound, 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.

Comparative Analysis of Monoamine Transporter Activity

A study on pyrovalerone analogs systematically explored the impact of substitutions on the phenyl ring on their binding affinity (Ki) and uptake inhibition (IC50) at DAT, NET, and SERT. The findings from this research are summarized in the table below and offer insights into how modifications to the core structure influence transporter interactions.

CompoundPhenyl SubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.8>10,000
4u 3,4-Dichloro4.5 ± 0.612.3 ± 1.51890 ± 2507.8 ± 1.28.9 ± 1.3>10,000
4t Naphthyl3.9 ± 0.59.8 ± 1.21560 ± 2106.5 ± 0.97.5 ± 1.1>10,000

Data adapted from: Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 48(5), 1547–1555.

Structure-Activity Relationship (SAR) Insights

The data on pyrovalerone analogs reveals several key SAR trends that are likely applicable to the 2-pyrrolidinyl-2-phenylethylamine series:

  • High Affinity for DAT and NET: The pyrovalerone analogs consistently demonstrate high affinity for both DAT and NET, with significantly lower affinity for SERT. This suggests that the core 2-pyrrolidinyl-1-phenylethanone scaffold is a potent and selective inhibitor of catecholamine transporters.

  • Impact of Phenyl Substitution:

    • Electron-withdrawing groups enhance potency: The 3,4-dichloro substituted analog (4u ) exhibits the highest affinity for both DAT and NET among the phenyl-substituted compounds. This suggests that electron-withdrawing groups on the phenyl ring are beneficial for binding to these transporters. The trifluoromethyl group in the target compound is also strongly electron-withdrawing, which would be expected to confer high potency.

    • Positional Isomerism Matters: A 4-methyl substitution (4a ) results in higher DAT and NET affinity compared to a 2-methyl substitution (4r ), indicating that the position of the substituent on the phenyl ring is a critical determinant of activity.

  • Stereochemistry: The (S)-enantiomer of the 4-methyl analog (4b ) is more potent at DAT than the racemate, highlighting the stereospecific nature of the interaction with the transporter.

  • Low SERT Affinity: Across all tested analogs, the affinity for SERT is substantially lower than for DAT and NET, indicating a strong preference for the catecholamine transporters.

dot

SAR_summary cluster_scaffold 2-Pyrrolidinyl-2-phenylethylamine Core cluster_modifications Structural Modifications cluster_activity Impact on Monoamine Transporter Activity Scaffold Scaffold Phenyl_Subst Phenyl Substitution (e.g., -CF3, -Cl, -CH3) Scaffold->Phenyl_Subst Modify Pyrrolidine_Mod Pyrrolidine Modification Scaffold->Pyrrolidine_Mod Modify Ethylamine_Chain Ethylamine Chain (e.g., β-keto group) Scaffold->Ethylamine_Chain Modify DAT_Affinity Dopamine Transporter (DAT) Affinity Phenyl_Subst->DAT_Affinity Potentiates (EWG) NET_Affinity Norepinephrine Transporter (NET) Affinity Phenyl_Subst->NET_Affinity Potentiates (EWG) SERT_Affinity Serotonin Transporter (SERT) Affinity Phenyl_Subst->SERT_Affinity Low Impact Pyrrolidine_Mod->DAT_Affinity Maintains Potency Ethylamine_Chain->DAT_Affinity Influences Potency

Figure 2: Key structure-activity relationships for 2-pyrrolidinyl-2-phenylethylamine derivatives at monoamine transporters.

Experimental Protocols

General Synthesis of 2-Aryl-2-(pyrrolidin-1-yl)ethanamine Derivatives

The synthesis of the target compound and its derivatives can be achieved through a multi-step process. A representative synthetic route is outlined below. This protocol is a generalized procedure and may require optimization for specific derivatives.

dot

synthesis_workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A Substituted Phenylacetonitrile Step1 Step 1: α-Bromination A->Step1 B Pyrrolidine Step2 Step 2: Nucleophilic Substitution B->Step2 Step1->Step2 Step3 Step 3: Nitrile Reduction Step2->Step3 C 2-Aryl-2-(pyrrolidin-1-yl)ethanamine Step3->C

Figure 3: General synthetic workflow for 2-aryl-2-(pyrrolidin-1-yl)ethanamine derivatives.

Step 1: α-Bromination of Substituted Phenylacetonitrile

  • To a solution of the appropriately substituted phenylacetonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator, such as benzoyl peroxide (0.1 eq).

  • Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-bromophenylacetonitrile, which can be used in the next step without further purification.

Rationale: This step introduces a leaving group at the benzylic position, which is activated for subsequent nucleophilic attack.

Step 2: Nucleophilic Substitution with Pyrrolidine

  • Dissolve the crude α-bromophenylacetonitrile (1.0 eq) in an aprotic solvent such as acetonitrile.

  • Add potassium carbonate (2.0 eq) as a base.

  • Add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 2-aryl-2-(pyrrolidin-1-yl)acetonitrile.

Rationale: The secondary amine of pyrrolidine acts as a nucleophile, displacing the bromide to form the carbon-nitrogen bond.

Step 3: Reduction of the Nitrile

  • Dissolve the 2-aryl-2-(pyrrolidin-1-yl)acetonitrile (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq), portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with the ethereal solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by conversion to its hydrochloride salt and recrystallization.

Rationale: The nitrile group is reduced to a primary amine, yielding the final desired ethanamine derivative.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT, NET, and SERT.

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand: Use a suitable radioligand for each transporter, for example, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Assay Buffer: Prepare an appropriate assay buffer for each transporter.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. For non-specific binding determination, use a high concentration of a known potent inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and imipramine for SERT).

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the transporter, thereby providing a measure of its binding affinity (Ki).

Conclusion and Future Directions

The analysis of structurally related pyrovalerone analogs strongly suggests that "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" and its derivatives are likely to be potent and selective inhibitors of the dopamine and norepinephrine transporters, with minimal activity at the serotonin transporter. The presence of the 4-trifluoromethylphenyl group is predicted to confer high potency due to its strong electron-withdrawing nature.

Future research in this area should focus on the synthesis and in vitro and in vivo characterization of a focused library of 2-pyrrolidinyl-2-phenylethylamine derivatives. Key areas for investigation include:

  • Systematic variation of the phenyl ring substituents: Exploring a range of electron-withdrawing and electron-donating groups at different positions will further elucidate the SAR and allow for fine-tuning of potency and selectivity.

  • Modification of the pyrrolidine ring: Introducing substituents on the pyrrolidine ring could modulate binding affinity and pharmacokinetic properties.

  • Stereochemical investigations: The synthesis and evaluation of individual enantiomers are crucial to identify the more active stereoisomer and to understand the chiral recognition at the transporter binding site.

  • In vivo pharmacological profiling: Promising candidates from in vitro assays should be advanced to in vivo studies to assess their behavioral effects, pharmacokinetic profiles, and potential therapeutic utility.

By systematically exploring the chemical space around the 2-pyrrolidinyl-2-phenylethylamine scaffold, it is possible to develop novel and highly effective monoamine reuptake inhibitors with tailored pharmacological profiles for the treatment of a variety of neuropsychiatric disorders.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 48(5), 1547–1555. [Link]

  • Targowska-Duda, K. M., Wnorowski, A., Kaczor, A. A., & Matosiuk, D. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International journal of molecular sciences, 26(20), 1-20. [Link]

Sources

A Comparative Guide to the Performance of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine and its Analogs in Monoamine Transporter Assay Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro performance of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, a novel pyrrolidine derivative with potential activity at monoamine transporters. Due to the limited publicly available experimental data on this specific compound, this document will focus on establishing a robust evaluation methodology. We will use the well-characterized non-selective monoamine reuptake inhibitor, cocaine, as a primary comparator with established experimental data. This will allow for a clear benchmark against which the performance of novel compounds like 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine can be assessed.

The structural characteristics of 2-Pyrrolidinyl-2-[4-(trifluoromethyl)phenyl]ethylamine, particularly the pyrrolidine ring and the trifluoromethylphenyl group, suggest a potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The trifluoromethyl group is known to enhance lipophilicity, which can influence a compound's bioavailability and interaction with biological targets[1]. Pyrrolidine-based structures are prevalent in a variety of centrally acting agents, including monoamine reuptake inhibitors[2].

This guide will detail the essential in vitro assays required to characterize the inhibitory activity of this and related compounds, providing step-by-step protocols and a clear structure for data presentation and interpretation.

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[2]. Inhibitors of these transporters block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse and prolonged signaling. The potency and selectivity of a compound for DAT, NET, and SERT determine its pharmacological profile and potential therapeutic applications or abuse liability[2].

Comparative Data Presentation

To effectively evaluate a novel compound, its performance must be compared against a known standard. The following table summarizes the inhibitory potency (IC₅₀) of cocaine at the human dopamine, norepinephrine, and serotonin transporters. These values serve as a reference for contextualizing the potency of new chemical entities.

CompoundDopamine Transporter (DAT) IC₅₀ (µM)Norepinephrine Transporter (NET) IC₅₀ (µM)Serotonin Transporter (SERT) IC₅₀ (µM)Data Source
Cocaine0.45 ± 0.110.67 ± 0.090.68 ± 0.39[3]

Table 1: Inhibitory potency of cocaine on human monoamine transporters. Data is presented as the mean ± standard deviation.

Experimental Protocols for In Vitro Assay Systems

The following protocols describe standard in vitro methods to determine the inhibitory activity of a test compound at DAT, NET, and SERT. These assays are fundamental for establishing a compound's potency and selectivity profile.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the monoamine transporters. It is a direct measure of the compound's affinity for the transporter protein.

Objective: To determine the binding affinity (Kᵢ) of the test compound for hDAT, hNET, and hSERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Test compound stock solution (e.g., in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Workflow Diagram:

prep Prepare cell membranes expressing target transporter reagents Prepare assay reagents: radioligand, test compound dilutions, and controls prep->reagents incubation Incubate membranes with radioligand and varying concentrations of test compound reagents->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Place filters in scintillation vials with scintillation fluid wash->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in the assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no inhibitor) and non-specific binding (a high concentration of a known inhibitor).

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of a radiolabeled substrate into cells expressing the target monoamine transporter. This provides a functional measure of the compound's potency.

Objective: To determine the IC₅₀ of the test compound for inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, and [³H]Serotonin for SERT.

  • Non-specific uptake control: A known inhibitor (e.g., 10 µM cocaine for DAT).

  • Test compound stock solution.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Workflow Diagram:

cell_plating Plate cells expressing the target transporter in a 96-well plate pre_incubation Pre-incubate cells with varying concentrations of the test compound cell_plating->pre_incubation uptake_initiation Initiate uptake by adding the radiolabeled substrate pre_incubation->uptake_initiation incubation Incubate for a short period to measure initial uptake rates uptake_initiation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse the cells termination->lysis scintillation Transfer lysate to scintillation vials and add scintillation fluid lysis->scintillation counting Measure radioactivity to quantify substrate uptake scintillation->counting analysis Analyze data to determine IC50 values counting->analysis

Sources

A Senior Application Scientist's Guide to the Pharmacological Evaluation of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Novel Phenethylamine Derivative

To the discerning researcher in neuropharmacology and drug development, the introduction of a novel molecular scaffold warrants a rigorous and systematic evaluation of its potential. The compound 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, hereafter referred to as "the compound of interest," presents a compelling case for such investigation. Its structure, featuring a phenethylamine backbone, a pyrrolidine ring, and a trifluoromethyl (TFM) group, suggests a strong likelihood of interaction with the monoamine systems of the central nervous system.

The phenethylamine core is a well-established pharmacophore found in a vast array of neuroactive compounds, including neurotransmitters and therapeutic agents.[1][2] The pyrrolidine moiety is also a privileged structure in medicinal chemistry, often incorporated to enhance potency and selectivity for various CNS targets.[3][4] Furthermore, the strategic inclusion of a trifluoromethyl group is a widely employed tactic in modern drug design to improve metabolic stability, increase lipophilicity, and enhance binding affinity by serving as a bioisostere for other functional groups.[5]

Given these structural alerts, it is reasonable to hypothesize that the compound of interest may function as a monoamine oxidase (MAO) inhibitor or a monoamine reuptake inhibitor , thereby modulating the synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This guide provides a comprehensive framework for benchmarking the compound of interest against established industry standards in these classes. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro and in vivo assays, and present a clear structure for data comparison.

Benchmarking Against Industry Standards: A Data-Driven Comparison

A thorough evaluation of a novel compound necessitates a direct comparison to well-characterized industry standards. For the hypothesized mechanisms of action, we have selected the following benchmarks:

  • Monoamine Oxidase Inhibitors (MAOIs):

    • Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[6]

    • Clorgyline: A selective and irreversible inhibitor of MAO-A, primarily used as a research tool to differentiate between MAO isoforms.[7]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs):

    • Duloxetine: A potent and balanced inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters, used in the treatment of depression and neuropathic pain.

The following tables provide a template for organizing the experimental data you will generate for the compound of interest, alongside established values for our selected industry standards.

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition Profile

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Compound of Interest Experimental DataExperimental DataCalculated
Selegiline~10,000~10>1000 (for MAO-B)
Clorgyline~5~5,000>1000 (for MAO-A)
Duloxetine>10,000>10,000N/A

Table 2: In Vitro Monoamine Transporter Binding Affinity (Ki, nM)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Compound of Interest Experimental DataExperimental DataExperimental Data
Duloxetine~1.2~2.1~240

Experimental Protocols: A Step-by-Step Guide to Pharmacological Characterization

The following protocols are designed to be self-validating systems, providing the necessary detail for replication and robust data generation.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency and selectivity of the compound of interest for inhibiting the two major isoforms of MAO.

Causality of Experimental Choices: We utilize a fluorometric assay for its high sensitivity and compatibility with high-throughput screening. The use of recombinant human MAO-A and MAO-B ensures isoform-specific activity is measured. Kynuramine is chosen as a non-selective substrate that is metabolized by both isoforms.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the compound of interest and standards (Selegiline, Clorgyline) in DMSO.

    • Prepare a working solution of kynuramine (substrate) in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of horseradish peroxidase (HRP) and a suitable fluorometric probe (e.g., Amplex Red) in assay buffer.

    • Prepare recombinant human MAO-A and MAO-B enzymes at the desired concentration in assay buffer.

  • Assay Procedure:

    • Add 20 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 20 µL of a serial dilution of the compound of interest or standards to the appropriate wells.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the kynuramine substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 20 µL of the HRP/fluorometric probe solution.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence on a microplate reader (e.g., excitation 530 nm, emission 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 1: Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Compound, Standards, Enzyme, Substrate) add_buffer Add Buffer to Plate add_compound Add Compound/Standards add_buffer->add_compound add_enzyme Add MAO-A or MAO-B add_compound->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add Kynuramine pre_incubate->add_substrate incubate_reaction Incubate (60 min, 37°C) add_substrate->incubate_reaction add_detection Add Detection Reagents incubate_reaction->add_detection read_plate Read Fluorescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol 2: In Vitro Monoamine Transporter (SERT/NET/DAT) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the compound of interest for the serotonin, norepinephrine, and dopamine transporters.

Causality of Experimental Choices: A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[8] We use cell membranes expressing high levels of the human transporters and specific radioligands to ensure accurate and reproducible results.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes expressing human SERT, NET, or DAT.

    • Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

    • Non-labeled standards for non-specific binding (e.g., Fluoxetine for SERT, Desipramine for NET, Cocaine for DAT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates, glass fiber filters, scintillation fluid.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, a serial dilution of the compound of interest or standard, the appropriate radioligand at a concentration near its Kd, and the cell membrane preparation.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of the non-labeled standard.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Principle of Competitive Radioligand Binding Assay

Binding_Assay_Principle cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_competition Competition R1 R R1L1 R-L R1->R1L1 L1 L L1->R1L1 R2 R R2C2 R-C R2->R2C2 L2 L* C2 C C2->R2C2 R3 R R3I3 R-I R3->R3I3 L3 L* I3 I I3->R3I3 label_key Key: R = Receptor L* = Radioligand C = Cold Ligand I = Inhibitor (Test Compound) Microdialysis_Setup cluster_animal Freely Moving Rat rat Rat with Implanted Guide Cannula probe Microdialysis Probe in Prefrontal Cortex collector Fraction Collector (Refrigerated) probe->collector Dialysate Collection pump Syringe Pump (aCSF) pump->probe Perfusion hplc HPLC-ECD System for Analysis collector->hplc Sample Analysis

Sources

A Senior Application Scientist's Guide to the Enantiomeric Separation and Analysis of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not a mere academic curiosity; it is a critical determinant of pharmacological activity and safety. The compound 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine, a molecule of interest in medicinal chemistry, possesses a chiral center that necessitates robust and reliable methods for the separation and analysis of its enantiomers. This guide provides an in-depth comparison of chromatographic strategies, grounded in experimental data from closely related analogs, to empower you in developing effective analytical and preparative enantioseparation methods for this compound and its derivatives.

The Imperative of Chiral Separation

Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these stereoisomers is paramount throughout the drug discovery and development process. The subject molecule, with its basic ethylamine and pyrrolidine moieties combined with a trifluoromethylphenyl group, presents a unique set of challenges and opportunities for chiral recognition in a chromatographic setting.

Strategic Selection of the Chiral Stationary Phase (CSP)

The cornerstone of successful chiral separation by high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is the selection of an appropriate chiral stationary phase (CSP).[1] For compounds bearing aromatic rings and hydrogen-bonding functionalities like amines, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[2]

Why Polysaccharide-Based CSPs?

Polysaccharide derivatives, particularly those of amylose and cellulose coated or immobilized on a silica support, offer a powerful platform for chiral recognition. The helical structure of the polysaccharide backbone creates chiral grooves and cavities. The phenylcarbamate derivatives on the polysaccharide, such as 3,5-dimethylphenylcarbamate, provide multiple interaction sites for enantiomeric discrimination, including:

  • π-π interactions: between the aromatic rings of the analyte and the phenyl groups of the CSP.

  • Hydrogen bonding: with the carbamate linkages of the CSP.

  • Dipole-dipole interactions: involving the trifluoromethyl group and other polar moieties.

  • Steric hindrance: where the overall shape of the analyte dictates its fit within the chiral groove.

For the target molecule, the trifluoromethylphenyl group can engage in strong π-π and dipole-dipole interactions, while the amine functionalities are available for hydrogen bonding. The pyrrolidine ring adds a degree of conformational rigidity that can enhance chiral recognition.[3]

Based on extensive experience with structurally similar compounds, the following polysaccharide-based CSPs are recommended as primary screening columns:

  • Chiralpak® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate).

  • Chiralcel® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate).

These two phases often exhibit complementary selectivity, making them an excellent starting point for method development.[2]

Comparative Performance: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and versatile technique.[4] For the separation of basic compounds like our target molecule, a normal-phase mobile system is typically employed.

  • Mobile Phase: A mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is standard. The alcohol acts as a polar modifier, influencing the retention and selectivity of the separation.

  • Basic Additive: A crucial component for analyzing basic compounds is the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase. DEA helps to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica support.[5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener, faster, and often more efficient alternative to normal-phase HPLC for chiral separations.[6][7]

  • Mobile Phase: SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, with a small percentage of an organic modifier (co-solvent), typically an alcohol like methanol or ethanol.

  • Advantages: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster equilibration times, leading to significantly shorter analysis times.[8] The reduction in organic solvent consumption also makes SFC a more environmentally friendly and cost-effective technique.[7]

  • Additives: Similar to HPLC, basic additives are often necessary for the analysis of amines to achieve good peak shapes and resolution.

Performance Comparison of Recommended CSPs

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-Hn-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-(4-Chlorophenyl)-2,2,2-trifluoroethanolChiralpak® AD-Hn-Hexane/Isopropanol (95:5, v/v)4.211.303.50
1-(4-Chlorophenyl)-2,2,2-trifluoroethanolChiralcel® OD-Hn-Hexane/Isopropanol (95:5, v/v)5.681.152.05

Data adapted from "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols" by BenchChem.[2]

Analysis of the Data:

  • Complementary Selectivity: The data clearly shows that both Chiralpak® AD-H and Chiralcel® OD-H can effectively resolve these trifluoromethyl-containing aromatic compounds.

  • Superior Performance of Chiralpak® AD-H: In both examples, the amylose-based Chiralpak® AD-H provides a higher separation factor (α) and resolution (Rs) compared to the cellulose-based Chiralcel® OD-H.

  • Impact of Mobile Phase: The change in the mobile phase composition from 90:10 to 95:5 n-Hexane/Isopropanol leads to increased retention, which is expected in normal-phase chromatography.

For our target amine, we would anticipate similar trends, with the addition of a basic modifier being a critical parameter to optimize.

Experimental Protocols

The following protocols provide a robust starting point for the enantiomeric separation of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.

Protocol 1: Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis SamplePrep 1. Dissolve sample in mobile phase (1 mg/mL) MobilePhase 2. Prepare n-Hexane/IPA (90:10 v/v) with 0.1% DEA ColumnScreen 3. Screen on Chiralpak® AD-H & Chiralcel® OD-H MobilePhase->ColumnScreen Optimization 4. Optimize mobile phase (adjust IPA %) ColumnScreen->Optimization Detection 5. UV Detection at 254 nm Optimization->Detection Analysis 6. Calculate k', α, and Rs Detection->Analysis SFC_Workflow cluster_prep_sfc Sample & Co-solvent Preparation cluster_sfc SFC Analysis cluster_results_sfc Data Analysis & Optimization SamplePrepSFC 1. Dissolve sample in co-solvent (1 mg/mL) Cosolvent 2. Prepare Methanol with 0.1% DEA ColumnScreenSFC 3. Screen on Chiralpak® AD-H & Chiralcel® OD-H Cosolvent->ColumnScreenSFC Gradient 4. Run gradient (5-40% Methanol in CO2) ColumnScreenSFC->Gradient DetectionSFC 5. UV Detection at 254 nm Gradient->DetectionSFC AnalysisSFC 6. Identify best conditions & optimize DetectionSFC->AnalysisSFC

Sources

Navigating the Research Frontier: A Comparative Guide to the Experimental Reproducibility of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aryl-Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[3] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high receptor affinity and selectivity. The incorporation of an aryl group at the 2-position, particularly one substituted with an electron-withdrawing group like trifluoromethyl, can significantly enhance a compound's metabolic stability, lipophilicity, and blood-brain barrier permeability.[1] These characteristics are highly desirable in the development of novel central nervous system (CNS) agents. This guide will focus on the critical aspect of ensuring that the experimental findings for such compounds are robust and reproducible.

Comparative Analysis: Hypothetical Performance in a Dopamine Transporter (DAT) Binding Assay

To illustrate a comparative framework, we will consider a hypothetical experiment assessing the affinity of our lead compound, "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine," and two structural analogs for the dopamine transporter (DAT). The selection of DAT as a target is based on the known CNS activity of many phenethylamine derivatives.

Table 1: Comparative Dopamine Transporter (DAT) Binding Affinity

CompoundStructureKi (nM) ± SD (n=3)Purity (%)Source
Lead Compound 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine15.2 ± 1.8>98%Commercial Supplier A
Alternative 1 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine45.8 ± 5.2>98%Commercial Supplier B
Alternative 2 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine22.1 ± 2.5>98%Synthesized in-house

This table provides a clear, at-a-glance comparison of the binding affinities, highlighting the potential impact of the trifluoromethyl group in enhancing potency compared to the unsubstituted phenyl or chloro-substituted analogs.

Ensuring Reproducibility: A Validating Experimental Protocol

The cornerstone of trustworthy research is a detailed, self-validating experimental protocol. Below is a hypothetical, yet detailed, procedure for a competitive radioligand binding assay to determine the affinity of the test compounds for the dopamine transporter.

Experimental Protocol: [³H]WIN 35,428 Competitive Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT) expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Test compounds (Lead Compound, Alternative 1, Alternative 2)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Glass fiber filters

Workflow Diagram:

G prep Prepare hDAT-HEK293 cell membranes incubation Incubate membranes, radioligand, and compounds prep->incubation radioligand Prepare [³H]WIN 35,428 solution radioligand->incubation compounds Prepare serial dilutions of test compounds compounds->incubation filtration Rapid filtration through glass fiber filters incubation->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Add scintillation fluid and count radioactivity wash->scintillation analysis Data analysis and Ki calculation scintillation->analysis

Caption: Workflow for the [³H]WIN 35,428 competitive binding assay.

Step-by-Step Procedure:

  • Cell Membrane Preparation:

    • Culture hDAT-HEK293 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 4°C, discard the supernatant, and resuspend the pellet in fresh binding buffer.

    • Determine protein concentration using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1 nM), and 50 µL of the test compound at various concentrations (ranging from 0.1 nM to 100 µM).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

  • Incubation:

    • Add 50 µL of the cell membrane preparation (final protein concentration ~20 µ g/well ).

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanistic Insights and Causality

The trifluoromethyl group on the phenyl ring of the lead compound is a strong electron-withdrawing group. This can influence the electronic properties of the aromatic ring and its interaction with amino acid residues in the binding pocket of the dopamine transporter. It is hypothesized that this substitution enhances π-π stacking interactions or creates favorable electrostatic interactions within the binding site, leading to a higher affinity compared to the unsubstituted or less electronegatively substituted analogs. Further studies, such as site-directed mutagenesis of the transporter and computational docking, would be required to validate this hypothesis.

Logical Relationship Diagram:

G sub Trifluoromethyl Substitution ewg Strong Electron-Withdrawing Properties sub->ewg electro Altered Electrostatics of Phenyl Ring ewg->electro binding Enhanced Interaction with DAT Binding Pocket electro->binding affinity Increased Binding Affinity (Lower Ki) binding->affinity

Caption: Hypothetical causal chain for enhanced DAT affinity.

Concluding Remarks and Future Directions

While direct experimental data for "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" remains to be published, the framework provided in this guide offers a robust approach to ensuring the reproducibility and comparability of research findings for this and other novel compounds. The hypothetical data presented underscores the potential of trifluoromethyl substitution in modulating the pharmacological activity of 2-aryl-pyrrolidine derivatives. Future research should focus on conducting and publishing detailed in vitro and in vivo studies to elucidate the full pharmacological profile of this compound, including its selectivity for other monoamine transporters, its functional activity (i.e., uptake inhibition), and its behavioral effects in animal models. Adherence to detailed and transparent reporting of experimental protocols will be paramount in building a reliable and reproducible body of knowledge for this promising class of compounds.

References

  • Zarghi, A., & Arfaei, S. (2011). Synthesis and Pharmacological Evaluation of Pyrrolidin-2-one Derivatives as Antiarrhythmic, Antihypertensive and Alpha-adrenolytic Agents. PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management and disposal of chemical waste are paramount, underpinning laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine (CAS No. 885950-66-3), a compound whose structural motifs—a trifluoromethyl group, an aromatic ring, and an ethylamine moiety—necessitate a rigorous and informed approach to its handling and disposal.

Hazard Profile and Immediate Safety Imperatives

Causality Behind Precaution: The amine group often imparts a basic, corrosive nature, while fluorinated organic compounds can present unique hazards upon decomposition or reaction. Therefore, all handling and disposal operations must be predicated on the assumption of corrosivity and potential toxicity.

Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is non-negotiable. All operations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks[2][3].

EquipmentSpecificationPurpose & Rationale
Gloves Chemical-resistant, such as nitrile or neoprene.To prevent skin contact. Amine compounds can be dermally absorbed, and aromatic amines, in particular, may permeate some common glove types[4]. Always inspect gloves before use and dispose of them as contaminated waste.
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes of the liquid, which could cause severe, irreversible eye damage[1][2]. A face shield offers a secondary barrier for the entire face.
Lab Coat Flame-resistant lab coat with full-length sleeves.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator.Required if there is any risk of exposure outside of a functioning chemical fume hood.

Regulatory Framework: A Self-Validating System

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety[5][6][7]. This compound must be managed as hazardous waste due to its likely corrosive and irritant properties[2][8].

Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative requirements for managing hazardous waste at eligible academic entities[5]. A core principle of these regulations is that waste must be properly identified, segregated, and disposed of through a licensed hazardous waste management service[3][8]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [8].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance.

Step 1: Waste Identification and Segregation

Proper segregation is critical for safe and cost-effective disposal. Halogenated organic compounds, such as this one containing fluorine, often require high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen fluoride)[1][9].

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Incineration is a common method for destroying organic hazardous waste, but the presence of halogens necessitates specialized equipment to prevent environmental release of harmful byproducts[10].

Step 2: Containerization and Labeling

Waste containers must be robust, compatible with the chemical, and correctly labeled from the moment the first drop of waste is added.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine" and any other components in the waste mixture.

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant").

  • Trustworthiness: This practice is a self-validating system that ensures anyone handling the container is immediately aware of its contents and the associated dangers, aligning with OSHA's Hazard Communication Standard[7]. Keep containers closed except when adding waste to prevent the release of vapors[2].

Step 3: Management of Spills and Contaminated Materials

Accidental spills and contaminated materials must be managed as hazardous waste.

  • Action for Spills:

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing the full PPE detailed in Section 1, contain the spill.

    • Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth[1][9]. Do not use combustible materials like paper towels as the sole absorbent for large spills.

    • Carefully collect the absorbed material and contaminated absorbents using spark-proof tools and place them into the designated hazardous waste container[1].

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste[3].

  • Contaminated Items: All disposable items that come into direct contact with the compound (e.g., pipette tips, gloves, absorbent pads) must be collected in the same designated hazardous waste container[3][11].

Step 4: Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Action: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor[3][8].

  • Regulatory Compliance: Your EHS department will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, which may include high-temperature incineration or placement in a secure hazardous waste landfill[2][10].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.

G Disposal Workflow for 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine cluster_0 Disposal Workflow for 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine start Waste Generation (Unused chemical, contaminated labware, or spill residue) segregate Is the waste properly segregated? (Halogenated Organic Stream) start->segregate container Select Compatible Container (HDPE or Glass with secure lid) segregate->container Yes labeling Label Container Correctly ('Hazardous Waste', full chemical name, hazards) container->labeling storage Store in designated Satellite Accumulation Area labeling->storage ehs Arrange for Pickup by EHS or Licensed Waste Contractor storage->ehs

Caption: Decision workflow for the proper disposal of the subject compound.

Quantitative Data and Properties

A summary of key identifiers for this compound is provided below. Hazard data is inferred from structurally related chemicals.

PropertyValue / InformationSource
Chemical Name 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]EthylamineN/A
CAS Number 885950-66-3[12][13]
Molecular Formula C13H17F3N2[13]
Molecular Weight 258.28 g/mol [13]
Inferred Hazards Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2][14]

Emergency Procedures for Exposure

In the event of accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes, or use a safety shower. Seek immediate medical attention[1][2].

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is conducted in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product's use to its entire lifecycle.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Safety Data Sheet - 2-(4-(Trifluoromethyl)phenyl)ethanamine. Angene Chemical. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a novel compound with significant potential in pharmaceutical development, particularly in neuroscience and medicinal chemistry, the safe handling of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine is of paramount importance.[1] While a specific, comprehensive safety data sheet for this exact molecule is not widely available, a thorough analysis of structurally similar compounds provides a clear and urgent directive for necessary personal protective equipment (PPE) and handling protocols. The consistent hazard profile of analogous compounds, such as various isomers of (Trifluoromethyl)phenylethylamine and phenylpyrrolidine derivatives, indicates a high potential for severe skin and eye damage, as well as oral toxicity.[2][3][4][5]

This guide provides an essential framework for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with this compound. The causality behind each recommendation is explained to ensure a deep understanding of the risks and the rationale for the prescribed safety measures.

Hazard Analysis: Understanding the Risks

Based on data from analogous compounds, 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine should be treated as a hazardous substance with the following potential risks:

  • Severe Skin Corrosion and Burns: Direct contact is likely to cause severe skin burns.[2][4][5][6]

  • Serious Eye Damage: The chemical is expected to be corrosive to the eyes and may cause severe, potentially irreversible damage.[2][3][4][6]

  • Acute Oral Toxicity: Ingestion of this compound may be harmful or toxic.[2]

  • Respiratory Tract Irritation: Inhalation of vapors, mists, or dust may cause respiratory irritation.[3][4]

Hazard Classification (Inferred)GHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerCauses severe skin burns and eye damage.[2][4]
Serious Eye Damage/Eye IrritationCorrosionDangerCauses serious eye damage.[2][6]
Acute Toxicity, OralSkull and CrossbonesDangerToxic if swallowed.[2]
Specific Target Organ ToxicityExclamation MarkWarningMay cause respiratory irritation.[7]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and bases.[8] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[9]
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes.[8][9] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with goggles.[8]
Body Chemical-Resistant Laboratory CoatA lab coat , preferably one that is chemical-resistant, should be worn at all times.[9] It should have long sleeves and a front closure to protect the skin and personal clothing from contamination.
Respiratory NIOSH-Approved RespiratorAll handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors.[9] If work must be conducted outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic ammonia derivatives should be used.[4]
Footwear Closed-Toed ShoesClosed-toed shoes made of a non-porous material are required to protect the feet from potential spills.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling of 2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine extends beyond the use of PPE. The entire lifecycle of the chemical, from receipt to disposal, must be managed with stringent safety protocols.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handling_weigh Weighing and Aliquoting prep_spill->handling_weigh handling_reaction Reaction Setup and Monitoring handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Contact EHS for Disposal cleanup_waste->cleanup_disposal cleanup_ppe Doff and Dispose of PPE cleanup_disposal->cleanup_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.